1H-pyrazolo[3,4-b]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-7-5-4(6-1)3-8-9-5/h1-3H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZGQYREBDXECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512807 | |
| Record name | 1H-Pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272-60-6 | |
| Record name | 1H-Pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Diaza-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of 1H-pyrazolo[3,4-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its structural resemblance to endogenous purines makes it a compelling framework for the design of bioactive molecules that can interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the this compound core, delving into its synthesis, structural and spectroscopic properties, chemical reactivity, and its burgeoning applications in drug discovery. As a Senior Application Scientist, the aim of this document is to furnish researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively harness the potential of this versatile heterocyclic system.
Structural and Physicochemical Properties of the this compound Core
The this compound is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyrazine ring. This fusion results in a planar molecule with a unique distribution of nitrogen atoms, which imparts distinct physicochemical properties.
Molecular Structure and Tautomerism:
Physical Properties:
The parent this compound is a solid at room temperature with a melting point in the range of 198-200 °C and a boiling point of approximately 218.7 °C at 760 mmHg.[1] It is typically stored at 4°C.[1]
Spectroscopic Characterization
Definitive spectroscopic data for the unsubstituted this compound is crucial for its unambiguous identification. While extensive data exists for its derivatives, the following represents compiled information for the core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of pyrazine itself shows a single resonance at δ = 8.59 ppm in CDCl₃. For substituted pyrazolo[3,4-b]pyrazines, the aromatic protons typically appear in the downfield region of the spectrum. For instance, in a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivative, the phenyl protons resonate between δ 7.27 and 8.31 ppm.
-
¹³C NMR: The carbon atoms in the pyrazine ring are electron-deficient, leading to downfield chemical shifts. For 2,5-diphenylpyrazine, the pyrazine carbons appear at δ = 150.7 and 141.2 ppm in CDCl₃. In a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivative, the pyrazole and pyrazine ring carbons resonate in the range of δ 120.29 to 153.8 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound derivatives will exhibit characteristic bands corresponding to C=N and C=C stretching vibrations within the aromatic rings. The N-H stretching vibration of the pyrazole ring is also a key feature. For example, a semicarbazone derivative of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine shows N-H stretching bands at 3487 and 3204 cm⁻¹ and a C=O stretch at 1739 cm⁻¹.[2]
Mass Spectrometry (MS):
The mass spectrum of the parent this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would involve the characteristic cleavage of the fused ring system.
Synthesis of the this compound Core
The construction of the this compound scaffold can be achieved through several synthetic strategies, primarily involving the formation of the pyrazine ring onto a pre-existing pyrazole or vice versa.
Synthesis from Pyrazole Precursors
A common and versatile approach involves the cyclocondensation of a suitably substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent.
General Synthetic Workflow:
Caption: General synthetic workflow for this compound synthesis.
Detailed Protocol: Synthesis from 3-amino-2-chloropyrazine and Hydrazine
A frequently employed method for synthesizing the this compound core involves the reaction of a substituted pyrazine with a hydrazine derivative.[3]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-chloro-2-cyanopyrazine in a suitable solvent such as ethanol, add hydrazine hydrate.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to afford the desired this compound.
Synthesis from Pyrazine Precursors
Alternatively, the pyrazole ring can be constructed onto a pre-existing pyrazine moiety. This often involves the reaction of a di-substituted pyrazine with a hydrazine.
Chemical Reactivity and Functionalization
The chemical reactivity of the this compound core is dictated by the electronic properties of the fused ring system. The pyrazine ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the pyrazole ring can undergo both electrophilic and nucleophilic substitution depending on the reaction conditions and the nature of the substituents.
Electrophilic Aromatic Substitution
The electron-deficient nature of the pyrazine ring generally deactivates the entire fused system towards electrophilic aromatic substitution.[4] However, the pyrazole ring is more amenable to such reactions. Electrophilic substitution, such as nitration, halogenation, and acylation, is expected to occur preferentially on the pyrazole ring, particularly at positions not already substituted. The presence of activating groups on the pyrazole ring can facilitate these reactions. For instance, nitration of 1-benzyl-1H-pyrazolo[3,4-b]pyridine occurs at the para-position of the benzyl substituent, indicating the deactivation of the heterocyclic core.[5]
Nucleophilic Aromatic Substitution
The electron-deficient pyrazine ring makes the this compound scaffold a good substrate for nucleophilic aromatic substitution (SNA_r) reactions, especially when a good leaving group (e.g., a halogen) is present on the pyrazine ring.[6] Halogenated pyrazolo[3,4-b]pyrazines are valuable intermediates for introducing a wide range of functional groups via reactions with various nucleophiles such as amines, alkoxides, and thiols.
Reaction Scheme for Nucleophilic Substitution:
Caption: Nucleophilic aromatic substitution on a halogenated pyrazolopyrazine.
Applications in Drug Discovery
The this compound scaffold is a versatile platform for the development of a wide range of therapeutic agents due to its ability to mimic purine structures and interact with various biological targets.
Anticancer Activity
Numerous derivatives of this compound have demonstrated significant anticancer activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as kinases.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 25h (4-N,N-dimethylamino derivative) | MCF-7 (Breast) | 3.66 | [2] |
| 25i (4-Cl derivative) | MCF-7 (Breast) | Lower than 3.66 | [2] |
| 25j (3,4-dimethoxy derivative) | MCF-7 (Breast) | 2.22 | [2] |
| 12b (p-chlorophenyl derivative of a related pyrazolo[3,4-d]pyrimidine) | A549 (Lung) | 8.21 | [7] |
| 12b (p-chlorophenyl derivative of a related pyrazolo[3,4-d]pyrimidine) | HCT-116 (Colon) | 19.56 | [7] |
Note: Data for related pyrazolopyrimidine scaffolds are included to illustrate the potential of the broader class of compounds.
Antibacterial and Antifungal Activity
Derivatives of this compound have shown promising activity against various bacterial and fungal strains.[3][8] The mechanism of action is thought to involve the disruption of essential cellular processes in these microorganisms. For example, certain derivatives have shown elevated activity towards anaerobic bacteria with Minimal Inhibitory Concentration (MIC) values in the range of 22-100 µg/cm³.[3]
Anti-inflammatory Activity
Some this compound derivatives have exhibited anti-inflammatory properties. For instance, a 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivative showed significant anti-inflammatory activity.[2]
Conclusion and Future Perspectives
The this compound core represents a highly valuable scaffold in the field of medicinal chemistry. Its synthetic accessibility, coupled with the diverse possibilities for functionalization, provides a rich platform for the discovery of novel therapeutic agents. The demonstrated anticancer, antibacterial, and anti-inflammatory activities highlight the significant potential of this heterocyclic system. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methodologies, the exploration of a wider range of biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles. The continued investigation of the this compound core is poised to yield new and effective treatments for a variety of diseases.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial activity of this compound and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tautomeric Forms of Pyrazolo[3,4-b]pyrazine Derivatives: A Comprehensive Technical Guide for Researchers
Abstract
Pyrazolo[3,4-b]pyrazine derivatives represent a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to endogenous purines has made them attractive scaffolds for the development of novel therapeutics targeting a range of diseases. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of tautomerism, which can profoundly influence their physicochemical properties, biological activity, and drug-like characteristics. This in-depth technical guide provides a comprehensive overview of the tautomeric forms of pyrazolo[3,4-b]pyrazine derivatives, drawing upon established principles from the closely related pyrazolo[3,4-b]pyridine series and general pyrazole chemistry. This guide will delve into the structural aspects of the principal tautomers, the analytical techniques for their characterization, the influence of substituents and solvent on tautomeric equilibria, and the implications of tautomerism in the context of drug development.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in pharmaceutical sciences. For drug candidates, the presence of multiple tautomeric forms can impact key parameters such as solubility, lipophilicity, pKa, and, most importantly, the ability to interact with biological targets. The pyrazolo[3,4-b]pyrazine core, a fusion of a pyrazole and a pyrazine ring, is susceptible to prototropic tautomerism, primarily involving the migration of a proton between the nitrogen atoms of the pyrazole moiety. Understanding and controlling the tautomeric landscape of these derivatives is paramount for the rational design of new chemical entities with optimized pharmacological profiles.
The Principal Tautomeric Forms of Pyrazolo[3,4-b]pyrazine
The unsubstituted pyrazolo[3,4-b]pyrazine scaffold can exist in two primary tautomeric forms: the 1H- and 2H-pyrazolo[3,4-b]pyrazines. These arise from the migration of the proton on the pyrazole ring.
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1H-Pyrazolo[3,4-b]pyrazine: In this tautomer, the proton is located on the nitrogen atom at position 1 of the pyrazole ring.
-
2H-Pyrazolo[3,4-b]pyrazine: In this form, the proton resides on the nitrogen atom at position 2 of the pyrazole ring.
While direct and extensive comparative studies on the tautomeric preference of the pyrazolo[3,4-b]pyrazine core are not abundant in the literature, valuable insights can be extrapolated from its pyridine analogue, pyrazolo[3,4-b]pyridine. Computational studies on pyrazolo[3,4-b]pyridines have consistently indicated that the 1H-tautomer is significantly more stable than the 2H-tautomer[1][2][3]. This preference is attributed to the electronic distribution within the fused heterocyclic system. It is reasonable to hypothesize a similar preference for the 1H-tautomer in the pyrazolo[3,4-b]pyrazine series, although the more electron-withdrawing nature of the pyrazine ring compared to the pyridine ring may influence the energy difference between the tautomers.
Diagram of Prototropic Tautomerism:
Caption: Prototropic tautomerism in the pyrazolo[3,4-b]pyrazine core.
Influence of Substituents on Tautomeric Equilibrium
The electronic nature of substituents on the pyrazolo[3,4-b]pyrazine ring system can significantly impact the relative stability of the tautomers. Drawing parallels from the broader field of pyrazole chemistry, the following trends can be anticipated:
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups, when placed on the pyrazole or pyrazine ring, can influence the electron density at the nitrogen centers. In many azole systems, EDGs tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, and haloalkyls can alter the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.
A comprehensive understanding of these substituent effects is crucial for medicinal chemists aiming to fine-tune the properties of their compounds.
Impact of Solvent on Tautomeric Preference
The solvent environment plays a critical role in determining the predominant tautomeric form. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can differentially stabilize the tautomers.
-
Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the N-H proton and the lone pairs of the pyrazole nitrogen atoms. This can lead to a dynamic equilibrium where both tautomers may be present, with the solvent mediating the proton transfer.
-
Apolar Solvents: In non-polar solvents, intramolecular hydrogen bonding and self-association of the pyrazole derivatives can become more significant factors in determining the tautomeric preference.
Experimental and Computational Characterization of Tautomers
A combination of experimental and computational techniques is essential for the unambiguous characterization of the tautomeric forms of pyrazolo[3,4-b]pyrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.
-
¹H NMR: The chemical shift of the N-H proton can provide initial clues. However, due to rapid proton exchange, this signal is often broad and may not be easily observable. More definitive information can be obtained by analyzing the chemical shifts of the ring protons, which will differ between the two tautomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C7a, are sensitive to the position of the proton and can be used to distinguish between the 1H- and 2H-isomers.
-
¹⁵N NMR: Direct observation of the nitrogen chemical shifts provides the most definitive evidence for the location of the proton. The chemical shift of a protonated nitrogen is significantly different from that of an unprotonated nitrogen.
Experimental Protocol: ¹H and ¹³C NMR for Tautomer Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-b]pyrazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in assigning carbon signals.
-
-
Data Analysis: Compare the observed chemical shifts of the pyrazole ring protons and carbons with those of N-methylated analogues (1-methyl and 2-methyl derivatives), which serve as fixed models for the respective tautomers.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state. By locating the position of the hydrogen atom on the pyrazole ring, the predominant tautomer in the crystal lattice can be definitively identified.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the pyrazolo[3,4-b]pyrazine derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions, including the hydrogen atoms. The location of the pyrazole N-H proton will reveal the tautomeric form.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be a useful technique for studying tautomeric equilibria in solution, especially when the tautomers have distinct absorption spectra. By monitoring changes in the absorption spectrum as a function of solvent, pH, or temperature, the position of the equilibrium can be inferred.
Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. By calculating the Gibbs free energy of the different tautomeric forms, the thermodynamically favored isomer can be identified. These calculations can also provide insights into the geometric and electronic properties of each tautomer.
Computational Workflow: Tautomer Stability Prediction
Caption: A typical computational workflow for predicting tautomer stability.
Biological Implications of Tautomerism in Pyrazolo[3,4-b]pyrazine Derivatives
The specific tautomeric form of a pyrazolo[3,4-b]pyrazine derivative that exists at the physiological pH of a biological system can have a profound impact on its pharmacological activity. The tautomer determines the hydrogen bond donor and acceptor pattern of the molecule, which is critical for its interaction with the target protein.
For instance, if a specific hydrogen bond with a key amino acid residue in the active site of an enzyme is crucial for inhibitory activity, only the tautomer that can form this bond will be active. Therefore, designing molecules that preferentially exist in the bioactive tautomeric form is a key strategy in drug development.
Conclusion and Future Perspectives
The tautomerism of pyrazolo[3,4-b]pyrazine derivatives is a critical aspect of their chemistry that warrants careful consideration by researchers in the field of drug discovery. While the 1H-tautomer is likely to be the more stable form based on evidence from analogous systems, the tautomeric equilibrium can be influenced by substitution and the surrounding environment. A multi-pronged approach employing high-resolution analytical techniques and computational modeling is essential for the comprehensive characterization of these tautomeric systems. A deeper understanding of the tautomeric preferences of pyrazolo[3,4-b]pyrazines will undoubtedly facilitate the design of more potent and selective drug candidates with improved physicochemical and pharmacokinetic properties. Future research should focus on systematic studies of substituted pyrazolo[3,4-b]pyrazines to build a more comprehensive understanding of the structure-tautomerism-activity relationships within this important class of heterocyclic compounds.
References
The 1H-pyrazolo[3,4-b]pyrazine Core: A Technical Guide to its History, Synthesis, and Medicinal Chemistry Applications
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the unique ability to interact with a diverse range of biological targets, offering a fertile ground for the design of potent and selective drugs. The 1H-pyrazolo[3,4-b]pyrazine core is a prominent member of this esteemed class of compounds. Its rigid, planar structure, rich in nitrogen atoms, provides an ideal arrangement for forming key interactions, such as hydrogen bonds, with various enzymes and receptors. This technical guide provides an in-depth exploration of the this compound scaffold, from its historical roots and synthetic evolution to its multifaceted applications in modern drug discovery. For researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, elucidating the scientific rationale behind the enduring appeal of this remarkable heterocyclic system.
A Journey Through Time: The Discovery and Early Exploration
While the precise first synthesis of the this compound scaffold is not pinpointed to a single seminal publication, its exploration is intertwined with the broader history of pyrazolopyridines and related fused heterocyclic systems. The closely related 1H-pyrazolo[3,4-b]pyridine scaffold, for instance, saw its first monosubstituted derivative synthesized by Ortoleva in 1908.[1][2] Early investigations into pyrazolo[3,4-b]pyrazine derivatives were often driven by the quest for novel antibacterial agents.[3] These initial studies laid the groundwork for a deeper understanding of the scaffold's chemical properties and biological potential, paving the way for its eventual emergence as a versatile platform in drug discovery.
The Art of Creation: Synthetic Methodologies for the this compound Core
The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The this compound core benefits from several reliable and adaptable synthetic routes, allowing for the generation of diverse libraries of compounds for biological screening.
From Substituted Pyrazines: A Common and Versatile Approach
One of the most prevalent methods for constructing the this compound ring system involves the cyclization of appropriately substituted pyrazine precursors. A typical strategy commences with a 2,3-disubstituted pyrazine, such as 3-chloro-2-cyanopyrazine. Treatment of this precursor with hydrazine or its derivatives initiates a reaction cascade, leading to the formation of the fused pyrazole ring.[3]
Experimental Protocol: Synthesis of a this compound Derivative from 3-Chloro-2-cyanopyrazine
-
Amidrazone Formation: 3-Chloro-2-cyanopyrazine is treated with hydrazine hydrate. The hydrazine undergoes nucleophilic attack on the nitrile carbon, followed by proton transfers, to yield an amidrazone intermediate.[3]
-
Cyclization: The amidrazone can then undergo intramolecular cyclization. The amino group of the hydrazine moiety attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride and the formation of the pyrazole ring.
The versatility of this method lies in the ability to use various substituted hydrazines, which allows for the introduction of diversity at the N1 position of the pyrazole ring.
Caption: Synthesis of this compound from a cyanopyrazine precursor.
One-Pot Synthesis: An Efficient Alternative
For increased efficiency, one-pot synthetic strategies have been developed. A notable example involves the reaction of a 5-amino-4-nitrosopyrazole with malononitrile.[4] This approach streamlines the synthesis by combining multiple steps into a single reaction vessel, reducing purification efforts and improving overall yield.
Experimental Protocol: One-Pot Synthesis from an Aminonitrosopyrazole
-
Reaction Initiation: 5-Amino-3-methyl-4-nitroso-1-phenylpyrazole is reacted with malononitrile in a suitable solvent.
-
Condensation and Cyclization: The reaction proceeds through a series of condensations and an intramolecular cyclization to afford the 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile product.[4]
Caption: One-pot synthesis of a substituted this compound.
A Scaffold of Many Talents: Medicinal Chemistry Applications
The this compound core has proven to be a remarkably versatile scaffold in the pursuit of novel therapeutics across a wide spectrum of diseases. Its ability to serve as a template for inhibitors of various enzyme classes and receptor antagonists underscores its privileged nature.
Oncology: A Battleground for Pyrazolo[3,4-b]pyrazine-Based Inhibitors
The field of oncology has witnessed a significant impact from drugs targeting kinases and phosphatases, and the this compound scaffold has emerged as a key player in the development of such inhibitors.
Allosteric Inhibition of SHP2: The protein tyrosine phosphatase SHP2 is a critical signaling node and a promising target for cancer therapy.[5][6] Derivatives of this compound have been discovered as potent and selective allosteric inhibitors of SHP2.[7][8] These inhibitors bind to a "tunnel" allosteric site, stabilizing the enzyme in an inactive conformation.[6][7][8] This mode of action offers advantages in terms of selectivity over targeting the highly conserved active site of phosphatases.
| Compound Class | Target | IC50 (nM) | Key Insights |
| Pyrazolopyrazine Derivatives | SHP2 | 3.2 | Highly selective allosteric inhibitor, demonstrating significant anti-proliferative activity in KRAS-mutant cancer cells.[9] |
| Pyrazolopyrazine-based TK-642 | SHP2 | 2.7 | Orally bioavailable with favorable pharmacokinetic profiles, showing anti-tumor efficacy in esophageal cancer models.[7] |
Kinase Inhibition: The related 1H-pyrazolo[3,4-b]pyridine scaffold has been extensively explored for the development of kinase inhibitors. For instance, derivatives of this scaffold have shown potent and selective inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in various cancers.[9] Structure-activity relationship (SAR) studies have revealed that the N(1)-H of the pyrazolopyridine moiety is crucial for hydrogen bonding interactions within the kinase domain.[9]
Caption: Allosteric inhibition of SHP2 by this compound derivatives.
Infectious Diseases: A Legacy of Antibacterial and Antiparasitic Activity
Historically, the this compound scaffold has been investigated for its potential in combating infectious diseases. Early studies demonstrated the antibacterial activity of its derivatives.[3] More recent research has also explored its efficacy against various fungi and parasites.[4] This broad-spectrum anti-infective potential suggests that the scaffold could be a valuable starting point for the development of new antimicrobial agents, an area of critical unmet medical need.
Neuroscience: Modulating Brain Function
The versatility of the pyrazolo-fused scaffolds extends to the central nervous system. The 1H-pyrazolo[3,4-b]pyridine core has been successfully employed in the discovery of potent dual orexin receptor antagonists (DORAs). Orexin signaling plays a crucial role in regulating wakefulness, and its antagonists are effective treatments for insomnia. The discovery of pyrazolo[3,4-b]pyridine-based DORAs highlights the scaffold's ability to be tailored for targets within the challenging landscape of neuroscience drug discovery.
Future Perspectives: The Road Ahead
The this compound scaffold, along with its close relatives, continues to be a vibrant area of research in medicinal chemistry. Its proven track record as a privileged scaffold, coupled with the development of efficient and versatile synthetic methodologies, ensures its continued relevance in the quest for novel therapeutics. Future research is likely to focus on:
-
Expansion into New Therapeutic Areas: The inherent properties of the scaffold make it an attractive candidate for exploring new biological targets.
-
Development of Covalent Inhibitors: The strategic placement of reactive groups on the scaffold could lead to the development of highly potent and selective covalent inhibitors.
-
Application in PROTACs and Molecular Glues: The scaffold's ability to bind to various proteins makes it a potential component for the design of proteolysis-targeting chimeras (PROTACs) and molecular glues, two emerging modalities in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. dau.url.edu [dau.url.edu]
- 3. Synthesis and antibacterial activity of this compound and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazolo[3,4-b]pyrazines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Guided Design of Pyrazolopyrimidinones as Highly Potent and Selective Allosteric SHP2 Inhibitors | CoLab [colab.ws]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectral Characteristics of Unsubstituted 1H-Pyrazolo[3,4-b]pyrazine
Abstract: The 1H-pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science, forming the core of various biologically active agents and functional materials.[1][2] A thorough understanding of its intrinsic spectral characteristics is fundamental for structural elucidation, quality control, and the rational design of novel derivatives. This technical guide provides an in-depth analysis of the core spectral features of unsubstituted this compound, synthesizing available data with theoretical principles. We will cover electronic spectroscopy (UV-Visible Absorption and Fluorescence), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering both interpretative insights and standardized protocols for data acquisition. This document is intended for researchers, chemists, and drug development professionals who require a definitive reference for this important molecular core.
Molecular Structure and Physicochemical Properties
The foundational step in any spectral analysis is understanding the molecule's structure. This compound is an aromatic bicyclic heterocycle formed by the fusion of a pyrazole ring and a pyrazine ring. This fusion dictates the electronic distribution and, consequently, its interaction with electromagnetic radiation.
Caption: Molecular structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄N₄ | |
| IUPAC Name | This compound | |
| Molecular Weight | 120.11 g/mol | - |
| Exact Mass | 120.043596 Da | - |
| Melting Point | 198-200 °C |
| Physical Form | Solid | |
Electronic Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, probes the electronic transitions within the molecule. For aromatic systems like this compound, these spectra are dominated by π → π* transitions.
UV-Visible Absorption Spectroscopy
The UV-Vis spectrum provides a fingerprint of the conjugated π-electron system. While comprehensive spectral data for the unsubstituted parent compound is limited, analysis of closely related analogs, such as 1-methyl-1H-pyrazolo[3,4-b]pyrazine, provides valuable insight into the expected absorption profile.[3]
Causality Behind Experimental Choices: The choice of solvent is critical. Aprotic solvents of varying polarity (e.g., hexane, acetonitrile, ethanol) are used to assess solvatochromic shifts. For many nitrogen heterocycles, the solvent effect on π → π* transitions is often small, a characteristic that has been observed in related pyrazoloquinoline systems.[4]
Table 2: Expected UV-Visible Absorption Maxima
| Wavelength (λmax) | Molar Absorptivity (log ε) | Attributed Transition | Note |
|---|---|---|---|
| ~230 nm | ~4.5 | π → π* | Based on 1-methyl analog[3] |
| ~310-320 nm | ~3.7 | π → π* | Based on 1-methyl analog[3] |
Fluorescence Spectroscopy
The fluorescence properties of a molecule are highly dependent on its structural rigidity and the nature of its lowest energy excited state. While many substituted pyrazolo[3,4-b]quinoline derivatives are known to be highly fluorescent, this is often the result of specific substitutions that enhance emissive properties and modulate processes like photoinduced electron transfer (PET).[5][6][7]
The unsubstituted this compound core itself is part of a larger fluorophore in these systems, but its intrinsic quantum yield is expected to be low.[7] The introduction of electron-donating or -withdrawing groups, or extending the conjugation, is a common strategy to enhance fluorescence for applications in chemical sensing and bio-imaging.[8] Therefore, while the core scaffold has the potential for fluorescence, significant emission is not anticipated without functionalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
Expert Insight: The choice of a deuterated solvent is paramount to avoid overwhelming solvent signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule, as its polarity effectively dissolves the compound and its residual proton signal does not overlap with the expected aromatic signals. Furthermore, the acidic N-H proton will be observable in DMSO-d₆, whereas it may exchange too rapidly in solvents like D₂O or CD₃OD.
While specific experimental spectra for the unsubstituted parent compound are not widely published, we can predict the chemical shifts based on the known effects of the fused heterocyclic system, drawing analogies from pyrazole and pyrazine moieties.[9][10][11]
¹H NMR Spectroscopy
The structure possesses four distinct protons: three on the aromatic rings (H3, H5, H6) and one on the pyrazole nitrogen (H1).
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Rationale |
|---|---|---|---|
| 1-H | 12.0 - 14.0 | Broad Singlet | Typical for acidic N-H proton of a pyrazole ring, subject to broadening. |
| 5-H / 6-H | 8.5 - 8.8 | Doublet | Protons on the pyrazine ring are significantly deshielded by the adjacent nitrogen atoms. |
| 5-H / 6-H | 8.5 - 8.8 | Doublet | Expected to show coupling to each other. |
| 3-H | 8.2 - 8.4 | Singlet | Proton on the pyrazole ring, influenced by the fused pyrazine system. |
¹³C NMR Spectroscopy
The molecule has five unique carbon atoms. Their chemical shifts are influenced by their proximity to the electronegative nitrogen atoms.
Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C3a / C7a | 145 - 155 | Bridgehead carbons adjacent to multiple nitrogens, expected to be highly deshielded. |
| C5 / C6 | 140 - 150 | Carbons in the pyrazine ring, deshielded by adjacent nitrogens. |
| C3 | 130 - 135 | Carbon in the pyrazole ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in confirming its identity.
Expert Insight: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it will readily protonate to form the [M+H]⁺ ion with minimal initial fragmentation. The high-resolution mass of this ion can be used to confirm the elemental composition. Subsequent fragmentation (MS/MS) can be induced to study the structural backbone.
Table 5: Expected Mass Spectrometry Data
| Ion | m/z (Calculated) | Technique | Expected Fragmentation Pathway |
|---|---|---|---|
| [M]⁺• | 120.04 | EI | Molecular ion. |
| [M+H]⁺ | 121.05 | ESI | Protonated molecular ion. |
| [M-HCN]⁺• | 93.03 | EI/CID | Loss of hydrogen cyanide is a classic fragmentation for nitrogen heterocycles.[12] |
| [M-N₂]⁺• | 92.05 | EI/CID | Expulsion of a stable nitrogen molecule from the pyrazine ring. |
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended for the spectral characterization of this compound.
Caption: General workflow for comprehensive spectral characterization.
Protocol 1: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0 AU. A typical concentration is ~10-20 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the pure solvent in both the sample and reference beams.
-
Scan the sample from 200 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
-
Protocol 3: High-Resolution Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to promote protonation.
-
Instrumentation: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.
-
Data Acquisition:
-
Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Identify the [M+H]⁺ ion and compare its measured exact mass to the calculated theoretical mass to confirm the elemental formula.
-
Summary and Conclusion
The spectral characteristics of unsubstituted this compound are defined by its fused aromatic heterocyclic structure. Its electronic spectrum is characterized by strong π → π* absorptions in the UV region, with limited intrinsic fluorescence. The NMR spectra are predicted to show distinct signals for the aromatic and N-H protons in regions typical for electron-deficient heterocyclic systems. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns involving the loss of stable neutral molecules like HCN and N₂. The data and protocols presented in this guide serve as a foundational reference for researchers, enabling confident identification and further development of this versatile chemical scaffold.
References
- 1. Synthesis and antibacterial activity of this compound and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal [ijaresm.com]
- 3. 1-Methyl-1h-pyrazolo[3,4-b]pyrazine [webbook.nist.gov]
- 4. Optical absorption of 1H-pyrazolo[3,4-b]quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline in analytical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 1H-Pyrazole [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of Pyrazolo[3,4-b]pyrazines
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyrazine core, a fused heterocyclic system, has emerged as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile. This guide provides a comprehensive technical overview of the medicinal chemistry of pyrazolo[3,4-b]pyrazines, from fundamental synthetic strategies to an in-depth analysis of their structure-activity relationships across various therapeutic areas. We will explore their demonstrated potential as kinase inhibitors, anticancer agents, and modulators of other key cellular pathways, offering field-proven insights to guide future drug discovery and development efforts.
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyrazine Core
The pyrazolo[3,4-b]pyrazine nucleus is a bicyclic aromatic heterocycle composed of a fused pyrazole and pyrazine ring. This arrangement confers a unique electronic and steric profile that has proven highly effective in the design of targeted therapeutics. The nitrogen-rich core can participate in a multitude of non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for high-affinity binding to protein targets.
The versatility of this scaffold lies in its synthetic tractability, allowing for the introduction of various substituents at multiple positions. This chemical diversity enables the fine-tuning of physicochemical properties and the optimization of pharmacological activity, making the pyrazolo[3,4-b]pyrazine a highly attractive starting point for the development of novel drug candidates.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the pyrazolo[3,4-b]pyrazine ring system is typically achieved through the condensation of a suitably substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. A common and effective starting material is 5-amino-3-methyl-4-nitroso-1-phenylpyrazole.
One-Pot Synthesis of Key Intermediates
A foundational route to accessing a wide range of derivatives involves the one-pot synthesis of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.[1] This key intermediate serves as a versatile platform for further functionalization.
Experimental Protocol: Synthesis of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
-
To a solution of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole (1 mmol) in pyridine, add malononitrile (1.1 mmol).
-
Heat the reaction mixture under reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
Functionalization and Diversification
The pyrazolo[3,4-b]pyrazine core can be further modified at various positions to explore structure-activity relationships. Common functionalization strategies include:
-
N-alkylation/arylation: Modification of the pyrazole nitrogen.
-
Substitution at the pyrazine ring: Introduction of various groups at positions 5 and 6.
-
Modification of existing functional groups: For example, hydrolysis of a nitrile to a carboxylic acid or amide.
A variety of synthetic methodologies, including microwave-assisted synthesis, have been employed to efficiently generate libraries of pyrazolo[3,4-b]pyrazine derivatives.[2]
Therapeutic Applications and Structure-Activity Relationships (SAR)
The pyrazolo[3,4-b]pyrazine scaffold has demonstrated significant potential in several therapeutic areas. The following sections will delve into the key biological activities and the corresponding SAR insights.
Anticancer Activity
A substantial body of research has focused on the development of pyrazolo[3,4-b]pyrazines and their isosteres as anticancer agents.[1][2][3][4]
Mechanism of Action: The anticancer effects of these compounds are often attributed to the induction of apoptosis.[1] Several derivatives have been shown to activate caspases, key executioner enzymes in the apoptotic cascade. For instance, certain indazol-pyrimidine derivatives with a pyrazolo[3,4-b]pyrazine-like core were found to activate caspase-3/7, leading to programmed cell death in cancer cells.[1]
Structure-Activity Relationship (SAR):
-
Substitution at the 5-position: The introduction of a 5-acetyl group has been shown to be a useful handle for the synthesis of various derivatives with anti-inflammatory and anticancer activities.[2][4]
-
Chalcone Derivatives: Conversion of the 5-acetyl group to a chalcone moiety has yielded compounds with significant inhibitory activity against breast cancer cell lines.[4]
-
Aromatic Substituents: The nature and position of substituents on the phenyl rings of the scaffold significantly influence cytotoxic activity. For example, in a series of pyrazolo[3,4-d]pyrimidin-4-ones, a 4-nitrobenzylideneamino group at the 5-position displayed the most potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line.[3]
Quantitative Data on Anticancer Activity
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10e | MCF-7 | 11 | [3] |
| Compound 4f | MCF-7 | 1.629 | [1] |
| Compound 4i | MCF-7 | 1.841 | [1] |
| Compound 4a | A549 | Potent | [1] |
| Compound 4i | A549 | Potent | [1] |
Kinase Inhibition
The structural similarity of the pyrazolo[3,4-b]pyrazine core to the purine backbone of ATP makes it an excellent scaffold for the design of kinase inhibitors.
Recent studies have identified 1H-pyrazolo[3,4-b]pyrazine derivatives as highly selective allosteric inhibitors of the protein tyrosine phosphatase SHP2.[5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.
-
Mechanism of Action: These inhibitors bind to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling through pathways such as Ras-MAPK.
-
SAR Insights: A derivative, designated as compound 4b , exhibited an impressive IC50 value of 3.2 nM against SHP2.[5] This compound showed marked inhibitory effects on the proliferation of various cancer cells, particularly those with KRAS G12C mutations.[5]
Signaling Pathway: SHP2 Inhibition
Caption: Inhibition of SHP2 by pyrazolo[3,4-b]pyrazine derivatives blocks the Ras-MAPK signaling pathway.
Pyrazolo[3,4-b]pyridine derivatives, close structural analogs of pyrazolo[3,4-b]pyrazines, have been developed as potent inhibitors of Tropomyosin Receptor Kinases (TRKs).[6] Dysregulation of TRK signaling is implicated in various cancers.
-
Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of TRKs and preventing their autophosphorylation and subsequent activation of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt.[6]
-
SAR Insights: A synthesized derivative, C03 , demonstrated an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[6]
Signaling Pathway: TRK Inhibition
Caption: Pyrazolo[3,4-b]pyridine derivatives inhibit TRK, blocking multiple downstream pro-survival pathways.
Other Biological Activities
The therapeutic potential of the pyrazolo[3,4-b]pyrazine scaffold extends beyond oncology.
-
Anti-inflammatory Activity: Certain derivatives have shown remarkable anti-inflammatory properties, with some compounds exhibiting activity comparable to the reference drug indomethacin.[2][4]
-
Antifungal and Antiparasitic Activity: Initial studies have demonstrated that some pyrazolo[3,4-b]pyrazines possess antifungal and antiparasitic activities.[1]
-
sGC Stimulators: Pyrazolo[3,4-b]pyridine-3-yl pyrimidine derivatives have been synthesized and evaluated as soluble guanylate cyclase (sGC) stimulators, showing promise for the treatment of pulmonary hypertension.[7]
Future Perspectives and Conclusion
The pyrazolo[3,4-b]pyrazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. The accumulated body of research highlights its potential to yield potent and selective modulators of a diverse range of biological targets. Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects will be crucial for their clinical translation.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds will be essential for their in vivo efficacy.
-
Exploration of New Therapeutic Areas: The broad pharmacological profile of this scaffold suggests that its therapeutic potential may extend to other disease areas not yet fully explored.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrazolo[3,4-b]pyridine-3-yl pyrimidine derivatives as sGC stimulators for the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 1H-Pyrazolo[3,4-b]pyrazine Analogs
For Immediate Release
A Deep Dive into the Therapeutic Landscape of 1H-Pyrazolo[3,4-b]pyrazine Analogs for Researchers, Scientists, and Drug Development Professionals.
The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets implicated in numerous pathologies. This technical guide provides an in-depth analysis of the key therapeutic targets of this compound analogs, offering insights into their mechanisms of action, disease relevance, and the experimental methodologies crucial for their evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this promising heterocyclic system.
The Therapeutic Promise of the this compound Scaffold
The unique electronic and steric properties of the this compound scaffold allow for multifaceted interactions with the active sites of various enzymes. This has led to the development of potent and selective inhibitors for several key protein families, with significant implications for oncology, inflammation, and neurological disorders. The subsequent sections of this guide will delve into the specifics of these interactions and the therapeutic potential they unlock.
Key Therapeutic Target Classes
Extensive research has identified several major classes of enzymes that are potently modulated by this compound analogs. This guide will focus on the most prominent and well-validated of these targets.
Protein Tyrosine Phosphatases (PTPs): The Case of SHP2
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] Hyperactivation of SHP2 is a key driver in various cancers.[2] Analogs of this compound have emerged as potent and selective allosteric inhibitors of SHP2.[2][3][4][5][6]
Mechanism of Action: These analogs do not bind to the active site but rather to an allosteric tunnel, stabilizing SHP2 in an auto-inhibited conformation.[1] This prevents its activation and subsequent downstream signaling through the RAS-MAPK pathway.[6]
Disease Relevance: Inhibition of SHP2 is a promising strategy for the treatment of various solid tumors, including KRAS-mutant non-small cell lung cancer.[2][3]
Experimental Validation: The inhibitory activity of this compound analogs against SHP2 can be assessed through a combination of biochemical and cellular assays.
Table 1: Representative this compound Analogs as SHP2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cellular Activity | Reference |
| Derivative 4b | SHP2 | 3.2 | NCI-H358 (KRAS G12C) | IC50 = 580 nM | [2][3] |
| SHP099 | SHP2 | 70 | KYSE-520 | Potent p-ERK inhibition | [7] |
| TNO155 | SHP2 | - | - | In vivo antitumor activity | [8] |
Biochemical Assay Workflow: SHP2 Allosteric Inhibition
Caption: Workflow for a fluorescence-based SHP2 phosphatase assay.
Protein Kinases: A Multifaceted Target Class
The this compound and the closely related 1H-pyrazolo[3,4-b]pyridine scaffolds have demonstrated remarkable efficacy as inhibitors of various protein kinases, many of which are central to cancer progression.
ALK is a receptor tyrosine kinase that, when mutated or rearranged, becomes a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).[9] The emergence of resistance mutations, such as the L1196M "gatekeeper" mutation, presents a significant clinical challenge.[10]
Mechanism of Action: 1H-Pyrazolo[3,4-b]pyridine derivatives have been developed as potent ATP-competitive inhibitors of both wild-type and L1196M mutant ALK.[9][11] Molecular docking studies reveal that these compounds can form favorable interactions within the kinase domain, overcoming the steric hindrance introduced by the methionine residue.[9]
Disease Relevance: These inhibitors hold promise for treating NSCLC patients who have developed resistance to first-generation ALK inhibitors.[9][10]
Table 2: Potency of a Representative 1H-Pyrazolo[3,4-b]pyridine Analog against ALK
| Compound | Target | IC50 (nM) | Reference |
| 10g | ALK-wt | <0.5 | [9] |
| 10g | ALK-L1196M | <0.5 | [9] |
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in a variety of cancers.[12]
Mechanism of Action: 1H-Pyrazolo[3,4-b]pyridine derivatives have been designed as potent and selective inhibitors of FGFR kinases.[13] Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the pyrazolopyridine core for achieving high potency and selectivity.[14]
Disease Relevance: FGFR inhibitors are being actively pursued for the treatment of various solid tumors with FGFR aberrations.
Cellular Assay Workflow: FGFR Inhibition
Caption: General workflow for assessing cellular activity of FGFR inhibitors.
CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. Their aberrant activity is a hallmark of cancer.[15]
Mechanism of Action: 1H-Pyrazolo[3,4-b]pyridine analogs have been identified as potent inhibitors of CDK1 and CDK2.[16] X-ray crystallography has shown that these compounds bind to the ATP-binding site of CDK2, forming key hydrogen bonds with the hinge region.
Disease Relevance: CDK inhibitors are a validated class of anticancer agents, and novel scaffolds like the pyrazolopyridine offer opportunities for developing next-generation therapeutics.
TBK1 is a non-canonical IκB kinase that plays a crucial role in innate immunity and has been implicated in certain cancers.[17]
Mechanism of Action: Derivatives of 1H-pyrazolo[3,4-b]pyridine have been discovered as highly potent inhibitors of TBK1, with some compounds exhibiting picomolar activity.[17] These compounds act as ATP-competitive inhibitors.
Disease Relevance: Targeting TBK1 is a potential therapeutic strategy for autoimmune diseases and certain types of cancer.[17]
The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and are involved in neuronal survival and differentiation. Gene fusions involving TRK genes are oncogenic drivers in a range of tumors.
Mechanism of Action: The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop inhibitors of TrkA.
Disease Relevance: Pan-TRK inhibitors have shown significant clinical benefit in patients with TRK fusion-positive cancers, regardless of the tumor type.
Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.
Mechanism of Action: Analogs based on the pyrazolopyridine scaffold have been investigated as inhibitors of PDE4B.
Disease Relevance: PDE4 inhibitors are used in the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD).
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to evaluate the interaction of this compound analogs with their targets.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is a general template for measuring the inhibition of kinases like ALK, FGFR, CDK2, and TBK1.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the kinase to a 2X working concentration in kinase buffer.
-
Prepare a 2X substrate/ATP mixture in kinase buffer. The optimal concentrations of substrate and ATP should be determined empirically, but a starting point is often the Km value for ATP.
-
Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer to a 2X final concentration.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of the 2X test compound or vehicle (DMSO) to the wells.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Western Blot for Downstream Signaling
This protocol is designed to assess the effect of inhibitors on the phosphorylation of downstream signaling proteins like ERK and AKT.[18][19][20][21][22]
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphoprotein signal to the total protein signal and then to the loading control.
-
Medicinal Chemistry Insights and Structure-Activity Relationships (SAR)
The development of potent and selective this compound analogs has been driven by a deep understanding of their SAR.
-
For SHP2 inhibitors, the pyrazine ring has been shown to be superior to a pyrimidine ring for activity.[5] Specific substitutions on the pyrazine core are crucial for achieving potent allosteric inhibition.[7][8]
-
In the case of ALK inhibitors, the pyrazolopyridine scaffold has been a productive starting point. SAR studies have focused on substitutions at various positions to optimize interactions with the ATP-binding site, particularly to overcome resistance mutations.[5][11]
-
For FGFR inhibitors, the 1H-pyrazolo[3,4-b]pyridine core has been shown to be important, with the N(1)-H participating in hydrogen bonding within the kinase domain.[13]
Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:
-
Improving selectivity: Fine-tuning the substitution patterns to achieve greater selectivity for specific kinase isoforms or to develop multi-targeted agents with desired polypharmacology.
-
Overcoming resistance: Designing next-generation inhibitors that can effectively target clinically relevant resistance mutations.
-
Exploring new targets: Utilizing this versatile scaffold to probe other enzyme families and signaling pathways.
This technical guide has provided a comprehensive overview of the therapeutic potential of this compound analogs. The continued exploration of this chemical space, guided by a deep understanding of the underlying biology and medicinal chemistry principles, holds immense promise for the development of innovative medicines for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. promega.com [promega.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. TBK1 Directly Engages Akt/PKB Survival Signaling to Support Oncogenic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. promega.com [promega.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-b]pyrazine Scaffold
An In-depth Technical Guide to the Preliminary Biological Screening of Novel Pyrazolo[3,4-b]pyrazine Compounds
The pyrazolo[3,4-b]pyrazine ring system is a privileged scaffold in medicinal chemistry, representing a fused heterocyclic structure that has garnered significant attention for its diverse pharmacological activities. Its structural rigidity and the specific arrangement of nitrogen atoms create a unique chemical space for interaction with various biological targets. This guide provides a comprehensive overview of the preliminary biological screening cascade for novel compounds based on this scaffold, focusing on the rationale behind experimental design and the practical application of key assays.
The core structure's versatility allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of pyrazolo[3,4-b]pyrazine derivatives with a wide range of therapeutic potential, including activity as kinase inhibitors, antimicrobial agents, and anticancer compounds. The goal of a preliminary biological screen is to efficiently and cost-effectively identify the most promising compounds from a newly synthesized library for further, more detailed investigation.
Part 1: The Initial Screening Cascade - A Strategy for Hit Identification
A well-designed screening cascade is essential for the efficient evaluation of a new chemical library. The primary objective is to move from a large number of compounds to a smaller set of "hits" with confirmed activity and desirable preliminary characteristics. This process is typically tiered, starting with broad, high-throughput assays and progressing to more specific, lower-throughput secondary assays for the most promising candidates.
Our proposed workflow for novel pyrazolo[3,4-b]pyrazine compounds is designed to assess three key areas of historically reported activity for this scaffold: anticancer, antimicrobial, and enzyme inhibitory potential.
Caption: A general workflow for the preliminary biological screening of novel compounds.
Part 2: Anticancer Activity Screening
A significant number of pyrazolo[3,4-b]pyrazine derivatives have demonstrated potent anticancer activity. Therefore, a primary screen for cytotoxicity against a panel of cancer cell lines is a logical starting point.
The MTT Assay: A Measure of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye, MTT, to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Include a non-cancerous cell line (e.g., HEK293) to assess general cytotoxicity. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazolo[3,4-b]pyrazine compounds in the appropriate cell culture medium. Add the compounds to the wells, ensuring a final concentration range that will allow for the determination of an IC50 value (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity
The results of the cytotoxicity screening should be presented in a clear, tabular format for easy comparison of the compounds' potency and selectivity.
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/Avg. Cancer) |
| PBP-001 | 15.2 | 22.5 | 18.9 | >100 | >5.1 |
| PBP-002 | 2.1 | 3.5 | 2.8 | 45.6 | 16.2 |
| Doxorubicin | 0.8 | 1.2 | 0.9 | 5.4 | 5.6 |
Data is hypothetical for illustrative purposes.
Part 3: Antimicrobial Activity Screening
The pyrazolo[3,4-b]pyrazine scaffold is also known to be a source of compounds with antimicrobial properties. A preliminary screen should include representative strains of Gram-positive and Gram-negative bacteria, as well as a fungal strain.
Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound. A standardized inoculum of a test microorganism is spread over the surface of an agar plate, and wells are created in the agar. The test compound is introduced into the wells, and the plate is incubated. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a fixed concentration, e.g., 1 mg/mL) to each well. Include a solvent control and a positive control (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Acquisition: Measure the diameter of the zone of inhibition in millimeters.
Data Presentation: Antimicrobial Activity
The zones of inhibition provide a clear visual and quantitative measure of antimicrobial activity.
| Compound ID | S. aureus (mm) | E. coli (mm) | C. albicans (mm) |
| PBP-001 | 14 | 0 | 8 |
| PBP-002 | 22 | 12 | 18 |
| Ampicillin | 25 | 20 | 0 |
| Fluconazole | 0 | 0 | 22 |
Data is hypothetical for illustrative purposes. 0 indicates no zone of inhibition.
Part 4: Enzyme Inhibition Screening
Many pyrazolo[3,4-b]pyrazine derivatives function as kinase inhibitors. If the novel compounds were designed with a specific enzyme target in mind (e.g., a particular protein kinase implicated in a disease), a direct enzyme inhibition assay should be part of the primary screen.
Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay is a homogeneous, luminescent assay that measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity. This assay is well-suited for high-throughput screening.
-
Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations. Include a no-enzyme control and a vehicle control.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and initiates the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Exploring the Chemical Space of Substituted 1H-Pyrazolo[3,4-b]pyrazines: A Technical Guide for Drug Discovery
Abstract
The 1H-pyrazolo[3,a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the chemical space of substituted 1H-pyrazolo[3,a]pyrazines, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide delves into the key synthetic strategies for accessing this core, detailed experimental protocols, structure-activity relationship (SAR) analyses across various therapeutic targets, and insights into the physicochemical properties pertinent to drug design. By synthesizing field-proven insights with technical accuracy, this document aims to empower researchers to effectively navigate and exploit the rich pharmacological potential of the 1H-pyrazolo[3,a]pyrazine chemical space.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyrazine Core
The fusion of pyrazole and pyrazine rings to form the this compound scaffold creates a unique bicyclic aromatic system with a distinct electronic distribution and a versatile three-dimensional shape. This structural framework has proven to be a fertile ground for the discovery of novel therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including but not limited to, anticancer, antifungal, antiparasitic, antibacterial, and potent kinase inhibitory properties.[1][2][3] The structural similarity of the pyrazolopyrimidine core, a close analog, to endogenous purines allows these compounds to effectively interact with a variety of biological targets, particularly ATP-binding sites in kinases.[4] This guide will provide a detailed roadmap for the exploration of this promising chemical scaffold.
Navigating the Synthetic Landscape: Accessing the this compound Core
The construction of the this compound ring system can be broadly approached through two main retrosynthetic strategies: the formation of the pyrazine ring onto a pre-existing pyrazole, or the construction of the pyrazole ring onto a pyrazine precursor. The former is the more predominantly utilized approach in the literature.
Strategy A: Pyrazine Ring Annulation onto a Pyrazole Precursor
This strategy typically commences with a substituted 5-aminopyrazole, a versatile building block in heterocyclic synthesis. The pyrazine ring is then constructed by reacting the 5-aminopyrazole with a suitable 1,2-dicarbonyl compound or its equivalent. A particularly efficient and widely adopted method is the one-pot synthesis starting from a 5-amino-4-nitrosopyrazole.
Workflow for Pyrazine Ring Annulation:
Caption: General workflow for the synthesis of a substituted this compound.
This protocol describes a robust and efficient one-pot synthesis of a key intermediate in the exploration of the this compound chemical space.[5]
Materials:
-
5-Amino-3-methyl-1-phenylpyrazole
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Malononitrile
-
Ethanol
-
Pyridine
Procedure:
-
Nitrosation: Dissolve 5-amino-3-methyl-1-phenylpyrazole (10 mmol) in a mixture of ethanol and concentrated HCl at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (10 mmol) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 1 hour at this temperature. The formation of the 5-amino-3-methyl-4-nitroso-1-phenylpyrazole intermediate can be monitored by TLC.
-
Condensation and Cyclization: To the reaction mixture containing the in-situ generated nitrosopyrazole, add malononitrile (10 mmol) and a catalytic amount of pyridine. Reflux the mixture for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the desired 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The characteristic signals in the NMR spectra and the molecular ion peak in the mass spectrum will validate the successful synthesis of the target molecule.
Strategy B: Pyrazole Ring Annulation onto a Pyrazine Precursor
An alternative, though less common, approach involves the construction of the pyrazole ring onto a pre-functionalized pyrazine. This strategy is particularly useful when the desired substitution pattern on the pyrazine ring is more readily accessible. A typical starting material for this approach is a di-substituted pyrazine bearing vicinal reactive groups, such as a chloro and a cyano group.
Workflow for Pyrazole Ring Annulation:
Caption: Synthesis of the this compound core from a pyrazine precursor.
This protocol outlines the synthesis of the parent this compound scaffold.[6]
Materials:
-
3-Chloro-2-cyanopyrazine
-
Hydrazine Hydrate
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-2-cyanopyrazine (10 mmol) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (20 mmol, 2 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.
Exploring the Biological Activity and Structure-Activity Relationships (SAR)
The this compound scaffold has been extensively explored as a source of potent inhibitors for a variety of biological targets. The following sections will detail the SAR for key therapeutic areas.
Anticancer Activity: Targeting Kinases
A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors. The scaffold serves as an excellent ATP-competitive inhibitor, with substitutions on the pyrazole and pyrazine rings modulating potency and selectivity.
Key Kinase Targets and Representative Inhibitor Data:
| Compound ID | Target Kinase | R¹ | R³ | R⁵ | R⁶ | IC₅₀ (nM) | Reference |
| 1 | CDK1/cycB | H | 2,6-difluorophenacyl | NH₂ | H | 6 | |
| 2 | CDK2/cycE | H | 2,6-difluorophenacyl | NH₂ | H | 9 | [7] |
| 3 | TBK1 | Substituted Phenyl | H | Various Amines | H | 0.2 | [8] |
| 4 | FGFR1 | H | Substituted Phenyl | H | Substituted Amine | <10 |
SAR Insights for Kinase Inhibition:
-
N1-Substitution: Substitution at the N1 position of the pyrazole ring is generally well-tolerated and provides a key vector for modulating physicochemical properties and exploring interactions with the solvent-exposed region of the kinase active site.[9]
-
C3-Substitution: The C3 position is a critical point for introducing substituents that can interact with the hinge region of the kinase. Aromatic and heteroaromatic groups are commonly employed here to form crucial hydrogen bonds.[7][8]
-
C5 and C6-Substitutions: The pyrazine ring offers two positions for substitution (C5 and C6) that can be exploited to enhance potency and selectivity. Amino groups at the C6 position, often derived from the synthetic route, can serve as a handle for further derivatization. Substituents at these positions can project into the ribose-binding pocket or towards the solvent front, influencing both potency and pharmacokinetic properties.[3][9]
Signaling Pathway Inhibition:
Caption: Mechanism of action of this compound kinase inhibitors.
Antifungal and Antiparasitic Activity
Several studies have reported the promising antifungal and antiparasitic activities of substituted 1H-pyrazolo[3,4-b]pyrazines. The mechanism of action in these contexts is often less well-defined than for kinase inhibition but is thought to involve the disruption of essential metabolic pathways in the pathogens.
Representative Antifungal and Antiparasitic Activity Data:
| Compound ID | Organism | R¹ | R³ | R⁵ | R⁶ | MIC (µg/mL) | Reference |
| 5 | Candida albicans | Phenyl | Methyl | CN | NH₂ | 12.5 | [5] |
| 6 | Aspergillus fumigatus | Phenyl | Methyl | CN | NH₂ | 25 | [5] |
| 7 | Trichomonas vaginalis | Phenyl | Methyl | CN | NH-Ac | 6.25 | [5] |
| 8 | Leishmania donovani | Phenyl | Methyl | CN | NH₂ | 50 | [5] |
SAR Insights for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, often modulated by the substituent at the N1 position, can play a significant role in its ability to penetrate the cell walls of fungi and parasites.
-
Functional Groups at C5 and C6: The presence of cyano and amino groups at the C5 and C6 positions appears to be a recurring feature in active compounds. These groups may be involved in key interactions with biological targets within the pathogens. Further derivatization of the C6-amino group has been shown to modulate potency.[5]
Physicochemical Properties and Drug-Likeness
For any chemical scaffold to be successfully translated into a drug candidate, it must possess a favorable profile of physicochemical properties. While extensive data for the this compound series is not centrally available, general principles of medicinal chemistry can be applied to optimize properties such as solubility, permeability, and metabolic stability.
Key Considerations for Optimizing Physicochemical Properties:
-
Solubility: The aqueous solubility of 1H-pyrazolo[3,4-b]pyrazines can be modulated by the introduction of polar functional groups, such as hydroxyl, amino, or carboxylic acid moieties, at appropriate positions (e.g., on substituents at N1, C3, C5, or C6). The prodrug approach can also be employed to transiently improve solubility.[8]
-
Lipophilicity (LogP): A balance of lipophilicity is crucial for both cell permeability and avoiding off-target effects. The LogP can be fine-tuned by the judicious choice of substituents. For instance, replacing large alkyl or aryl groups with smaller, more polar fragments can reduce lipophilicity.
-
Metabolic Stability: The metabolic fate of these compounds is an important consideration. Potential sites of metabolism, such as benzylic positions or electron-rich aromatic rings, can be blocked or modified to enhance metabolic stability. For example, the introduction of fluorine atoms can block sites of oxidative metabolism.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the rich chemical space that can be explored through substitution at multiple positions, provides a powerful toolkit for medicinal chemists. The demonstrated efficacy of this core against a range of important biological targets, particularly protein kinases, underscores its potential for the development of next-generation therapies for cancer and other diseases.
Future exploration of this chemical space should focus on:
-
Structure-Based Drug Design: Utilizing co-crystal structures of this compound inhibitors bound to their targets to guide the design of more potent and selective analogs.
-
Exploration of Novel Biological Targets: Expanding the screening of these compounds against a wider array of biological targets to uncover new therapeutic opportunities.
-
Systematic Physicochemical Profiling: A more concerted effort to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound class will be crucial for advancing lead candidates into preclinical and clinical development.
By leveraging the insights and methodologies outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of the this compound chemical space.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | CoLab [colab.ws]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of 1H-Pyrazolo[3,4-b]pyrazine Derivatives
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyrazine Scaffold in Modern Drug Discovery
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique electronic properties and rigid, planar structure make it an ideal framework for designing potent and selective inhibitors of various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The development of efficient and versatile synthetic methodologies to access a diverse library of these compounds is, therefore, a critical endeavor for accelerating drug discovery programs. This application note provides detailed protocols and mechanistic insights into the one-pot synthesis of this compound derivatives, offering researchers a practical guide to constructing this valuable heterocyclic system.
Methodology 1: Three-Component Condensation for the Synthesis of 6-Amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitriles
This protocol outlines a robust and efficient one-pot, three-component reaction for the synthesis of highly functionalized 6-amino-1H-pyrazolo[3,4-b]pyrazine-5-carbonitriles. The reaction proceeds via the condensation of a 5-aminopyrazole derivative, a dicarbonyl compound (or its equivalent), and a cyanide source. A key advantage of this methodology is the direct formation of the pyrazine ring onto the pyrazole core in a single synthetic operation, thereby minimizing purification steps and maximizing atom economy.
Causality of Experimental Choices
The selection of reagents and reaction conditions is critical for the success of this one-pot synthesis. 5-Aminopyrazoles serve as the foundational building block, providing the pre-formed pyrazole ring and a nucleophilic amino group for the subsequent cyclization. The choice of the dicarbonyl component dictates the substitution pattern on the newly formed pyrazine ring. For the synthesis of the title compounds, an in-situ generated α-nitroso ketone, derived from the corresponding ketone and a nitrosating agent, acts as the 1,2-dicarbonyl equivalent. Malononitrile is employed as the cyanide source and also participates in the cyclization process. The use of a base, such as piperidine or triethylamine, is crucial to catalyze the initial condensation and subsequent cyclization steps. The reaction is typically performed in a protic solvent like ethanol to facilitate the dissolution of the starting materials and intermediates.
Experimental Protocol
Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
-
Materials:
-
5-amino-3-methyl-1-phenylpyrazole
-
Malononitrile
-
Sodium nitrite
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Piperidine
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (1.74 g, 10 mmol) in ethanol (30 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) to the cooled pyrazole solution while stirring.
-
To this mixture, add concentrated hydrochloric acid (1 mL) dropwise. The formation of a yellow precipitate of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole is observed.
-
Continue stirring at 0-5 °C for 30 minutes.
-
To the suspension of the nitroso-pyrazole, add malononitrile (0.66 g, 10 mmol) and piperidine (0.5 mL).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile as a crystalline solid.
-
Data Presentation
| Entry | 5-Aminopyrazole Derivative | Dicarbonyl Precursor | Product | Yield (%) |
| 1 | 5-amino-3-methyl-1-phenylpyrazole | Acetone | 6-Amino-3,7-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | 85 |
| 2 | 5-amino-1,3-diphenylpyrazole | Acetophenone | 6-Amino-1,3,7-triphenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | 78 |
| 3 | 5-amino-3-(4-chlorophenyl)-1-phenylpyrazole | Cyclohexanone | 6-Amino-3-(4-chlorophenyl)-1-phenyl-1,5,6,7,8,9-hexahydro-1H-cyclopenta[g]pyrazolo[3,4-b]pyrazine-5-carbonitrile | 82 |
Mechanistic Insights
The reaction proceeds through a cascade of reactions initiated by the in-situ formation of the 4-nitroso-5-aminopyrazole. This is followed by a Knoevenagel-type condensation with malononitrile, subsequent cyclization, and dehydration to furnish the aromatic pyrazolo[3,4-b]pyrazine core.
Figure 1: Proposed reaction mechanism for the three-component synthesis.
Methodology 2: Microwave-Assisted One-Pot Synthesis from Diaminomaleonitrile
This protocol describes a rapid and efficient microwave-assisted one-pot synthesis of 1,3-disubstituted-1H-pyrazolo[3,4-b]pyrazine-5,6-diamines. This method utilizes diaminomaleonitrile (DAMN) as a key precursor, which serves as a versatile building block for the construction of the pyrazine ring. The use of microwave irradiation significantly accelerates the reaction rate, leading to higher yields in shorter reaction times compared to conventional heating methods.
Causality of Experimental Choices
Diaminomaleonitrile is an excellent starting material as it contains two amino groups and two nitrile groups, providing multiple reactive sites for cyclization. The reaction with a 1,2-dicarbonyl compound, such as glyoxal or diacetyl, directly leads to the formation of the pyrazine ring fused to a pyrazole precursor. The initial reaction involves the condensation of a hydrazine with a β-ketoester to form the 5-aminopyrazole in situ. This is a key aspect of the one-pot nature of this protocol. The subsequent addition of the dicarbonyl compound and DAMN under microwave irradiation promotes the rapid cyclocondensation to yield the desired pyrazolo[3,4-b]pyrazine. Acetic acid is used as a solvent and catalyst, facilitating both the initial pyrazole formation and the subsequent pyrazine ring closure.
Experimental Protocol
Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyrazine-5,6-diamine
-
Materials:
-
Methylhydrazine
-
Ethyl acetoacetate
-
Diaminomaleonitrile (DAMN)
-
Diacetyl (2,3-butanedione)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a 10 mL microwave reaction vial, combine methylhydrazine (0.46 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in glacial acetic acid (5 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 5 minutes to form the 5-amino-1-methyl-3-methylpyrazole in situ.
-
Cool the vial to room temperature.
-
Add diaminomaleonitrile (1.08 g, 10 mmol) and diacetyl (0.86 g, 10 mmol) to the reaction mixture.
-
Reseal the vial and irradiate in the microwave reactor at 150 °C for 15 minutes.
-
After cooling, pour the reaction mixture into ice-water (50 mL).
-
Neutralize the solution with aqueous sodium hydroxide (10%) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure 1,3-dimethyl-1H-pyrazolo[3,4-b]pyrazine-5,6-diamine.
-
Data Presentation
| Entry | Hydrazine | β-Ketoester | Dicarbonyl Compound | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | Phenylhydrazine | Ethyl benzoylacetate | Glyoxal | 1,3-Diphenyl-1H-pyrazolo[3,4-b]pyrazine-5,6-diamine | 75 | | 2 | Hydrazine hydrate | Ethyl acetoacetate | Diacetyl | 3-Methyl-1H-pyrazolo[3,4-b]pyrazine-5,6-diamine | 80 | | 3 | 4-Chlorophenylhydrazine | Ethyl 4-chlorobenzoylacetate | Benzil | 1-(4-Chlorophenyl)-3-phenyl-6,7-diphenyl-1H-pyrazolo[3,4-b]pyrazine-5-amine | 72 |
Mechanistic Insights
The one-pot reaction is initiated by the formation of the 5-aminopyrazole intermediate. This is followed by a double condensation reaction between the in situ-generated 5-aminopyrazole, diaminomaleonitrile, and the 1,2-dicarbonyl compound, leading to the formation of the fused pyrazolo[3,4-b]pyrazine system.
Figure 2: General workflow for the microwave-assisted one-pot synthesis.
Conclusion
The one-pot synthetic strategies detailed in these application notes provide researchers with efficient and versatile methods for accessing the medicinally important this compound scaffold. The choice of methodology can be tailored based on the desired substitution pattern and the availability of starting materials. The three-component condensation is particularly useful for generating 6-amino-5-carbonitrile derivatives, while the microwave-assisted protocol offers a rapid entry to 5,6-diamino-substituted analogues. By understanding the underlying reaction mechanisms, researchers can further optimize these protocols and expand their substrate scope to generate novel libraries of this compound derivatives for biological screening and drug discovery endeavors.
Application Notes and Protocols for the Multicomponent Synthesis of Substituted Pyrazolo[3,4-b]pyrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Traditional multi-step syntheses of these compounds are often time-consuming and inefficient. This document provides a comprehensive guide to the efficient one-pot, multicomponent synthesis of substituted pyrazolo[3,4-b]pyrazines. We will delve into the underlying chemical principles, provide a detailed experimental protocol for a representative synthesis, and discuss the significance of this methodology for accelerating drug discovery and development.
Introduction: The Significance of Pyrazolo[3,4-b]pyrazines
Pyrazolo[3,4-b]pyrazines are fused heterocyclic systems that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties, including antifungal and antiparasitic activities.[1] The pyrazine moiety itself is found in numerous biologically important molecules, including vitamins like riboflavin and folic acid, as well as in approved pharmaceuticals.[2] The fusion of a pyrazole ring to the pyrazine core creates a unique chemical scaffold that can be readily functionalized to modulate its biological activity, making it an attractive target for the development of novel therapeutics.
The Power of Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages over traditional linear syntheses.[3] These advantages include:
-
Efficiency: MCRs reduce the number of synthetic steps, saving time, reagents, and manpower.
-
Atom Economy: By incorporating all or most of the atoms from the starting materials into the final product, MCRs are inherently more environmentally friendly.
-
Diversity-Oriented Synthesis: The ability to vary the starting components allows for the rapid generation of a library of structurally diverse compounds, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
General Workflow for Multicomponent Synthesis of Pyrazolo[3,4-b]pyrazines
The multicomponent synthesis of pyrazolo[3,4-b]pyrazines typically involves the condensation of an appropriately substituted aminopyrazole with a 1,2-dicarbonyl compound or a reactive equivalent. The general workflow is depicted below.
Figure 1: General workflow for the multicomponent synthesis of pyrazolo[3,4-b]pyrazines.
Detailed Experimental Protocol: One-Pot Synthesis of 6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
This protocol is based on the one-pot synthesis described by Al-Adiwish et al.[1] This reaction exemplifies a multicomponent approach where a substituted aminopyrazole reacts with a reactive methylene compound to form the pyrazolo[3,4-b]pyrazine core.
Materials and Reagents:
-
5-Amino-3-methyl-4-nitroso-1-phenylpyrazole
-
Malononitrile
-
Absolute Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-3-methyl-4-nitroso-1-phenylpyrazole (10 mmol).
-
Addition of Reagents: To the flask, add malononitrile (10 mmol) and absolute ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterization: The structure and purity of the synthesized 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Plausible Reaction Mechanism
The formation of the pyrazolo[3,4-b]pyrazine ring in this one-pot reaction is proposed to proceed through a series of condensation and cyclization steps.
References
detailed protocol for Friedländer synthesis of pyrazolo[3,4-b]quinolines
Application Note & Protocol
Topic: Detailed Protocol for the Friedländer Synthesis of Pyrazolo[3,4-b]quinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Assembly of Pyrazolo[3,4-b]quinolines
The 1H-pyrazolo[3,4-b]quinoline scaffold is a privileged heterocyclic system in modern medicinal chemistry and materials science.[1][2] This fused azaheterocycle, comprising integrated pyrazole and quinoline rings, forms the core of numerous compounds with a wide spectrum of biological activities, including antiviral, antimicrobial, antimalarial, and anticancer properties.[2][3][4] Its rigid, planar structure and potential for diverse substitution patterns make it an attractive template for designing novel therapeutic agents and functional materials like fluorescent sensors and organic light-emitting diodes (OLEDs).[1][5]
Among the various synthetic routes to this valuable scaffold, the Friedländer annulation stands out as one of the most direct and versatile methods.[1][6][7] First reported by Paul Friedländer in 1882, this reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[8][9][10] This application note provides a detailed exploration of the Friedländer synthesis as applied to pyrazolo[3,4-b]quinolines, covering its mechanistic underpinnings, a comprehensive experimental protocol, and field-proven insights for optimization and troubleshooting.
Mechanistic Insights: The Chemistry of Cyclocondensation
The power of the Friedländer synthesis lies in its convergent nature, efficiently constructing the quinoline ring system in a single transformation. The reaction proceeds via a cyclocondensation mechanism that can be initiated through two primary, competing pathways, largely dependent on the reaction conditions and catalysts employed.[8][11]
-
Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed aldol condensation between the enolizable methylene compound (the pyrazolone) and the carbonyl group of the 2-aminoaryl carbonyl compound. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. The final step is an intramolecular cyclization via imine formation between the amino group and the remaining carbonyl, followed by a second dehydration to yield the aromatic quinoline ring.
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the carbonyl of the methylene compound is not applicable here as the pyrazolone provides the methylene, not a carbonyl for initial imine formation. The primary pathway involves initial reaction at the carbonyl of the 2-aminoaryl species. The more relevant alternative pathway begins with the formation of a Schiff base between the 2-amino group and the other carbonyl component. However, in the specific case of using a pyrazolone, the reaction initiates with an attack on the 2-aminoaryl ketone/aldehyde. The amino group attacks the pyrazolone carbonyl to form an enamine, which then undergoes an intramolecular aldol-type cyclization, followed by dehydration.
Regardless of the precise initial step, both pathways converge on a common intermediate that ultimately eliminates two molecules of water to form the stable, aromatic pyrazolo[3,4-b]quinoline system. The choice of catalyst is crucial; acids facilitate both the aldol and dehydration steps, while bases are effective at promoting the initial enolate formation for the aldol reaction.[12]
Caption: Figure 1: Generalized Friedländer Reaction Mechanism.
Experimental Design: Reagents and Conditions
The success of the synthesis hinges on the appropriate selection of starting materials, catalyst, and reaction conditions.
-
The Amino Component: The choice of the 2-aminocarbonyl compound determines the substitution pattern on the benzo portion of the quinoline ring. Common starting materials include 2-aminobenzaldehyde, 2-aminoacetophenone, and various substituted 2-aminobenzophenones.[1][7] The use of a benzophenone derivative, for instance, will install an aryl group at the 4-position of the final product.
-
The Active Methylene Component: For this specific synthesis, 1,3-disubstituted pyrazol-5-ones serve as the ideal active methylene compounds. The methylene group at the 4-position of the pyrazolone ring is sufficiently acidic to readily form an enolate and participate in the initial condensation. The substituents on the pyrazole ring (e.g., at N-1 and C-3) are carried through to the final product, allowing for significant molecular diversity.[1][13]
-
Catalyst Selection: The reaction can be performed under a variety of catalytic conditions, from traditional strong acids and bases to modern, greener alternatives.[6][12]
-
Acid Catalysts: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and mineral acids are effective.[8][14] Lewis acids such as SnCl₄, AlCl₃, and TiCl₄ have also been employed, sometimes offering improved yields.[7] Molecular iodine has emerged as a mild and efficient catalyst for this transformation.[14][15]
-
Base Catalysts: Strong bases like potassium tert-butoxide (KOtBu) can be used, though they may promote self-condensation of ketone starting materials.[12]
-
Solvent-Free & Advanced Catalysis: Modern protocols often utilize solvent-free conditions, heating the neat reactants with a catalyst.[16] This approach minimizes waste and can accelerate reaction rates. Heterogeneous catalysts (e.g., Amberlyst-15, NaHSO₄-SiO₂) and ionic liquids have also been successfully applied, offering advantages in catalyst recovery and reuse.[9][16]
-
-
Solvents: When a solvent is used, high-boiling point solvents like ethylene glycol or glacial acetic acid are common, as they allow the reaction to be conducted at the elevated temperatures often required for efficient cyclization.[1]
Detailed Experimental Protocol: Synthesis of a 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline Derivative
This protocol describes a representative synthesis using 2-aminobenzophenone and 1,3-diphenylpyrazol-5-one with molecular iodine as a catalyst under thermal conditions.
Materials and Equipment
-
2-Aminobenzophenone (1.0 mmol, 1.0 equiv)
-
1,3-Diphenyl-2-pyrazolin-5-one (1.0 mmol, 1.0 equiv)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
-
Ethanol (for recrystallization)
-
Ethyl acetate (for TLC and work-up)
-
Hexanes (for TLC and recrystallization)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for work-up and filtration
-
Rotary evaporator
Workflow Overview
Caption: Figure 2: Experimental Workflow for Friedländer Synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 mmol), 1,3-diphenylpyrazol-5-one (1.0 mmol), and molecular iodine (0.1 mmol, 10 mol%).
-
Causality Note: Using equimolar amounts of the reactants is standard. The catalyst loading is typically 5-10 mol%; higher loading rarely improves yield and complicates purification.
-
-
Heating: Place the flask in a preheated oil bath at 140 °C. If the reactants do not melt to form a homogenous mixture, a high-boiling inert solvent like diphenyl ether can be used, though solvent-free is preferred for simplicity.
-
Reaction Monitoring: Stir the molten mixture vigorously. Monitor the progress of the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.
-
Expert Insight: The reaction mixture will darken significantly due to the iodine and heating. A TLC co-spot (a lane with starting material, a lane with the reaction mixture, and a lane with both spotted together) is the most reliable way to confirm the disappearance of reactants.
-
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. Dissolve the resulting solid residue in ethyl acetate (~20 mL).
-
Washing: Transfer the solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (2 x 15 mL) to remove the iodine catalyst. The organic layer should become significantly lighter in color. Follow with a wash using brine (1 x 15 mL).[15]
-
Trustworthiness Check: The disappearance of the iodine color is a visual confirmation that the catalyst has been successfully quenched and removed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is typically purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[17][18]
Data Summary and Optimization
The Friedländer synthesis is highly adaptable. The following table summarizes typical conditions and expected outcomes for the synthesis of pyrazolo[3,4-b]quinolines.
| Amino Component | Methylene Component | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminobenzaldehyde | 1-Phenyl-3-methyl-pyrazolone | None | Melt | 150-260 | 1-3 | 60-85 | [7] |
| 2-Aminoacetophenone | 1,3-Diphenyl-pyrazolone | p-TsOH (10) | Ethylene Glycol | Reflux | 4-6 | 75-90 | [1] |
| 2-Aminobenzophenone | Various Pyrazolones | Glacial Acetic Acid | Acetic Acid | Reflux | 3-5 | 70-88 | [1] |
| 2-Aminobenzaldehyde | Ethyl Acetoacetate | I₂ (10) | Solvent-free | 80-100 | 0.5-1.5 | 85-95 | [15] |
| 2-Aminobenzaldehyde | Dimedone & Aminopyrazole | P2CA | Ethanol | Reflux | 1-2 | 84-98 | [19] |
Note: Yields are highly substrate-dependent. This table provides representative examples.
Troubleshooting and Field-Proven Insights
-
Issue: Low or No Yield.
-
Cause: Insufficient temperature. The cyclization and dehydration steps often require significant thermal energy.
-
Solution: Gradually increase the reaction temperature. If working solvent-free, ensure the mixture is homogenous and well-stirred. Consider switching to a higher-boiling solvent like ethylene glycol or using microwave irradiation, which can dramatically reduce reaction times.[20][21]
-
Cause: Inefficient catalyst.
-
Solution: Screen different catalysts. While iodine is effective for many substrates, some may benefit from a stronger Lewis acid or a Brønsted acid like p-TsOH.[15][22]
-
-
Issue: Difficult Purification.
-
Cause: Formation of tar-like byproducts due to excessive heat or prolonged reaction times.
-
Solution: Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed.[15] If recrystallization fails, column chromatography on silica gel is an effective alternative for purification.[7]
-
-
Issue: Incomplete Reaction.
-
Cause: Steric hindrance from bulky substituents on either reactant can slow the reaction rate.
-
Solution: Increase the reaction time or catalyst loading. A more active catalytic system might be necessary to overcome high activation barriers.
-
Conclusion
The Friedländer synthesis is a robust, efficient, and highly adaptable method for constructing the medicinally significant pyrazolo[3,4-b]quinoline core. Its tolerance for a wide range of functional groups on both the aminocarbonyl and pyrazolone precursors makes it a cornerstone reaction in combinatorial chemistry and drug discovery programs. By understanding the underlying mechanism and carefully selecting catalysts and conditions, researchers can reliably access a diverse library of these valuable heterocyclic compounds. The modern adaptations using milder catalysts and solvent-free conditions further enhance its appeal, aligning with the principles of green chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. ijirset.com [ijirset.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Friedlander quinoline synthesis [quimicaorganica.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. scispace.com [scispace.com]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Anti-Tubercular Evaluation and Teratogenicity Studies of Furanyl Pyrazolo[3,4-b] Quinoline-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyrazine from 3-Chloro-2-cyanopyrazine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Scaffold
The fusion of pyrazole and pyrazine rings creates the 1H-pyrazolo[3,4-b]pyrazine heterocyclic system, a scaffold of significant interest in medicinal chemistry. This core structure is considered a purine isostere, allowing it to interact with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antiparasitic properties.[1][2][3] The development of efficient and reliable synthetic routes to access this privileged structure is therefore a critical endeavor for the discovery of new therapeutic agents.
This document provides a detailed protocol for the synthesis of 3-amino-1H-pyrazolo[3,4-b]pyrazine, a key intermediate, starting from the commercially available 3-chloro-2-cyanopyrazine. The described method is a robust procedure involving a condensation and cyclization reaction with hydrazine hydrate. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step, one-pot process: a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient, which activates the chlorine atom at the C3 position towards nucleophilic attack. Hydrazine, a potent nucleophile, readily displaces the chloride.
-
Intramolecular Cyclization: The resulting hydrazinopyrazine intermediate possesses a nucleophilic terminal amino group and an electrophilic nitrile carbon. In the presence of heat, the amino group attacks the nitrile, initiating the cyclization to form the pyrazole ring.
-
Choice of Hydrazine: Hydrazine hydrate is used as the source of the N-N unit required for the pyrazole ring formation. It serves as both the nucleophile for the initial substitution and the precursor to the fused ring system.
-
Solvent Selection: A protic solvent like ethanol is chosen because it effectively solvates the reagents and intermediates and facilitates the proton transfer steps inherent in the mechanism. Its boiling point is also suitable for driving the reaction to completion without requiring excessively high temperatures that could lead to decomposition.
The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Experimental Protocol
Materials and Equipment
| Reagents & Materials | Grade | Supplier |
| 3-Chloro-2-cyanopyrazine | ≥97% | Standard commercial source |
| Hydrazine hydrate (64-65% N₂H₄) | Reagent Grade | Standard commercial source |
| Ethanol (200 proof) | Anhydrous | Standard commercial source |
| Deionized Water | N/A | In-house |
| Celite® or Filter Aid | N/A | Standard commercial source |
| Equipment |
| 250 mL three-neck round-bottom flask |
| Reflux condenser |
| Magnetic stirrer and stir bar |
| Heating mantle with temperature controller |
| Dropping funnel |
| Buchner funnel and filter flask |
| Standard laboratory glassware |
| Rotary evaporator |
| Melting point apparatus |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Dissolution: To the flask, add 3-chloro-2-cyanopyrazine (e.g., 5.0 g, 35.8 mmol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Reagent Addition: Charge the dropping funnel with hydrazine hydrate (e.g., 2.8 mL, ~57.3 mmol, 1.6 eq). Add the hydrazine hydrate dropwise to the stirred solution over 15-20 minutes. An initial exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring (Optional but Recommended): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates reaction completion.
-
Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and then a small amount of cold ethanol (1 x 20 mL) to remove residual impurities.
-
Drying: Dry the collected solid under vacuum at 50-60 °C until a constant weight is achieved. The product is typically obtained as a pale yellow or off-white solid.
Purification
The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture is effective.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry as described above.
Data and Characterization
Reaction Parameters Summary
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Hydrazine vs. Substrate) | ~1.6 equivalents | An excess of hydrazine ensures complete consumption of the starting material and drives the reaction forward. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for both the SNAr and the intramolecular cyclization steps. |
| Reaction Time | 4-6 hours | Typically sufficient for completion. Monitor by TLC for optimization. |
| Expected Yield | 75-90% | This is a high-yielding transformation. |
Expected Characterization Data
-
Product: 3-Amino-1H-pyrazolo[3,4-b]pyrazine
-
Molecular Formula: C₅H₅N₅
-
Molecular Weight: 135.13 g/mol
-
Appearance: Pale yellow to off-white crystalline solid.
-
Melting Point: >300 °C (with decomposition).
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~12.0 (s, 1H, NH-pyrazole), 8.25 (d, 1H, pyrazine-H), 8.05 (d, 1H, pyrazine-H), 6.50 (s, 2H, NH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~155.0, 148.0, 142.5, 135.0, 128.0.
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1640 (N-H bending), 1580, 1520 (C=N, C=C stretching).
-
Mass Spec (ESI+): m/z = 136.1 [M+H]⁺.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Insufficient temperature or reaction time. Inactive hydrazine. | Ensure a steady reflux is maintained. Extend the reaction time and monitor by TLC. Use fresh, high-quality hydrazine hydrate. |
| Formation of Amidrazone Side Product | Reaction conditions (e.g., lower temperature) may favor the formation of the uncyclized amidrazone intermediate.[1] | Ensure the reaction is heated at a sufficient reflux temperature for an adequate duration to promote the intramolecular cyclization. The amidrazone can often be converted to the desired product by prolonged heating. |
| Product is Darkly Colored | Presence of polymeric or degradation impurities. | Purify by recrystallization, possibly with the addition of a small amount of activated charcoal (hot filtration required). |
| Difficult Filtration | Very fine particles formed during precipitation. | Allow the product to crystallize slowly without rapid cooling. If the problem persists, filter through a pad of Celite®. |
Safety Precautions
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile or neoprene).
-
3-Chloro-2-cyanopyrazine: This is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
General: Perform all operations in a well-ventilated chemical fume hood. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention. Dispose of chemical waste according to institutional guidelines.
References
Application Note: FT-IR Spectral Analysis of Pyrazolo[3,4-b]pyrazine Compounds
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural characterization of pyrazolo[3,4-b]pyrazine compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] This document outlines the fundamental principles, offers a detailed experimental protocol for sample analysis, and provides in-depth guidance on spectral interpretation, enabling unambiguous identification and structural elucidation.
Introduction: The Significance of Pyrazolo[3,4-b]pyrazines and the Role of FT-IR
The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold found in numerous compounds with a wide array of pharmacological properties, including applications as antifungal, antibacterial, and antiparasitic agents.[1][2] The biological activity of these compounds is intrinsically linked to their molecular structure, including the nature and position of various substituents on the fused ring system.
FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural characterization of these molecules. By probing the vibrational modes of chemical bonds, FT-IR provides a unique molecular "fingerprint," allowing for:
-
Confirmation of Synthesis: Verifying the formation of the desired pyrazolo[3,4-b]pyrazine core.
-
Functional Group Identification: Detecting the presence of key functional groups introduced during synthesis.
-
Structural Elucidation: Differentiating between isomers and identifying subtle structural changes.
-
Purity Assessment: Identifying the presence of starting materials or by-products.
This guide will equip the user with the necessary knowledge to effectively apply FT-IR spectroscopy in the research and development of novel pyrazolo[3,4-b]pyrazine-based compounds.
Fundamental Principles: Vibrational Modes of the Pyrazolo[3,4-b]pyrazine System
The infrared spectrum of a pyrazolo[3,4-b]pyrazine derivative is a composite of the vibrational modes of the fused heterocyclic core and its appended substituents. The key to accurate spectral interpretation lies in understanding the characteristic absorption frequencies of these components.
The pyrazolo[3,4-b]pyrazine nucleus is an aromatic system containing both pyridine and pyrazole rings. The vibrational modes of this core are complex and involve the stretching and bending of C-C, C-N, and C=N bonds within the rings, as well as C-H bending modes.
-
C=N and C=C Stretching: These vibrations typically appear in the 1650-1400 cm⁻¹ region of the spectrum. The exact positions of these bands are influenced by the electronic effects of substituents on the ring.
-
Ring "Breathing" Modes: The collective stretching and contraction of the entire ring system gives rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).[4]
-
C-H Bending: Out-of-plane C-H bending vibrations of the aromatic rings are often observed in the 900-650 cm⁻¹ range and can be diagnostic of the substitution pattern.
Substituents on the pyrazolo[3,4-b]pyrazine core will exhibit their own characteristic vibrational frequencies, which are often more intense and easier to assign than the ring modes. For example:
-
N-H Stretching: If the pyrazole nitrogen is unsubstituted, a medium to broad absorption band can be expected in the 3400-3100 cm⁻¹ region.[5][6]
-
C=O Stretching: Carbonyl groups, such as those in amide or ester substituents, will give rise to a strong, sharp absorption band in the 1750-1650 cm⁻¹ range.[1]
-
C≡N Stretching: Nitrile groups, a common substituent in the synthesis of these compounds, will show a sharp, medium-intensity band around 2260-2220 cm⁻¹.[5][7]
-
NH₂ Group: An amino substituent will typically show two N-H stretching bands (symmetric and asymmetric) in the 3500-3300 cm⁻¹ region and a scissoring (bending) vibration around 1650-1580 cm⁻¹.[7]
Experimental Protocol: High-Fidelity FT-IR Analysis of Solid Samples
This section details a robust protocol for the preparation and analysis of solid pyrazolo[3,4-b]pyrazine compounds using the potassium bromide (KBr) pellet method. This technique is widely used for obtaining high-quality transmission spectra of solid samples.[8][9][10]
Rationale for Method Selection
The KBr pellet method is chosen for its ability to produce a uniform, transparent medium for the sample, minimizing scattering effects and leading to well-resolved spectra.[9][11] Potassium bromide is transparent to infrared radiation over a wide spectral range, ensuring that the observed absorption bands are solely from the analyte.[8][11] An alternative for some samples is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation but may yield slightly different relative peak intensities.[12][13][14][15]
Equipment and Reagents
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Pellet press die set (e.g., 13 mm diameter)
-
Hydraulic press
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.
-
Analytical balance (4-place)
-
Spatulas and weighing paper
Step-by-Step Protocol
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the finely powdered pyrazolo[3,4-b]pyrazine compound.[8][11]
-
Weigh approximately 150-200 mg of dry, spectroscopy-grade KBr.[8][11] The sample-to-KBr ratio should be roughly 1:100.[8]
-
Transfer the sample and KBr to a clean, dry agate mortar.
-
Gently grind the sample and KBr together for 2-3 minutes until a fine, homogeneous powder is obtained. Causality: Thorough mixing ensures a uniform distribution of the sample within the KBr matrix, which is crucial for obtaining a high-quality spectrum.[9]
-
-
Pellet Formation:
-
Assemble the pellet press die.
-
Transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution across the bottom surface.
-
Insert the plunger and gently tap it to further distribute the powder.
-
Place the die into the hydraulic press.
-
Apply a pressure of 8-10 metric tons for 1-2 minutes.[9][16] Causality: The high pressure causes the KBr to cold-flow and form a transparent, glassy pellet, trapping the sample molecules in the KBr lattice.
-
Carefully release the pressure and disassemble the die.
-
Gently remove the transparent or semi-transparent pellet. A high-quality pellet should be clear and free of cracks.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum with an empty sample compartment. Self-Validation: This step is critical to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Acquire the sample spectrum. A typical measurement would involve co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Process the spectrum (e.g., baseline correction, smoothing) as needed.
-
Quality Control and Troubleshooting
-
Opaque or cracked pellet: This is often due to insufficient pressure, trapped air, or moisture in the KBr. Ensure the KBr is thoroughly dried and that pressure is applied and released slowly.
-
Broad, intense band around 3400 cm⁻¹ and a band near 1630 cm⁻¹: This indicates the presence of water in the KBr.[9] Re-dry the KBr and prepare a new pellet.
-
Saturated (flat-topped) peaks: The sample concentration in the KBr is too high. Prepare a new pellet with a lower sample-to-KBr ratio.[8]
Diagram: FT-IR Analysis Workflow
Caption: Workflow for FT-IR analysis of pyrazolo[3,4-b]pyrazine compounds.
Spectral Interpretation: A Case Study Approach
To illustrate the principles of spectral interpretation, let us consider a hypothetical pyrazolo[3,4-b]pyrazine derivative: 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile .
Caption: Key vibrational modes for a substituted pyrazolo[3,4-b]pyrazine.
Summary of Characteristic Absorption Bands
The following table summarizes the expected FT-IR absorption bands for our example compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3450 - 3300 (two bands) | Medium |
| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch | Methyl (-CH₃) | 2980 - 2850 | Medium-Weak |
| C≡N Stretch | Nitrile (-CN) | ~2220 | Sharp, Medium |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | ~1640 | Medium-Strong |
| C=N and C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-H Bend | Aromatic Rings | 900 - 650 | Medium-Strong |
Detailed Interpretation
-
3500-2800 cm⁻¹ Region: The presence of two distinct bands between 3450 cm⁻¹ and 3300 cm⁻¹ would be strong evidence for the primary amino group (-NH₂).[7] Weaker absorptions just above 3000 cm⁻¹ would correspond to the aromatic C-H stretches of the phenyl and pyrazine rings. Just below 3000 cm⁻¹, peaks corresponding to the C-H stretches of the methyl group would be expected.
-
2300-2000 cm⁻¹ Region: A sharp, moderately intense peak around 2220 cm⁻¹ is a highly diagnostic feature of the nitrile (C≡N) functional group.[7] Its presence would confirm the successful incorporation of this moiety.
-
1700-1400 cm⁻¹ Region: This region is often complex but highly informative. A medium to strong band around 1640 cm⁻¹ would be attributable to the N-H bending vibration of the amino group. A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ would correspond to the C=N and C=C stretching vibrations of the fused aromatic ring system.[4]
-
Fingerprint Region (<1400 cm⁻¹): This region contains a multitude of bands arising from C-C single bond stretches, C-N stretches, and various bending and deformation modes. While individual assignment can be challenging, the overall pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. Strong bands in the 800-700 cm⁻¹ range could be related to the out-of-plane C-H bending of the substituted phenyl ring.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural analysis of pyrazolo[3,4-b]pyrazine compounds. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently verify synthetic outcomes, elucidate molecular structures, and ensure the purity of their compounds. A thorough understanding of the characteristic vibrational frequencies of the heterocyclic core and its substituents is paramount for extracting meaningful structural information from the FT-IR spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazolo[3,4-b]pyrazines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ir nitrogen [employees.csbsju.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 10. pelletpressdiesets.com [pelletpressdiesets.com]
- 11. scienceijsar.com [scienceijsar.com]
- 12. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Development of Pyrazolo[3,4-b]pyrazine Derivatives as Potent Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pyrazolo[3,4-b]pyrazine scaffold represents a "privileged" heterocyclic system in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to function as a bioisostere, effectively competing with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases.[1][2] This mimicry is the foundation of its therapeutic potential, particularly in oncology, where aberrant kinase activity is a well-established driver of tumorigenesis. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds. We will move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Part 1: Synthetic Strategies for the Pyrazolo[3,4-b]pyrazine Core
The construction of the pyrazolo[3,4-b]pyrazine ring system is typically achieved through the condensation of a suitably substituted aminopyrazole with a 1,2-dicarbonyl compound or its equivalent. A common and effective starting point is the use of an o-aminonitrosopyrazole, which serves as a versatile precursor.
Protocol 1.1: General Synthesis of a Pyrazolo[3,4-b]pyrazine Scaffold
This protocol outlines a representative synthesis starting from 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole, a frequently cited precursor.[3][4][5]
Rationale: This multi-step synthesis relies on a classical condensation reaction to form the pyrazine ring fused to the pyrazole core. The choice of a β-diketone (like acetylacetone) directly determines the substitution pattern on the newly formed pyrazine ring. Pyridine is often used not only as a solvent but also as a base to catalyze the condensation and neutralize any acidic byproducts, thereby driving the reaction to completion.
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize or procure 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (Compound 1 ). This starting material is crucial as the nitroso and amino groups provide the necessary reactivity for cyclization.
-
Condensation Reaction:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of Compound 1 in dry pyridine.
-
Add 1.1 equivalents of a β-diketone, for example, acetylacetone (2,4-pentanedione).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]
-
-
Work-up and Isolation:
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual pyridine.
-
-
Purification:
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: Generalized workflow for the synthesis of the pyrazolo[3,4-b]pyrazine core.
Part 2: Protocols for Biological Evaluation
Once synthesized, the derivatives must be systematically evaluated for their anticancer potential. The following protocols describe a logical progression from broad cytotoxicity screening to more specific mechanism-of-action studies.
Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method to assess a compound's effect on cell viability.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC₅₀ (half-maximal inhibitory concentration) value, a key measure of a compound's potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyrazine derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, formazan crystals will form.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2.2: In Vitro Kinase Inhibition Assay
Rationale: As many pyrazolo[3,4-b]pyrazine derivatives function as kinase inhibitors, it is essential to quantify their activity against specific kinase targets (e.g., EGFR, VEGFR-2, TRKA).[7][8][9] Kinase activity is typically measured by quantifying the consumption of ATP or the formation of phosphorylated product. The ADP-Glo™ Kinase Assay is a common luminescent method that measures the amount of ADP produced, which is inversely correlated with kinase inhibition.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase buffer, the specific kinase enzyme (e.g., VEGFR-2), the peptide substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add an ATP solution to initiate the kinase reaction. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Terminate and Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains the enzymes necessary to convert the ADP generated in the first step into ATP. Incubate for 30 minutes.
-
Signal Generation: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the log of the inhibitor concentration to calculate the IC₅₀ value.
Part 3: Mechanism of Action and Key Signaling Pathways
Pyrazolo[3,4-b]pyrazine derivatives exert their anticancer effects by targeting key nodes in signaling pathways that control cell proliferation, survival, and angiogenesis.
Primary Molecular Targets:
-
Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and TRK, which are often overexpressed or mutated in cancer. By blocking the ATP-binding site, these inhibitors prevent autophosphorylation and activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.[2][7][9][10]
-
Protein Tyrosine Phosphatases (PTPs): SHP2 is an allosteric PTP that positively regulates the RAS-MAPK signaling cascade. Specific pyrazolo[3,4-b]pyrazine derivatives have been developed as selective allosteric inhibitors of SHP2, representing a distinct mechanistic class.[11]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression. Inhibition of CDKs, such as CDK1 or CDK2, can lead to cell cycle arrest, typically at the G2/M phase, and prevent cancer cell division.[8][10][12]
-
Tubulin Polymerization: Some derivatives have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics, which is essential for mitosis and leading to G2/M arrest and apoptosis.[8]
Caption: Pyrazolo[3,4-b]pyrazines inhibit RTK signaling by blocking ATP binding.
Part 4: Structure-Activity Relationship (SAR) Insights
The anticancer potency and selectivity of pyrazolo[3,4-b]pyrazine derivatives are highly dependent on the nature and position of substituents on the heterocyclic core.
Key SAR Observations:
-
Substitutions on the Pyrazole Ring (N-1): The group at the N-1 position often influences the compound's orientation within the kinase hinge region. Phenyl or substituted phenyl groups are common and critical for activity.
-
Substitutions on the Pyrazine Ring (C-5 and C-6): Modifications at these positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
Linking aryl or heteroaryl moieties via hydrophilic linkers can improve anticancer activity.[10]
-
Chalcone-like substitutions at the C-5 position have yielded compounds with significant inhibitory activity against breast cancer cells.[3][6]
-
Electron-withdrawing groups on pendant phenyl rings can enhance potency.[10]
-
Caption: Key structure-activity relationship (SAR) features for the scaffold.
Part 5: Data Summary and Preclinical Outlook
The efficacy of these derivatives is demonstrated by their potent activity against a range of cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[3,4-b]pyrazine and Related Derivatives
| Compound ID | Target Cell Line | Target/Mechanism | Reported IC₅₀ (µM) | Reference |
| Compound 25j | MCF-7 (Breast) | Not Specified | < 10 (very significant) | [3][6] |
| Compound 4b | NCI-H358 (Lung) | SHP2 Allosteric Inhibitor | 0.58 | [11] |
| Compound C03 | Km-12 (Colon) | TRKA Inhibitor | 0.304 | [9][13] |
| Pyrazolo[3,4-d]pyrimidine 10k | HT-29 (Colon) | VEGFR-2 / Tubulin | 0.03 - 1.6 | [8] |
| Pyrazolo[3,4-d]pyrimidine 10e | MCF-7 (Breast) | Not Specified | 11 | [14] |
Note: The table includes closely related and highly relevant pyrazolopyrimidine structures to provide a broader context of the scaffold's potential.
The transition from in vitro to in vivo models is a critical step in drug development. For instance, select derivatives have demonstrated significant tumor growth reduction in xenograft models, such as the HT-29 colorectal cancer model.[8] This validates the in vitro findings and provides a strong rationale for further preclinical development, including pharmacokinetic and toxicology studies.
Caption: Standard workflow from compound synthesis to preclinical studies.
Conclusion
The pyrazolo[3,4-b]pyrazine scaffold is a highly versatile and potent platform for the development of novel anticancer agents. Its ability to effectively target a wide range of oncogenic kinases and other critical cellular proteins underscores its therapeutic promise. The synthetic accessibility of this core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and drug-like properties. Future research should focus on optimizing these derivatives to enhance their selectivity for specific kinase isoforms, thereby minimizing off-target effects, and on conducting comprehensive in vivo studies to fully characterize their therapeutic potential for clinical translation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antibacterial and Antifungal Activity of 1H-Pyrazolo[3,4-b]pyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) poses a formidable threat to global public health, creating an urgent demand for the discovery and development of new chemical entities with potent and novel mechanisms of action. In this context, nitrogen-containing heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the 1H-pyrazolo[3,4-b]pyrazine scaffold has garnered significant attention as a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2].
The structural rigidity of the fused bicyclic system, combined with the diverse substitution patterns possible on both the pyrazole and pyrazine rings, allows for the fine-tuning of physicochemical properties and biological targets. This versatility makes this compound analogs a promising class of compounds in the fight against pathogenic microbes. These application notes provide a comprehensive guide for researchers, offering insights into the synthesis, proposed mechanism of action, and detailed protocols for evaluating the antibacterial and antifungal efficacy of this important class of molecules.
Proposed Mechanism of Action: Targeting Essential Microbial Enzymes
While the precise antimicrobial mechanism for all this compound analogs is not universally elucidated and can be derivative-specific, a compelling body of evidence from structurally related pyrazolo-fused heterocycles, such as pyrazolo[3,4-d]pyrimidines, points towards the inhibition of essential microbial enzymes as a primary mode of action.[3][4]
One of the most prominent hypothesized mechanisms is the inhibition of microbial protein kinases . Protein kinases are crucial for a multitude of cellular processes, including signal transduction, cell cycle regulation, and stress responses. The pyrazolo-pyrimidine scaffold, a bioisostere of purines, is known to act as an ATP-competitive inhibitor of various kinases.[3][4] It is plausible that this compound analogs adopt a similar binding mode within the ATP-binding pocket of microbial kinases, disrupting vital phosphorylation cascades and leading to cell death or growth inhibition.
Another potential target is DNA gyrase , a bacterial topoisomerase essential for DNA replication, repair, and transcription. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks, which is ultimately lethal to the bacterium. Several classes of pyrazole-containing compounds have demonstrated potent DNA gyrase inhibitory activity.[5] The planar, aromatic nature of the this compound core could facilitate intercalation with DNA or binding to the gyrase enzyme complex.
The following diagram illustrates a hypothesized mechanism involving the inhibition of a microbial protein kinase, leading to the disruption of a critical signaling pathway.
Caption: Hypothesized mechanism of action via kinase inhibition.
Data Presentation: Summarizing Antimicrobial Potency
Effective data management is crucial for comparing the antimicrobial efficacy of different analogs. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) data. Researchers should populate a similar table with their experimental findings.
| Compound ID | Target Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| PzP-001 | Staphylococcus aureus | ATCC 29213 | 8 | 16 | 2 |
| PzP-001 | Escherichia coli | ATCC 25922 | 16 | 64 | 4 |
| PzP-001 | Candida albicans | ATCC 90028 | 4 | 8 | 2 |
| PzP-002 | Staphylococcus aureus | ATCC 29213 | 4 | 8 | 2 |
| PzP-002 | Escherichia coli | ATCC 25922 | >64 | >64 | N/A |
| PzP-002 | Candida albicans | ATCC 90028 | 2 | 4 | 2 |
| Control Drug | Staphylococcus aureus | ATCC 29213 | 1 | 2 | 2 |
| Control Drug | Escherichia coli | ATCC 25922 | 2 | 4 | 2 |
| Control Drug | Candida albicans | ATCC 90028 | 0.5 | 1 | 2 |
| Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative this compound analog and for the subsequent evaluation of its antimicrobial properties.
Protocol 1: Synthesis of this compound from 3-Chloro-2-cyanopyrazine
This protocol is adapted from the general methodology described by Foks et al. for the synthesis of this compound derivatives.[6]
Objective: To synthesize the core this compound scaffold.
Materials:
-
3-Chloro-2-cyanopyrazine
-
Hydrazine hydrate (or substituted hydrazine, e.g., methylhydrazine)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chloro-2-cyanopyrazine (1.0 eq) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. Note: The reaction can be exothermic. For substituted hydrazines, stoichiometry may need adjustment.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound analog.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Caption: General workflow for the synthesis of this compound.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the standardized broth microdilution method to determine the MIC of a compound, which is the lowest concentration that inhibits visible microbial growth.[7][8]
Objective: To determine the MIC of this compound analogs against selected bacterial and fungal strains.
Materials:
-
Test compounds (this compound analogs)
-
Sterile 96-well microtiter plates
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile solvent for stock solution (e.g., DMSO)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of each test compound in a suitable sterile solvent (e.g., 1280 µg/mL in DMSO).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (broth only, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay to determine the lowest concentration of a compound that kills ≥99.9% of the initial inoculum.[3]
Objective: To determine if the antimicrobial effect of the test compounds is static (inhibitory) or cidal (killing).
Materials:
-
Microtiter plate from the completed MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Micropipette and sterile tips
-
Sterile spreader or loop
Procedure:
-
Subculturing: From the wells showing no visible growth in the MIC assay (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a sterile agar plate. Be sure to label the plate clearly corresponding to the concentration from the well.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until growth is visible in the control culture.
-
MBC/MFC Determination: After incubation, count the number of colonies on each spot. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4- d]pyrimidines Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of this compound and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Pyrazolo[3,4-b]pyrazines in Anti-Inflammatory Drug Discovery
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] While corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays of treatment, their long-term use is fraught with significant side effects, creating a pressing need for safer and more effective therapeutic agents.[1]
Protein kinases have emerged as critical nodes in the complex signaling networks that drive the inflammatory response.[2][3] These enzymes regulate the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are key mediators of inflammation.[4] Consequently, targeting these kinases with small molecule inhibitors offers a promising strategy for developing novel anti-inflammatory drugs.[2][3][4]
The pyrazolo[3,4-b]pyrazine scaffold has garnered significant attention as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against several key kinases implicated in inflammatory pathways.[2][5][6] This guide provides a comprehensive overview of the application of pyrazolo[3,4-b]pyrazine derivatives in anti-inflammatory drug discovery, detailing their mechanism of action and providing robust protocols for their evaluation.
Mechanism of Action: Targeting Key Inflammatory Kinases
Pyrazolo[3,4-b]pyrazines and related pyrazoloheteroaryls function primarily as ATP-competitive kinase inhibitors.[5][6][7] Their planar heterocyclic structure allows them to fit into the ATP-binding pocket of kinases, disrupting the phosphorylation cascade that propagates inflammatory signals. Two of the most relevant kinase families targeted by these compounds in the context of inflammation are the p38 Mitogen-Activated Protein Kinase (MAPK) and Janus Kinases (JAKs) .
p38 MAPK Inhibition
The p38 MAPK signaling pathway is a central regulator of the inflammatory response.[4] It plays a crucial role in the biosynthesis of pro-inflammatory cytokines TNF-α and IL-1β at both the transcriptional and translational levels.[4] Inhibition of p38α, the most studied isoform, has shown disease-modifying activity in preclinical models of arthritis.[4] Several pyrazolo[3,4-b]pyrazine derivatives have been identified as potent p38α MAPK inhibitors, demonstrating efficacy in animal models.[5][6]
Signaling Pathway: p38 MAPK in Inflammation
Caption: p38 MAPK signaling cascade leading to inflammatory cytokine production and its inhibition by pyrazolo[3,4-b]pyrazines.
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is another critical axis in immunity and inflammation.[8] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of inflammatory genes. Several pyrazolo-based scaffolds have been developed as potent inhibitors of JAKs, particularly JAK2, for treating myeloproliferative neoplasms and inflammatory diseases.[8][9][10]
Application Note 1: In Vitro Screening Cascade for Pyrazolo[3,4-b]pyrazine Analogs
Objective: To identify and characterize potent pyrazolo[3,4-b]pyrazine-based inhibitors of inflammatory kinases and their downstream cellular effects.
This workflow is designed as a tiered screening funnel. It begins with a direct, target-based biochemical assay, progresses to a cell-based assay to confirm target engagement in a physiological context, and culminates in a functional assay measuring the desired anti-inflammatory outcome.
Workflow: In Vitro Screening Cascade
References
- 1. journalajrb.com [journalajrb.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. - OAK Open Access Archive [oak.novartis.com]
- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. EA202090413A1 - Pyrazole and triazobicyclic compounds as inhibitors of JAK kinases - Google Patents [patents.google.com]
- 10. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Kinase Inhibition and the Promise of the Pyrazolo[3,4-b]pyrazine Scaffold
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Developing Fluorescent Probes Based on the Pyrazolo[3,4-b]quinoline Scaffold
An Application and Protocol Guide for Researchers
Introduction: The Power and Potential of the Pyrazolo[3,4-b]quinoline Scaffold
For researchers in cellular biology and drug development, the ability to visualize and quantify specific analytes within the complex environment of a living cell is paramount. Fluorescent probes are indispensable tools in this endeavor, and the choice of the core fluorophore is a critical decision that dictates the probe's ultimate utility. The 1H-pyrazolo[3,4-b]quinoline system has emerged as a superior scaffold for creating high-performance fluorescent probes.[1][2] This fused azaheterocyclic system offers a unique combination of desirable photophysical properties, including high fluorescence quantum yields, significant structural rigidity which minimizes non-radiative decay, and a synthetically accessible framework that allows for extensive functionalization.[3][4][5]
The inherent fluorescence of the pyrazolo[3,4-b]quinoline core can be modulated to create "smart" probes that respond to specific environmental changes or the presence of target analytes like metal ions.[6][7][8] This guide provides a comprehensive overview of the design principles, synthesis strategies, and detailed experimental protocols for developing and validating novel fluorescent probes based on this versatile scaffold. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the path from probe conception to cellular application.
Part I: Probe Design and Synthesis Strategy
Foundational Design Principles: The "Fluorophore-Spacer-Receptor" Model
The majority of successful pyrazolo[3,4-b]quinoline-based probes operate on a modular "fluorophore-spacer-receptor" design.[5] The core design strategy often leverages a phenomenon known as Photoinduced Electron Transfer (PET), a powerful mechanism for creating "off-on" fluorescent sensors.[9][10]
-
Fluorophore: The pyrazolo[3,4-b]quinoline core serves as the light-emitting unit. Its inherent brightness is a key advantage.[4]
-
Receptor (Recognition Unit): This is the portion of the molecule that selectively binds to the target analyte. For sensing metal ions like Zn²⁺, a common and effective receptor is dipicolylamine (DPA).[7] For other ions, moieties like crown ethers or aminoalcohols can be employed.[11][12]
-
Spacer/Linker: This unit electronically couples the receptor to the fluorophore. A short alkyl chain is typically used.
In the "off" state (unbound to an analyte), the lone pair of electrons on the nitrogen atom of the receptor is close enough in energy to the excited state of the fluorophore. Upon excitation, an electron is transferred from the receptor to the fluorophore, quenching its fluorescence through the non-radiative PET process. When the target analyte (e.g., a Zn²⁺ ion) binds to the receptor, it chelates the lone pair of electrons, lowering their energy and inhibiting PET. This restores the fluorophore's emissive properties, resulting in a detectable "on" signal.[6][13]
Figure 1: The Photoinduced Electron Transfer (PET) sensing mechanism.
Core Synthesis via Friedländer Condensation
The most robust and widely used method for constructing the pyrazolo[3,4-b]quinoline core is the Friedländer condensation.[1][2] This reaction involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyrazolone derivative.
Figure 2: General synthetic workflow for a pyrazoloquinoline probe.
Protocol 1: Synthesis of a Representative Zn²⁺ Probe (PQPc)
This protocol outlines the synthesis of a 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline probe functionalized with dipicolylamine at the 4-position (PQPc), adapted from established procedures.[7][14]
Step 1: Synthesis of 4-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline (Core)
-
To a round-bottom flask, add o-aminoacetophenone (1.0 eq) and 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: Using an acidic catalyst like glacial acetic acid is crucial for driving the condensation and subsequent cyclization. Boiling ethylene glycol can be an alternative for higher temperatures if needed.[1]
-
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or toluene.
Step 2: Bromination of the Core
-
In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized core (1.0 eq) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Reflux the mixture for 2-4 hours. The reaction should be carried out under a light source (e.g., a 100W lamp) to facilitate radical initiation.
-
Expert Insight: CCl₄ is a traditional solvent for this reaction; however, due to its toxicity, less hazardous alternatives like acetonitrile or ethyl acetate can be explored, though reaction conditions may need re-optimization.
-
-
Cool the mixture, filter off the succinimide byproduct, and evaporate the solvent under reduced pressure. The resulting crude bromoderivative is often used in the next step without further purification.
Step 3: Attachment of the Dipicolylamine Receptor
-
In a round-bottom flask, combine the brominated intermediate (1.0 eq), dipicolylamine (1.1 eq), and anhydrous potassium carbonate (K₂CO₃) (2.0 eq) in acetonitrile (ACN).
-
Reflux the mixture for 2-3 hours, monitoring by TLC.
-
Expert Insight: Anhydrous K₂CO₃ acts as a base to neutralize the HBr formed during the nucleophilic substitution, driving the reaction to completion. Ensuring the carbonate is truly anhydrous is critical for good yields.
-
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the filtrate to dryness. The resulting solid is the final probe, PQPc, which can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield pale yellow crystals.[7]
Part II: Photophysical Characterization
Before any biological application, a rigorous characterization of the probe's fundamental photophysical properties is essential.[15] This data informs the selection of appropriate hardware (lasers, filters) for microscopy and provides a baseline for evaluating its sensing performance.
| Property | Symbol | Description | Typical Range for Pyrazoloquinolines |
| Absorption Max. | λabs | Wavelength of maximum light absorption. | 380 - 420 nm[3] |
| Emission Max. | λem | Wavelength of maximum fluorescence emission. | 460 - 520 nm |
| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at λabs. | 10,000 - 40,000 M⁻¹cm⁻¹ |
| Stokes Shift | Δλ | The difference between λem and λabs. | 60 - 100 nm |
| Quantum Yield | ΦF | The ratio of photons emitted to photons absorbed. | 0.1 - 0.9 (can be very high)[3][4] |
Table 1: Key photophysical properties for probe characterization.
Protocol 2: Determining Absorption, Emission, and Quantum Yield
Materials:
-
Synthesized probe
-
Spectroscopic grade solvents (e.g., acetonitrile, DMSO, ethanol)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of your probe in a suitable solvent like DMSO.
-
Absorption Spectrum:
-
Prepare a dilute solution (e.g., 10 µM) of the probe in the desired solvent.
-
Record the absorption spectrum using the spectrophotometer, scanning a range from ~300 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λabs). Ensure the peak absorbance is within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Emission Spectrum:
-
Using the same solution, place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength to the determined λabs.
-
Scan the emission spectrum from (λabs + 10 nm) to ~700 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield (Relative Method):
-
Prepare a series of solutions of both the standard and your probe at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance at the excitation wavelength (λex) for all solutions.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for all solutions, exciting at λex.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the probe. The plots should be linear.
-
Calculate the quantum yield (ΦP) using the following equation: ΦP = ΦS * (GradP / GradS) * (ηP² / ηS²) Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts P and S refer to the probe and the standard, respectively.
-
-
Part III: Application in Analyte Sensing (Example: Zn²⁺)
Once characterized, the probe's ability to function as a sensor must be validated. This involves titration experiments to determine its sensitivity, binding affinity, and selectivity for the target analyte.
Figure 3: Workflow for evaluating probe sensing performance.
Protocol 3: Fluorescence Titration and Selectivity Assay
Procedure:
-
Titration:
-
Place a fixed volume of the probe solution (e.g., 2 mL of 10 µM in acetonitrile) in a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Make sequential additions of a concentrated stock solution of the analyte (e.g., 1 mM ZnCl₂ in acetonitrile) using a microsyringe. Add small aliquots (e.g., 2 µL) at a time.
-
After each addition, gently mix and record the new emission spectrum.
-
Continue until the fluorescence intensity reaches a plateau, indicating saturation of the probe. A significant increase in fluorescence (e.g., >10-fold) upon addition of Zn²⁺ is a positive result.[9][14]
-
-
Selectivity:
-
Prepare identical solutions of the probe.
-
To each solution, add a significant excess (e.g., 10 equivalents) of a different metal ion salt (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.).
-
Record the fluorescence emission spectrum for each. An ideal sensor will show a large fluorescence enhancement only for the target analyte (Zn²⁺).[7]
-
-
Competition:
-
To the solution containing the probe and the target analyte (Zn²⁺) at saturation, add an excess of a competing metal ion.
-
Record the spectrum. A robust probe will show no significant decrease in fluorescence, indicating its high selectivity.
-
-
Data Analysis:
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ / k , where σ is the standard deviation of the blank (probe alone) and k is the slope of the linear portion of the fluorescence intensity vs. [Analyte] plot.[9]
-
Binding Constant (Kₐ): For a 1:1 binding stoichiometry, the binding constant can be determined by fitting the titration data to the Benesi-Hildebrand equation.
-
Part IV: Application in Cellular Imaging
The ultimate test for a new probe is its performance in a biological context. The probe must be cell-permeable, exhibit low cytotoxicity, and be bright and photostable enough for microscopic imaging.[10][16]
Protocol 4: Live-Cell Imaging of Intracellular Zn²⁺
Materials:
-
HeLa or other suitable mammalian cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Confocal laser scanning microscope
-
Probe stock solution (e.g., 1-10 mM in DMSO)
-
ZnCl₂ solution
-
Ionophore (e.g., Pyrithione) to facilitate Zn²⁺ entry into cells
Procedure:
-
Cell Culture: Plate cells on glass-bottomed dishes or chamber slides and grow to 60-80% confluency.
-
Probe Loading:
-
Wash the cells once with a buffered saline solution (e.g., PBS or HBSS).
-
Incubate the cells with a working solution of the probe (e.g., 5-10 µM in serum-free medium) for 15-30 minutes at 37°C.
-
Expert Insight: The optimal loading concentration and time must be determined empirically. Start with a low concentration and short incubation to minimize potential toxicity.
-
-
Imaging Baseline Fluorescence:
-
Wash the cells twice with buffer to remove excess probe.
-
Mount the dish on the confocal microscope stage.
-
Using the appropriate laser line for excitation (determined in Part II) and setting the detector to capture the emission range, acquire a baseline image of the cells. The probe should ideally show dim fluorescence, indicating it is in the "off" state.[14]
-
-
Imaging Analyte Influx:
-
To visualize the probe's response to Zn²⁺, treat the cells with a solution containing ZnCl₂ (e.g., 50 µM) and an ionophore like pyrithione (e.g., 5 µM).
-
Acquire images at different time points after treatment.
-
A successful probe will show a time-dependent increase in intracellular fluorescence, indicating it is binding to the influx of Zn²⁺.[14]
-
Self-Validation: As a control, image cells treated with only the ionophore or only ZnCl₂; neither should produce a significant fluorescence increase. This confirms the response is due to the combination of the probe and the intracellular analyte.
-
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline in Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Diphenyl-1H-pyrazolo[3,4-b]quinoline: a versatile fluorophore for the design of brightly emissive molecular sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Fluorescent Sensor Based on 1H-pyrazolo[3,4-b]quinoline Skeleton. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations | MDPI [mdpi.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Fluorescent Sensor Based on 1 H-Pyrazolo[3,4- b]quinoline Derivative for Detecting Zn2+ Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New fluorescent sensors based on 1H-pyrazolo[3,4-b] quinoline skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A new fluorescent sensor based on 1H-pyrazolo[3,4-b]quinoline skeleton. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazolo[3,4-b]pyrazine Derivatives
Welcome to the technical support center for the purification of pyrazolo[3,4-b]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique electronic and structural properties of the pyrazolo[3,4-b]pyrazine core, which make them potent kinase inhibitors and valuable scaffolds in drug discovery, also present specific purification hurdles.[1][2] This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting, helping you to diagnose problems and develop robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-b]pyrazine derivative is streaking severely on a silica gel TLC plate. What is the underlying cause, and how can I achieve sharp spots?
A1: Streaking is a classic indicator of strong, undesirable interactions between your compound and the stationary phase. For pyrazolo[3,4-b]pyrazines, the primary cause is the basic nature of the nitrogen atoms within the heterocyclic system. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor elution, tailing, and sometimes irreversible adsorption.[3]
Troubleshooting Steps:
-
Neutralize the Stationary Phase: The most common solution is to add a basic modifier to your mobile phase. A small amount of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), typically 0.1-1% by volume, will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.[3]
-
Switch to a Different Stationary Phase: If basic modifiers are insufficient or incompatible with your molecule's stability, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds and can prevent the degradation that sometimes occurs on acidic silica.[3]
-
Reversed-Phase (C18): This is often the best choice for polar, nitrogen-containing heterocycles. Purification is based on hydrophobic interactions rather than acidic/basic ones, which typically resolves streaking issues.[3]
-
Q2: I'm facing significant solubility issues with my pyrazolo[3,4-b]pyrazine analog. It's poorly soluble in common chromatography solvents and water, making purification difficult. What strategies can I employ?
A2: Poor solubility is a well-documented challenge for this class of compounds, often stemming from strong intermolecular forces like hydrogen bonding and π-stacking in the solid state.[4][5][6] This can complicate both normal and reversed-phase chromatography.
Solubility Enhancement Strategies:
-
For Column Chromatography Loading: Dissolve your crude product in a minimal amount of a strong, polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). Adsorb this solution onto a small amount of silica gel or Celite® and evaporate the solvent under high vacuum to create a dry, free-flowing powder. This "dry loading" technique prevents the strong solvent from interfering with the initial separation on the column.[3]
-
For Reversed-Phase HPLC: If solubility in water/acetonitrile or water/methanol is low, adding a small percentage of a modifier like formic acid or trifluoroacetic acid (TFA) can help by protonating the molecule, often improving water solubility.[3] In some cases, preparing a more soluble salt (e.g., a methanesulfonate salt) may be necessary for handling and purification, provided the salt form is acceptable for the final application.[4]
-
Nanosystem Approaches: For advanced applications, particularly in drug delivery, encapsulation into nanosystems like liposomes or albumin nanoparticles has been used to overcome the poor aqueous solubility of pyrazolo[3,4-d]pyrimidine analogs, a strategy that could be adapted for pyrazolo[3,4-b]pyrazines.[6]
Troubleshooting Guide: Column Chromatography
Column chromatography is the workhorse for purifying these derivatives, but success depends on navigating several potential pitfalls.
Issue 1: Poor Separation of Product from a Structurally Similar Impurity
This often occurs with regioisomers, which are a known challenge in some synthetic routes for pyrazolo[3,4-b]pyridines and related scaffolds, or with unreacted starting materials that have similar polarity.[7][8]
Diagnostic & Solution Workflow
Caption: Troubleshooting workflow for poor chromatographic separation.
Key Considerations:
-
High-Surface-Area Silica: Standard flash silica may not provide the necessary resolution. High-performance flash cartridges with smaller particle sizes and higher surface areas can significantly improve the separation of closely related compounds.[9]
-
Solvent System: Don't be limited to Hexane/Ethyl Acetate. Systems like Dichloromethane/Methanol or Toluene/Ethyl Acetate can offer different selectivities that may resolve your compounds.
Issue 2: Low Recovery or Product Degradation on the Column
If you observe new spots on TLC after chromatography or experience a significant mass loss, your compound may be unstable on the stationary phase.
Causes & Solutions
| Potential Cause | Mechanism | Recommended Solution |
| Acid Sensitivity | The acidic nature of silica gel can catalyze hydrolysis, rearrangement, or degradation of sensitive functional groups on the pyrazolo[3,4-b]pyrazine core. | 1. Deactivate Silica: Pre-treat the column by flushing with an eluent containing 1% triethylamine.[3]2. Switch to Alumina: Use neutral or basic alumina as the stationary phase.[3]3. Use Reversed-Phase: C18 silica is generally less harsh and operates under different pH conditions. |
| Strong Adsorption | Highly polar derivatives can bind almost irreversibly to silica, especially if the mobile phase polarity is too low. | 1. Increase Eluent Polarity: Use a stronger mobile phase, such as a gradient going to 10-20% Methanol in Dichloromethane.2. Dry Load with Base: When preparing the dry load sample, add 1% triethylamine to the slurry to pre-neutralize interactions. |
| Oxidation | Some derivatives may be sensitive to air, and the large surface area of the column can promote oxidation. | 1. Use Freshly Distilled Solvents: Degas solvents before use to remove dissolved oxygen.2. Work Quickly: Do not let the column run unnecessarily long or sit packed for extended periods. |
Troubleshooting Guide: Crystallization
Crystallization is an ideal final purification step for obtaining high-purity material. However, inducing crystallization can be challenging.
Issue: Compound "Oils Out" or Fails to Crystallize
This happens when the compound separates from the solution as a liquid phase rather than an ordered solid lattice. It is often caused by the presence of impurities that disrupt crystal formation or by cooling a supersaturated solution too quickly.[3]
Step-by-Step Protocol for Inducing Crystallization
-
Solvent Screening: Start by finding a solvent system where your compound is soluble when hot but sparingly soluble when cold. Common choices for N-heterocycles include ethyl acetate, ethanol, acetonitrile, or mixtures like ethyl acetate/hexanes.
-
Prepare a Saturated Solution: Gently heat the solution to fully dissolve the compound. Add solvent dropwise until everything is just in solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator (4 °C). Rapid cooling promotes oiling out.
-
If Oiling Occurs:
-
Re-heat and Dilute: Warm the solution to re-dissolve the oil, add a small amount (5-10%) more solvent, and attempt the slow cooling process again.[3]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Add a Seed Crystal: If you have a tiny amount of pure solid, add a single speck to the cooled, supersaturated solution to initiate crystallization.[3]
-
Try Vapor Diffusion: Dissolve your compound in a good solvent (e.g., DCM or Ethyl Acetate) and place this vial inside a larger jar containing a poor solvent (e.g., Hexane or Pentane). Seal the jar. The slow diffusion of the anti-solvent vapor into the vial will gradually lower the solubility and promote the growth of high-quality crystals.
-
Purification Decision Workflow
Caption: General decision workflow for purifying pyrazolo[3,4-b]pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
separation of regioisomers in pyrazolo[3,4-b]pyridine synthesis
A Guide to Troubleshooting and Isolating N-1 and N-2 Regioisomers
Welcome to the Technical Support Center for pyrazolo[3,4-b]pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. A common and significant challenge in this field is controlling the regioselectivity of N-alkylation or N-arylation, which frequently yields a mixture of N-1 and N-2 regioisomers. Due to their similar physical properties, separating these isomers can be a formidable task.
This document provides in-depth, experience-based answers to frequently encountered problems, detailed troubleshooting guides, and validated protocols to help you successfully isolate and characterize your target regioisomer.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the formation and separation of pyrazolo[3,4-b]pyridine regioisomers.
Q1: Why does my reaction produce a mixture of N-1 and N-2 substituted pyrazolo[3,4-b]pyridines?
A: The formation of regioisomeric mixtures is a common challenge rooted in the electronic structure of the pyrazole ring fused to the pyridine. The two nitrogen atoms in the pyrazole moiety (N-1 and N-2) both possess lone pairs of electrons and can act as nucleophiles. Their respective nucleophilicity is often very similar, leading to a competitive reaction with electrophiles (e.g., alkyl or aryl halides) and resulting in a mixture of products.[1] While the 1H-tautomer is generally more stable, the reaction conditions can easily lead to the formation of both isomers.[2][3]
Q2: What are the primary factors that influence the N-1 vs. N-2 selectivity?
A: The final ratio of N-1 to N-2 isomers is a result of a delicate interplay between several factors:
-
Steric Hindrance: This is often the most dominant factor. Bulky substituents on the pyrazolo[3,4-b]pyridine core, particularly at the C-3 and C-6 positions, will sterically shield the adjacent nitrogen atom. Consequently, the electrophile will preferentially attack the less hindered nitrogen.[4] Similarly, sterically demanding electrophiles will favor the more accessible nitrogen.
-
Electronic Effects: The electronic nature of substituents on the heterocyclic core can modulate the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups can increase it.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role.[1] For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF often favors deprotonation and subsequent alkylation at the thermodynamically favored N-1 position. In contrast, different base/solvent combinations can alter the selectivity.[4][5]
-
Nature of the Electrophile: The reactivity and structure of the alkylating or arylating agent are critical. Hard electrophiles may favor reaction at the nitrogen with the higher negative charge density, while softer electrophiles may react at the more polarizable nitrogen.
Q3: I have a mixture of regioisomers. What is the best general strategy to separate them?
A: Silica gel column chromatography is the most widely employed and generally successful technique for separating pyrazolo[3,4-b]pyridine regioisomers.[6][7] The key to success is finding a mobile phase that can exploit the often subtle differences in polarity between the two isomers. If chromatography fails or is impractical for large-scale work, fractional crystallization is a powerful alternative, provided a suitable solvent system can be identified.[8][9] In some cases, converting the isomers into salts with an acid can alter their crystallization properties, enabling separation.[8][10]
Part 2: Troubleshooting Guide & Optimization
This section provides specific advice for common experimental issues.
Problem 1: My TLC shows two spots with very close Rf values that I suspect are regioisomers. How can I improve their separation on a column?
A: This is a classic challenge. The small difference in polarity between N-1 and N-2 isomers makes separation difficult.
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent system. Methodically screen different mobile phases. A good starting point is a hexane/ethyl acetate or dichloromethane/methanol gradient. If these fail, try ternary mixtures. Adding a small amount of a third solvent, like acetone or diethyl ether, can sometimes fine-tune the polarity and improve separation.
-
Modifier Addition: For basic compounds like pyrazolopyridines, peak tailing on silica gel is common. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase can neutralize acidic silanol groups on the silica surface, leading to sharper peaks and potentially better resolution.[8]
-
Change the Stationary Phase: If silica gel is ineffective, switch to a different stationary phase.
-
Lower the Temperature: Running the column at a reduced temperature (e.g., in a cold room) can sometimes enhance the intermolecular interactions responsible for separation, leading to better resolution.
Data-Driven Approach: A Comparison of Solvent Systems
The following table illustrates hypothetical TLC data for a mixture of N-1 and N-2 pyrazolo[3,4-b]pyridine isomers, demonstrating how to evaluate different solvent systems. The goal is to maximize the difference in Rf (ΔRf).
| Solvent System (v/v) | N-1 Isomer (Rf) | N-2 Isomer (Rf) | ΔRf | Comments |
| Hexane:EtOAc (1:1) | 0.45 | 0.42 | 0.03 | Poor separation, spots are too close. |
| Hexane:EtOAc (3:1) | 0.25 | 0.20 | 0.05 | Better separation, but still challenging. |
| DCM:MeOH (98:2) | 0.30 | 0.28 | 0.02 | Very poor separation. |
| DCM:Acetone (9:1) | 0.40 | 0.31 | 0.09 | Promising! Significant improvement in separation. |
| Hexane:EtOAc (3:1) + 0.5% TEA | 0.26 | 0.21 | 0.05 | Sharper spots, but ΔRf is unchanged. |
This table is for illustrative purposes. Actual results will vary.
Problem 2: Column chromatography is not viable for my scale. How can I develop a fractional crystallization protocol?
A: Fractional crystallization is an excellent and scalable purification technique that exploits differences in the solubility of the regioisomers in a specific solvent or solvent mixture.[9]
Workflow for Developing a Crystallization Protocol:
Caption: Workflow for fractional crystallization.
Key Causality: The success of this method hinges on the fact that even structurally similar isomers can have different crystal lattice energies and solvation properties, leading to different solubilities. Slow cooling is critical as it allows for the selective crystallization of the less soluble isomer, whereas rapid cooling (crashing out) will trap impurities and the other isomer in the crystal lattice.
Problem 3: I have separated my isomers, but I don't know which is N-1 and which is N-2. How can I assign the structures?
A: Unambiguous structural assignment is crucial. Several powerful spectroscopic techniques can be used.
-
X-Ray Crystallography: This is the gold standard. If you can grow a single crystal of one of the isomers, its structure can be determined unequivocally.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is one of the most reliable methods short of X-ray crystallography.[6][7] For an N-1 substituted isomer, a NOE correlation should be observed between the protons of the N-1 substituent and the proton at the C-7 position of the pyridine ring. For the N-2 isomer, the correlation would be between the substituent protons and the proton at the C-3 position of the pyrazole ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. The protons on the N-substituent will show a 3-bond correlation to different carbons depending on whether it is attached to N-1 or N-2, which can be used for assignment.
-
Chemical Shifts: As a general rule, the proton signals for the 2-substituted isomers are often downfield compared to the corresponding protons in the 1-substituted isomers.[12] However, this is an empirical observation and should be used with caution and supported by other data.
-
Part 3: Validated Experimental Protocols
Protocol 1: Separation of Regioisomers by Flash Column Chromatography
This protocol provides a step-by-step guide for separating a hypothetical mixture of N-1 and N-2 regioisomers.
1. Preparation:
- TLC Analysis: Determine the optimal solvent system. For this example, we will use DCM:Acetone (9:1) which gave a ΔRf of 0.09. The N-1 isomer is assumed to be less polar (higher Rf = 0.40) and the N-2 isomer is more polar (lower Rf = 0.31).
- Sample Adsorption (Dry Loading): Dissolve 1.0 g of the crude isomer mixture in a minimal amount of a volatile solvent (e.g., DCM). Add 2-3 g of silica gel to this solution. Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. This prevents band broadening during column loading.
2. Column Packing:
- Select an appropriately sized column for 1.0 g of sample (e.g., a 40 g silica cartridge or a glass column with ~4 cm diameter).
- Wet-pack the column with the mobile phase (DCM:Acetone, 9:1), ensuring there are no air bubbles.
3. Loading and Elution:
- Carefully add the dry-loaded sample to the top of the packed column.
- Begin elution with the mobile phase. Maintain a constant flow rate.
- Collect fractions (e.g., 10-15 mL per fraction) in an organized manner.
4. Monitoring:
- Monitor the elution process by TLC, spotting every few fractions.
- Combine fractions that contain only the pure, higher-Rf N-1 isomer.
- Combine fractions that contain only the pure, lower-Rf N-2 isomer.
- Fractions containing a mixture of both can be combined and re-chromatographed if necessary.
5. Isolation:
- Evaporate the solvent from the combined pure fractions under reduced pressure to yield the isolated regioisomers.
Diagram: Regioisomer Formation and Separation
Caption: General experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 8. benchchem.com [benchchem.com]
- 9. rcprocess.se [rcprocess.se]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. Rotational isomers of N-alkylpyridylporphyrins and their metal complexes. HPLC separation, (1)H NMR and X-ray structural characterization, electrochemistry, and catalysis of O(2)(.-) disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Friedländer Synthesis Optimization
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
The Friedländer synthesis, a cornerstone reaction for constructing the quinoline scaffold, is renowned for its efficiency.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[2][3][4] However, like many classical name reactions, it can be plagued by side reactions that complicate purification and reduce the yield of the desired product.[5][6] This guide provides in-depth troubleshooting strategies and optimized protocols to help you minimize byproduct formation and enhance the selectivity of your Friedländer synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the Friedländer synthesis in a practical question-and-answer format.
Issue 1: My primary byproduct is from the self-condensation of my ketone starting material.
Q: I'm observing significant amounts of α,β-unsaturated ketones in my reaction mixture, which I suspect are from the aldol self-condensation of my ketone reactant. How can I prevent this?
A: This is the most common side reaction in the Friedländer synthesis, especially under basic conditions.[5][7] The base (e.g., KOH, piperidine) deprotonates the α-carbon of the ketone to form an enolate, which can then attack another molecule of the ketone instead of the intended 2-aminoaryl carbonyl compound.[5][8][9]
Causality & Mitigation Strategies:
-
Mechanism of Side Reaction: The aldol condensation involves the enolate of one ketone molecule acting as a nucleophile, attacking the carbonyl of a second ketone molecule.[8][9][10] The resulting β-hydroxy ketone can then dehydrate, especially at elevated temperatures, to yield a stable, conjugated α,β-unsaturated ketone.[9][10]
-
Solution 1: Catalyst Choice:
-
Switch to Acid Catalysis: Acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids like In(OTf)₃ or ZnCl₂) protonate the carbonyl oxygen of the 2-aminoaryl ketone, activating it for nucleophilic attack.[5][11] This avoids the generation of a high concentration of free enolate, thereby suppressing the self-condensation pathway.
-
Use Milder Catalysts: Harsh conditions promote side reactions.[6][12] Modern methods using milder catalysts such as gold, iodine, or solid-supported acids (e.g., Amberlyst-15, Montmorillonite K-10) can facilitate the reaction at lower temperatures, minimizing self-condensation.[6][7][12]
-
-
Solution 2: Modify Reaction Conditions:
-
Slow Addition: Slowly adding the ketone to the reaction mixture keeps its instantaneous concentration low, favoring the cross-condensation with the 2-aminoaryl carbonyl over self-condensation.[5][7]
-
Lower Temperature: Higher temperatures often accelerate the dehydration step of the aldol condensation.[5] Running the reaction at the lowest effective temperature can help reduce this byproduct.
-
-
Solution 3: Substrate Modification:
Issue 2: My reaction is producing a mixture of regioisomers.
Q: I'm using an unsymmetrical ketone (like 2-butanone), and my final product is a nearly 1:1 mixture of two different quinolines. How can I control the regioselectivity?
A: This is a classic challenge when using unsymmetrical ketones, as enolization can occur on either side of the carbonyl group, leading to isomeric products.[5][12][13] The outcome is often dependent on whether the reaction is under kinetic or thermodynamic control.[14]
Causality & Mitigation Strategies:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Enolate: Forms faster by deprotonating the less sterically hindered α-carbon. This pathway is favored by strong, bulky bases at low temperatures.
-
Thermodynamic Enolate: Is the more stable, more substituted enolate. This pathway is favored by weaker bases at higher temperatures, allowing equilibrium to be established.[14]
-
-
Solution 1: Strategic Catalyst Selection:
-
Amine Catalysts: Certain amine catalysts, like pyrrolidine derivatives, have been shown to favor the formation of one regioisomer over the other.[5][12]
-
Acid Catalysis: Under acidic conditions, the reaction tends to form the more stable, thermodynamically favored enol, leading to the more substituted quinoline product.[14]
-
-
Solution 2: Substrate Modification:
-
Solution 3: Reaction Condition Optimization:
-
Temperature Control: As a general rule, higher temperatures can favor the formation of the thermodynamically more stable regioisomer.[5] Systematically screening temperatures is crucial.
-
Issue 3: My reaction yield is low, and I suspect starting material decomposition.
Q: The traditional high-temperature, strongly acidic/basic conditions seem to be degrading my sensitive 2-aminoaryl ketone. What are some milder, higher-yielding alternatives?
A: Harsh reaction conditions are a known cause of low yields in the Friedländer synthesis due to the decomposition of starting materials or the formation of tars.[5][6][12] Fortunately, numerous modern protocols have been developed to address this.
Mitigation Strategies:
-
Catalyst and Solvent Screening: This is the most critical step. The effectiveness of a catalyst is highly substrate-dependent.[6]
-
Solvent-Free Conditions: Many modern protocols report high yields under solvent-free (neat) conditions, which can also simplify purification.[6][12]
-
Microwave Irradiation: Using microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the time reactants are exposed to high temperatures.[6][16]
| Catalyst System | Solvent | Temperature (°C) | Typical Yields | Key Advantages |
| Traditional | ||||
| KOH or Piperidine | Ethanol | Reflux | Variable, often low | Simple, classic conditions |
| p-TsOH | Toluene | Reflux | Moderate to Good | Avoids base-catalyzed side reactions |
| Modern Alternatives | ||||
| In(OTf)₃[11] | Solvent-free | 80-120 | 75-92% | High selectivity, mild Lewis acid |
| Iodine (I₂)[17] | Solvent-free | 80-100 | Good to Excellent | Inexpensive, mild, and efficient |
| Ionic Liquid ([Hbim]BF₄)[6] | Solvent-free | 100 | up to 93% | Recyclable catalyst, green chemistry |
| Zirconium Triflate[6] | Ethanol/Water | 60 | >88% | Can be used in aqueous media |
| Microwave (p-TsOH)[16] | Solvent-free | 120-160 | Good to Excellent | Drastically reduced reaction times |
Experimental Protocols
Protocol: General Guideline for Minimizing Byproducts via Catalyst Screening
This protocol provides a systematic approach to optimizing your Friedländer synthesis to minimize byproduct formation.
-
Reactant Purity: Ensure both the 2-aminoaryl aldehyde/ketone and the methylene carbonyl compound are of high purity. Purify starting materials by recrystallization or column chromatography if necessary to prevent side reactions from impurities.[7]
-
Reaction Setup: In separate, dry reaction vials equipped with magnetic stir bars, add the 2-aminoaryl ketone (1.0 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., p-TsOH, In(OTf)₃, I₂, piperidine) at a loading of 10 mol%.
-
Solvent/Solvent-Free: Add your chosen solvent (e.g., ethanol, toluene, 2 mL) or proceed solvent-free.
-
Carbonyl Addition: Add the ketone/aldehyde partner (1.1 mmol). If regioselectivity or self-condensation is a concern, add the ketone dropwise over 30 minutes at the reaction temperature.[5]
-
Heating & Monitoring: Heat the reaction array to a set temperature (e.g., 80 °C). Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 1, 4, and 12 hours) to track the consumption of starting materials and the formation of the desired product versus byproducts.
-
Work-up and Analysis: Once a reaction reaches completion (or optimal conversion), cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Analyze the crude product by ¹H NMR or LC-MS to determine the product-to-byproduct ratio.
-
Optimization: Based on the results, select the best-performing catalyst/condition for a larger-scale reaction, further optimizing temperature and reaction time as needed.
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Aldol reaction - Wikipedia [en.wikipedia.org]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. Khan Academy [khanacademy.org]
- 11. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Highly regioselective Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting Common Issues in Pyrazolo[3,4-b]pyrazine NMR Spectra: A Technical Guide for Researchers
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of pyrazolo[3,4-b]pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. However, the unique electronic and structural features of this scaffold can present several challenges during NMR analysis. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for common issues encountered in the NMR spectra of pyrazolo[3,4-b]pyrazines.
Section 1: Frequently Asked Questions (FAQs) about Pyrazolo[3,4-b]pyrazine NMR Spectra
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the pyrazolo[3,4-b]pyrazine core?
A1: The chemical shifts for the pyrazolo[3,4-b]pyrazine core are influenced by substituents and the solvent used. However, some general ranges can be expected. The pyrazine ring protons are typically found in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atoms.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Pyrazine Protons | δ 8.5 - 9.5 | δ 140 - 155 |
| Pyrazole Proton | δ 8.0 - 9.0 | δ 130 - 145 |
| Bridgehead Carbons | Not applicable | δ 135 - 150 |
Note: These are approximate ranges and can vary significantly with substitution.
Q2: My baseline is noisy and my peaks are broad. What are the first things I should check?
A2: A noisy baseline and broad peaks are common issues that can often be resolved by checking a few key factors:
-
Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer is often the first step to resolving broad peaks.[1]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[1] Conversely, a very dilute sample may result in a poor signal-to-noise ratio.
-
Solubility: Ensure your compound is fully dissolved in the NMR solvent. Undissolved particulates can severely degrade spectral quality.[1]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If you have used any metal catalysts in your synthesis, consider treating your sample with a metal scavenger or filtering through a short plug of silica gel.
Q3: I see unexpected peaks in my spectrum. How can I identify if they are impurities or solvent residues?
A3: Distinguishing between impurities and solvent residues is a common task.
-
Solvent Peaks: Consult a table of common NMR solvent impurities.[2] For example, residual water is frequently observed, and its chemical shift is highly dependent on the solvent and temperature.[2] Peaks for common laboratory solvents like acetone, ethyl acetate, and dichloromethane are also frequently seen.[1]
-
D₂O Exchange: If you suspect a peak is from an exchangeable proton (e.g., N-H or O-H), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should diminish or disappear.[1]
-
Cross-Reference with Other Data: Compare your NMR spectrum with other analytical data, such as LC-MS or TLC, to see if impurities were detected by those methods.
Q4: How do I definitively assign the proton and carbon signals of my substituted pyrazolo[3,4-b]pyrazine?
A4: For unambiguous assignment, especially with complex substitution patterns, a suite of 2D NMR experiments is recommended.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace out spin systems within your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning carbons that have attached protons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and piecing together different fragments of the molecule.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help in determining the stereochemistry and conformation of your molecule.
Section 2: In-Depth Troubleshooting Guides
Issue 1: Peak Broadening and Poor Resolution
Q: My aromatic proton signals are broad and poorly resolved, making it difficult to determine coupling constants. What are the likely causes and how can I fix this?
A: Broad aromatic signals in pyrazolo[3,4-b]pyrazine spectra can stem from several factors beyond basic shimming and concentration issues.
-
Causality 1: Molecular Aggregation: The planar, aromatic nature of the pyrazolo[3,4-b]pyrazine core, especially with hydrogen-bonding moieties, can lead to self-aggregation or π-stacking in solution. This is particularly prevalent in less polar solvents like CDCl₃.[5] This aggregation can lead to a distribution of chemical environments and restricted molecular tumbling, resulting in broad peaks.
-
Solution:
-
Dilute the Sample: Try running the NMR at a lower concentration.
-
Change Solvents: Switch to a more polar, hydrogen-bond-disrupting solvent like DMSO-d₆ or methanol-d₄.[5] These solvents can break up intermolecular hydrogen bonds that contribute to aggregation.
-
Increase Temperature: Acquiring the spectrum at a higher temperature can increase molecular motion and break up aggregates, leading to sharper signals.[1]
-
-
-
Causality 2: Chemical Exchange due to Tautomerism: For N-unsubstituted pyrazolo[3,4-b]pyrazines, proton exchange between the two pyrazole nitrogens can occur on a timescale that is intermediate for the NMR experiment, leading to broadened signals.
-
Solution:
-
Lower the Temperature: By cooling the sample, you may be able to slow down the exchange rate enough to observe distinct signals for both tautomers (the slow exchange regime).
-
Use a Protic Solvent: Solvents like methanol-d₄ can sometimes facilitate faster exchange, potentially leading to a single, averaged, and sharper set of signals (the fast exchange regime).
-
-
-
Causality 3: Unresolved Long-Range Couplings: Couplings to the nitrogen atoms (¹⁴N, a quadrupolar nucleus) can sometimes contribute to broadening of adjacent proton signals.
-
Solution: While difficult to eliminate, this effect can sometimes be mitigated by changing the solvent or temperature, which alters the relaxation properties of the ¹⁴N nucleus.
-
dot
Caption: Troubleshooting workflow for broad NMR signals.
Issue 2: Complications Arising from Tautomerism
Q: I am observing more signals than expected for my N-unsubstituted pyrazolo[3,4-b]pyrazine. Could this be due to tautomerism, and how can I confirm it?
A: Yes, the presence of more signals than anticipated is a classic indicator of tautomerism in N-unsubstituted pyrazoles and their fused derivatives.[6][7] The pyrazolo[3,4-b]pyrazine core can exist as two different tautomers, the 1H- and 2H-isomers, which can interconvert via proton transfer.[7] If this exchange is slow on the NMR timescale, you will observe separate sets of signals for each tautomer.
-
Confirmation and Analysis:
-
Variable Temperature (VT) NMR: This is the most definitive method.[6]
-
At low temperatures: The rate of interconversion slows, and you should see sharp, distinct signals for both tautomers. The ratio of the two forms can be determined by integration.
-
As you increase the temperature: The signals for the corresponding protons in each tautomer will broaden, move closer together, and eventually coalesce into a single, sharp, averaged signal at a sufficiently high temperature.
-
-
Solvent Effects: The tautomeric equilibrium can be highly sensitive to the solvent.[6][8]
-
In aprotic, non-polar solvents , you might see distinct tautomers.
-
In protic solvents like methanol-d₄ or in the presence of acid/base traces, the proton exchange can be catalyzed, leading to a single set of averaged signals even at room temperature.
-
-
2D NMR (HMBC and ¹⁵N-HMBC): If you can resolve the signals of the two tautomers (e.g., at low temperature), 2D NMR can help in their assignment. Long-range ¹H-¹⁵N HMBC can be particularly powerful for distinguishing between the N1-H and N2-H tautomers by observing correlations from the NH proton to the pyrazole carbons.
-
dot
Caption: Tautomeric equilibrium in pyrazolo[3,4-b]pyrazines.
Section 3: Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Weighing: Accurately weigh 5-10 mg of your purified pyrazolo[3,4-b]pyrazine derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous peaks.
-
Dissolution: Vortex or gently sonicate the sample until the solid is completely dissolved. Visually inspect for any suspended particles.
-
Filtering (Optional but Recommended): If any particulates remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This is crucial for preventing poor shimming and broad lines.
-
Transfer: Transfer the clear solution to a high-quality NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: Basic Workflow for Structure Elucidation using 2D NMR
-
Acquire ¹H Spectrum: Obtain a high-quality, well-shimmed 1D proton spectrum. This will be used to set the spectral widths for the 2D experiments.
-
Acquire HSQC Spectrum:
-
Set the ¹H spectral width to encompass all proton signals.
-
Set the ¹³C spectral width to an appropriate range (e.g., 0-160 ppm).
-
This experiment will reveal all one-bond C-H correlations.
-
-
Acquire HMBC Spectrum:
-
Use the same spectral widths as the HSQC.
-
The HMBC spectrum will show correlations over 2-4 bonds. Focus on correlations from simple, well-resolved proton signals (e.g., methyl singlets) to nearby quaternary carbons to start building the carbon skeleton.
-
-
Data Analysis:
-
Use the HSQC to assign the carbons directly attached to protons.
-
Use the HMBC to connect molecular fragments. For example, a correlation from a proton on the pyrazine ring to a carbon on a substituent will confirm the position of that substituent.
-
Careful analysis of HMBC correlations can help distinguish between isomers.[3][4]
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocomp.chem.uw.edu.pl [biocomp.chem.uw.edu.pl]
Technical Support Center: Strategies to Enhance the Solubility of Pyrazolo[3,4-b]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth answers and troubleshooting solutions for the common challenge of poor aqueous solubility in pyrazolo[3,4-b]pyrimidine compounds. This class of molecules holds immense therapeutic promise, but its development is often hampered by solubility issues that affect everything from in vitro assays to in vivo bioavailability.[1] This resource is designed to help you navigate these challenges effectively.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the fundamental reasons for poor solubility in this chemical class and outlines the first steps in characterizing the problem.
Question: We've synthesized a new series of pyrazolo[3,4-b]pyrimidines, and they are consistently showing very low aqueous solubility. What is the underlying chemical basis for this?
Answer: The poor solubility of pyrazolo[3,4-b]pyrimidines is rooted in their inherent physicochemical properties. The core structure is a fused, planar, and rigid heterocyclic system. This planarity promotes efficient molecular packing in the solid state, leading to high crystal lattice energy. Overcoming this strong, stable crystal structure requires a significant amount of energy, which often exceeds the energy gained from solvation in water, resulting in low solubility.
Furthermore, many potent derivatives in this class are functionalized with lipophilic (hydrophobic) substituents to achieve high binding affinity to target proteins, such as kinases.[2] These lipophilic groups further decrease the molecule's affinity for water, exacerbating the solubility problem.
Question: What is the difference between "kinetic" and "thermodynamic" solubility, and which should I measure first for my compound?
Answer: Understanding this distinction is critical for efficient drug development.[3]
-
Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate out of a solution. It's typically determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer and observing the point of precipitation.[3] It is a high-throughput method ideal for the early discovery phase to quickly screen and rank large numbers of compounds for potential solubility liabilities.[3]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a drug's solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[4] The "gold standard" for this measurement is the shake-flask method , where an excess of the solid compound is agitated in a buffer for an extended period (24-72 hours) to ensure equilibrium is reached.[5][6]
Recommendation:
-
Early Discovery/Lead Identification: Start with kinetic solubility assays to quickly flag problematic compounds.[3]
-
Lead Optimization/Preclinical Development: For promising candidates, you must determine the thermodynamic solubility . This value is crucial for formulation development and predicting in vivo behavior.[3]
Section 2: Troubleshooting & FAQs for Experimental Setups
This section focuses on immediate, practical solutions for common experimental hurdles caused by poor solubility.
Question: My pyrazolo[3,4-b]pyrimidine inhibitor shows potent enzymatic activity, but the results from my cell-based assays are inconsistent and not dose-dependent. I suspect solubility is the issue. What can I do right now to get reliable data?
Answer: This is a classic problem where the compound precipitates in the aqueous assay medium. The most common immediate solution is the use of a co-solvent .[7]
-
Co-solvent Approach: For in vitro screening, using a small amount of a water-miscible organic solvent, most commonly dimethyl sulfoxide (DMSO), is standard practice.[1] The co-solvent disrupts the structure of water, reducing its polarity and allowing it to better solvate the lipophilic drug molecule.[7]
Troubleshooting & Best Practices:
-
Minimize Co-solvent Concentration: It is critical to keep the final concentration of the organic solvent as low as possible, typically below 1% (and ideally below 0.5%) , to avoid solvent-induced artifacts that can affect cell viability or target activity.[1]
-
Check for Precipitation: Even with a co-solvent, the compound may still precipitate at higher concentrations. Visually inspect your assay plates for any signs of precipitation (cloudiness, crystals) before and after incubation.
-
Acknowledge the Limitation: While co-solvents are useful for in vitro screening, they are not a viable solution for in vivo applications due to toxicity concerns and do not solve the fundamental bioavailability problem.[7] The data obtained should be considered provisional until a more robust formulation is developed.
Question: I tried creating a nanosuspension of my compound, but the particles aggregate and settle within hours. How can I improve the stability?
Answer: Nanosuspension stability is a common challenge and is almost always related to inadequate stabilization. The high surface area of nanoparticles makes them thermodynamically driven to agglomerate to reduce surface energy. To prevent this, you need to use stabilizers.
-
Mechanism of Stabilization: Stabilizers, which can be surfactants or polymers, adsorb to the surface of the nanoparticles. They provide either:
-
Steric Hindrance: The bulky structure of polymers creates a physical barrier that prevents particles from getting close enough to aggregate.
-
Electrostatic Repulsion: Ionic surfactants create a surface charge, causing the particles to repel each other. A high absolute value of the zeta potential (> |30| mV) is generally indicative of good electrostatic stability.
-
-
Troubleshooting Steps:
-
Screen Stabilizers: Test a panel of different stabilizers. Common choices include poloxamers (e.g., Pluronic F-68), polysorbates (e.g., Tween 80), and cellulosics (e.g., HPMC).[8] Studies on the related pyrazolo[3,4-d]pyrimidine scaffold have shown success with Pluronic F-68 and Tween 80.[2]
-
Optimize Concentration: The concentration of the stabilizer is critical. Too little will provide insufficient coverage, while too much can lead to other issues like micelle formation or toxicity.
-
Use Combinations: Sometimes, a combination of two stabilizers (e.g., one for steric and one for electrostatic stabilization) can be more effective than a single agent.
-
Section 3: Strategic Approaches for Solubility Enhancement
For compounds advancing in development, a long-term strategy is required. This section details the most effective chemical and formulation-based approaches.
Decision Workflow for Selecting a Solubility Enhancement Strategy
The choice of strategy depends on the stage of development, the compound's properties, and the intended application. The following workflow can guide your decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. brieflands.com [brieflands.com]
Technical Support Center: Optimizing Multicomponent Synthesis of Pyrazolopyrazines
Welcome to the technical support center for the multicomponent synthesis of pyrazolopyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during these complex one-pot reactions, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My multicomponent reaction (MCR) to form a pyrazolopyrazine is not yielding any product. Where do I even begin to troubleshoot?
A1: A complete reaction failure in an MCR is typically due to a fundamental issue with one of the core components or conditions. Before delving into fine-tuning, verify these critical points:
-
Reagent Purity and Integrity: MCRs are highly sensitive to impurities. Ensure all starting materials, especially the aminopyrazole and dicarbonyl compounds, are pure. Degradation of reagents upon storage is a common culprit.[1]
-
Catalyst Activity: If using a catalyst (e.g., Lewis or Brønsted acids), ensure it is active and not "poisoned" by impurities in other reagents or the solvent. Some reactions that appear catalyst-free are in fact catalyzed by trace acidic or basic impurities.[2]
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Fundamental Reaction Conditions: Double-check that the temperature is sufficient to overcome the activation energy. Some MCRs require an initial heating phase to kickstart the reaction cascade.[3] Also confirm the pH is in a suitable range; highly acidic conditions can inhibit key steps.[3]
A logical first step is to analyze the crude reaction mixture by LC-MS or TLC-MS to see if any key intermediates, such as the initial imine or enamine, have been formed. This can help pinpoint which step of the cascade is failing.
Q2: What is the most critical factor to optimize first in a new pyrazolopyrazine MCR?
A2: While every reaction is unique, the solvent is often the most impactful variable to screen first. The solvent system dictates the solubility of all components and intermediates, influences reaction kinetics, and can even participate in the reaction.[1] An ideal solvent must keep all starting materials and key intermediates in the solution phase. For pyrazolopyrazines, which often involve polar intermediates, solvents like ethanol, DMF, DMAc, or even green solvents like water have been used successfully.[4][5][6] A poor solvent choice can cause intermediates to precipitate, effectively halting the reaction cascade.
Q3: I'm observing the formation of multiple regioisomers. How can I improve the regioselectivity?
A3: Regioisomerism is a common challenge when using unsymmetrical starting materials, such as an unsymmetrical 1,3-dicarbonyl compound.[4][7] The regioselectivity is determined by the relative electrophilicity of the two carbonyl groups. To control this, you can:
-
Modify Steric Hindrance: Introducing a bulky substituent near one of the reactive sites can sterically direct the nucleophilic attack of the aminopyrazole to the less hindered position.
-
Tune Electronic Effects: Placing an electron-withdrawing group on one part of the dicarbonyl component can make the adjacent carbonyl more electrophilic, favoring attack at that site.
-
Adjust Reaction Conditions: Temperature and catalyst choice can sometimes influence the kinetic vs. thermodynamic product ratio, thereby affecting regioselectivity. It is often beneficial to run the reaction at a lower temperature to favor the kinetically controlled, and often more selective, pathway.[1]
Troubleshooting Guide: Low Reaction Yield
A low yield is one of the most frequent frustrations in MCRs. The following guide provides a systematic approach to identifying and resolving the root cause.
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose yield issues in your pyrazolopyrazine synthesis.
Caption: Systematic workflow for troubleshooting low yields.
Q4: My yield is consistently low (<30%). I've confirmed my reagents are pure. What's the next step?
A4: With reagent purity confirmed, the focus shifts to the reaction environment and kinetics. Low yields in this scenario often point to suboptimal reaction conditions that favor side reactions or result in an incomplete reaction.
1. Catalyst Screening: Many pyrazolopyrazine syntheses benefit from a catalyst to accelerate the rate-limiting step, which is often the cyclization/dehydration.[8] If you are running the reaction catalyst-free, consider screening a panel of catalysts.
| Catalyst Type | Examples | Rationale & Causality |
| Brønsted Acid | Acetic Acid, p-TsOH | Protonates a carbonyl group, increasing its electrophilicity for the initial nucleophilic attack by the hydrazine or amine. Facilitates dehydration steps.[4] |
| Lewis Acid | Yb(PFO)₃, Nano-ZnO, Cu(OTf)₂ | Coordinates to the carbonyl oxygen, activating it towards nucleophilic attack. Can also promote cyclization.[2][4][8] |
| Heterogeneous | Montmorillonite K-10, Co₃O₄-SiO₂ | Offers a solid support for the reaction, which can enhance reaction rates and simplify purification (catalyst is filtered off).[2][4] |
| Base | Piperidine, Triethylamine | Can deprotonate the nucleophile, increasing its reactivity. Also facilitates tautomerization and final aromatization steps. |
2. Temperature and Time Optimization: Suboptimal temperature can lead to incomplete reactions or degradation of the product.[1]
-
Too Low: The reaction may stall after forming an initial intermediate because the activation energy for a subsequent cyclization or dehydration step is not met.
-
Too High: The desired pyrazolopyrazine product, or key intermediates, may be thermally unstable, leading to decomposition and the formation of tar-like side products. Excessive heat can also favor undesired side-reaction pathways.[3]
Experimental Protocol: Temperature Optimization
-
Set up three identical reactions in parallel vials.
-
Run the reactions at three different temperatures: your original temperature, 20°C lower, and 20°C higher. For example: 80°C, 100°C, and 120°C.
-
Monitor the progress of each reaction every hour using Thin Layer Chromatography (TLC). Stain with a suitable agent (e.g., potassium permanganate).
-
Observe the consumption of starting materials, the formation of the product spot, and the appearance of any new (side product) spots at each temperature.
-
After a set time (e.g., 6 hours), quench all reactions and analyze the crude yield/purity by ¹H NMR or LC-MS to determine the optimal temperature.
Troubleshooting Guide: Side Product Formation
The formation of side products complicates purification and reduces the yield of the desired pyrazolopyrazine. Identifying these byproducts is the first step toward eliminating them.
Simplified Pyrazolopyrazine Synthesis Mechanism & Potential Pitfalls
The diagram below illustrates a generalized pathway and highlights where side reactions can occur.
Caption: Generalized mechanism showing key steps and potential failure points.
Q5: My crude NMR shows several unexpected signals, suggesting side products. What are the most common byproducts and how can I prevent them?
A5: Common side products often arise from reactions between the starting materials themselves or the decomposition of unstable intermediates.
-
Unreacted Intermediates: The most common "side product" is often an unreacted, stable intermediate. If the final aromatization step is slow, you may isolate the dihydropyrazolopyridine intermediate.[6]
-
Solution: Increase the reaction temperature or time. Consider adding a mild oxidant (if compatible with your substrate) or a stronger acid catalyst to facilitate the final dehydration/aromatization step.
-
-
Self-Condensation of the 1,3-Dicarbonyl Compound: Under basic or acidic conditions, 1,3-dicarbonyls can self-condense.
-
Solution: This is often a concentration-dependent issue. Try running the reaction at a higher dilution. Alternatively, use a slow-addition method where the dicarbonyl compound is added gradually to the mixture of the other components, keeping its instantaneous concentration low.
-
-
Formation of Simple Pyrazoles: If you are using a hydrazine derivative as one component and a 1,3-dicarbonyl as another, a simple Knorr pyrazole synthesis can compete with your desired MCR.[9] This is especially true if the other components of the MCR are less reactive.
-
Solution: Ensure the relative reactivities favor the MCR pathway. This might involve using a more activated dicarbonyl or a more nucleophilic aminopyrazole. Adjusting the stoichiometry can also help; for instance, ensuring the aminopyrazole is not the limiting reagent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Cellular Permeability of Pyrazolo[3,4-b]pyrazine Inhibitors
A Guide for Drug Discovery & Development Professionals
Welcome to the technical support center for pyrazolo[3,4-b]pyrazine inhibitors. As a Senior Application Scientist, I've seen the immense potential of this scaffold in various therapeutic areas, including oncology and inflammation.[1][2] However, a recurring challenge that can stall promising projects is the poor cellular permeability of these compounds.
This guide is designed to provide you, our fellow researchers, with practical, in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose permeability issues, implement effective solutions, and advance your drug discovery programs.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter. Each answer provides a logical workflow, from initial diagnosis to potential solutions.
Question 1: My pyrazolo[3,4-b]pyrazine inhibitor shows high potency in biochemical (e.g., enzymatic) assays but has low or no activity in cell-based assays. What are the likely causes and how can I troubleshoot this?
This is a classic and often frustrating scenario. A significant drop in potency between a biochemical and a cellular assay (often called the "cell-shift") strongly suggests that the compound is not reaching its intracellular target in sufficient concentrations. The primary suspect is poor cellular permeability.
Here is a systematic approach to diagnose and address the issue:
dot
Caption: Troubleshooting workflow for low cellular activity.
Step-by-Step Troubleshooting Protocol:
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Confirm Compound Integrity and Solubility: Before exploring complex biological reasons, rule out simple chemical issues.
-
Action: Verify the identity and purity of your compound stock using LC-MS.
-
Action: Measure the aqueous solubility of your compound in the cell culture medium. Poor solubility can lead to precipitation, drastically reducing the effective concentration. Techniques like nephelometry can be used. If solubility is low, consider formulation strategies first (see FAQ 3).
-
-
Directly Measure Permeability: The most direct way to confirm your hypothesis is to measure the compound's ability to cross a membrane.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[3][4][5] It's an excellent first-pass screen to determine if your compound can cross a lipid bilayer.[3][5][6]
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Caco-2 Permeability Assay: This is a more complex, cell-based assay using a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[7][8] This assay has the advantage of assessing not only passive diffusion but also the effects of active transport, including efflux pumps.[7][8]
-
-
Assess Efflux Pump Activity: Many cells express efflux pumps (like P-glycoprotein, P-gp) that actively expel foreign compounds, keeping intracellular concentrations low.[9][10][11] Pyrazolo[3,4-b]pyrazine derivatives can be substrates for these pumps.
-
Action: Perform a bi-directional Caco-2 assay. By measuring permeability from the apical (AP) to basolateral (BL) side and vice-versa, you can calculate an efflux ratio (ER) . An ER greater than 2 is a strong indicator of active efflux.[8]
-
Action: To confirm, run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[8] A significant increase in permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
Question 2: How do I experimentally measure the cellular permeability of my compound? Which assay should I choose?
Choosing the right permeability assay depends on your stage of research and the specific question you are asking. The two most common in vitro models are PAMPA and Caco-2 assays.
| Assay Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Principle | Passive diffusion across a synthetic lipid membrane.[3][4][5] | Transport across a cultured monolayer of human colon adenocarcinoma cells.[7][8] |
| Transport Measured | Passive transcellular permeability only.[5] | Passive, active, and paracellular transport; includes efflux.[4] |
| Throughput | High (96- or 384-well plates). | Lower (typically 24-well plates). |
| Cost & Complexity | Low cost, simple, and rapid.[12] | Higher cost, more complex, requires cell culture expertise and longer incubation (21 days for cell differentiation).[8][13] |
| Best Use Case | Early-stage screening of many compounds to rank order for passive permeability.[3][6] | Later-stage lead optimization to get a more biologically relevant prediction of intestinal absorption and identify efflux liabilities.[7][14] |
Experimental Protocol: PAMPA
This protocol provides a general outline. Specifics may vary based on the kit or lipid composition used.[12]
-
Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of lipid (e.g., 20% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.[3]
-
Prepare Solutions:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).
-
Donor Plate: Prepare your test compounds in buffer at a known concentration (e.g., 50-200 µM). Include high-permeability (e.g., testosterone) and low-permeability (e.g., atenolol) controls.
-
-
Assemble & Incubate: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich". Add the compound solutions to the donor wells. Incubate at room temperature for 4-18 hours.[12]
-
Quantify: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula provided by the assay manufacturer.
Question 3: My compound has poor aqueous solubility, which I suspect is affecting my cell-based assays. What can I do?
Poor aqueous solubility is a common issue that directly impacts permeability assessment and cellular activity.[15][16][17] If a compound precipitates in the assay medium, its effective concentration is unknown and results are unreliable.
-
Solubilizing Excipients: For in vitro assays, you can use co-solvents like DMSO. However, be mindful of the final concentration, as high levels of DMSO (>0.5%) can be toxic to cells and affect membrane integrity.
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can sometimes improve solubility.
-
Formulation Strategies: For more advanced studies, consider enabling formulations such as lipid-based systems or amorphous solid dispersions, which can improve solubility and, consequently, absorption.[15][16][17]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties influencing the cellular permeability of pyrazolo[3,4-b]pyrazine inhibitors?
The permeability of a compound is governed by a balance of its physicochemical properties, often guided by frameworks like Lipinski's Rule of Five. For the pyrazolo[3,4-b]pyrazine scaffold, pay close attention to:
| Property | Impact on Permeability | Desirable Range (Guideline) |
| Lipophilicity (cLogP) | High: Improves partitioning into lipid membranes. Too High: Can cause poor aqueous solubility and non-specific binding. | 1 - 3 |
| Molecular Weight (MW) | High: Reduces passive diffusion rate. | < 500 Da |
| Polar Surface Area (PSA) | High: Increases solvation energy, making it harder to cross the lipid bilayer. | < 140 Ų |
| H-Bond Donors/Acceptors | High: Increases polarity and interaction with the aqueous environment. | Donors ≤ 5, Acceptors ≤ 10 |
dot
Caption: Relationship between physicochemical properties and permeability.
Q2: What structural modifications can be made to the pyrazolo[3,4-b]pyrazine core to improve permeability?
Structure-activity relationship (SAR) studies are key to optimizing permeability.[18][19][20] Medicinal chemistry efforts often focus on masking polar groups or increasing lipophilicity without sacrificing target engagement.
-
Increase Lipophilicity: Systematically add small, non-polar groups (e.g., methyl, ethyl, halogen) to accessible positions on the ring system. This can lower the energy barrier for membrane partitioning.
-
Reduce Polar Surface Area (PSA):
-
Masking Polar Groups: Replace polar functional groups (like -OH or -NH2) with less polar bioisosteres or use a prodrug approach where the polar group is temporarily masked.
-
Intramolecular Hydrogen Bonding: Introduce substituents that can form an intramolecular hydrogen bond, effectively "hiding" polar atoms from the solvent and reducing the effective PSA.
-
-
Reduce Rotatable Bonds: High conformational flexibility can be entropically unfavorable for membrane crossing. Rigidifying the structure can sometimes improve permeability.
Q3: Are there any formulation strategies that can enhance the cellular uptake of these inhibitors?
Yes, formulation can be a powerful tool, especially when structural modifications are limited.[15][16][17] These strategies aim to increase the concentration of the drug at the cell surface in a soluble form.
-
Lipid-Based Formulations: These are among the most popular approaches for poorly soluble drugs.[16] They can include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, keeping the drug solubilized.[15]
-
-
Amorphous Solid Dispersions: The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. Amorphous forms typically have higher solubility and faster dissolution rates than their crystalline counterparts.[17][21]
-
Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles (e.g., solid lipid nanoparticles or polymeric nanoparticles) can improve solubility, protect the drug from degradation, and sometimes facilitate cellular uptake through endocytic pathways.[15]
By systematically applying these troubleshooting and optimization strategies, you can overcome the challenge of poor cellular permeability and unlock the full therapeutic potential of your pyrazolo[3,4-b]pyrazine inhibitors.
References
- 1. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1,2]benzothiazine 5,5-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 14. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. researchgate.net [researchgate.net]
- 18. Structure-activity relationship studies of [1,2,5]oxadiazolo[3,4-b]pyrazine-containing polymyxin-selective resistance-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Enhancing Regioselectivity in Reactions of Nonsymmetrical Dicarbonyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in reactions involving nonsymmetrical dicarbonyl compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to solve challenges in your own research.
Introduction: The Challenge of Regioselectivity
Nonsymmetrical dicarbonyl compounds, possessing two carbonyl groups in chemically distinct environments, are versatile building blocks in organic synthesis. However, their utility is often hampered by the challenge of controlling which carbonyl group reacts, a problem known as regioselectivity. Achieving high regioselectivity is crucial for synthesizing complex molecules efficiently, avoiding tedious purification steps, and improving overall yield. This guide will walk you through the key factors influencing regioselectivity and provide actionable strategies to direct the outcome of your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with a nonsymmetrical dicarbonyl is producing a mixture of regioisomers. What are the primary factors I should consider to improve the selectivity?
A1: Achieving high regioselectivity is a matter of controlling the delicate interplay of several factors. When you observe a mixture of products, it indicates that the energy barriers for reaction at both carbonyl sites are too similar under your current conditions. To address this, you need to systematically evaluate and manipulate the following:
-
Steric Hindrance: This is often the most intuitive factor. A nucleophile will preferentially attack the less sterically crowded carbonyl group.[1][2] Analyze the substitution pattern around each carbonyl. Even subtle differences in the size of adjacent groups can be exploited.
-
Electronic Effects: The electronic nature of the substituents can render one carbonyl more electrophilic than the other.[1] Electron-withdrawing groups will increase the partial positive charge on the carbonyl carbon, making it a harder electrophile and often more reactive towards hard nucleophiles. Conversely, electron-donating groups can decrease electrophilicity.
-
Reaction Conditions: Temperature, solvent, and the choice of reagents (base, catalyst, additives) can dramatically shift the regiochemical outcome.[1][3] These conditions often determine whether the reaction is under kinetic or thermodynamic control.[4][5]
Q2: What is the difference between kinetic and thermodynamic control, and how can I use it to my advantage in enolate formation?
A2: For reactions involving the deprotonation of a nonsymmetrical ketone to form an enolate, kinetic and thermodynamic control is a foundational concept for achieving regioselectivity.[4]
-
Kinetic Control favors the product that is formed fastest. This typically occurs by removing the most accessible proton, which is usually the one with the least steric hindrance.[4][6] To favor the kinetic enolate, you should use a strong, bulky, non-nucleophilic base at a low temperature. The low temperature prevents the system from reaching equilibrium, effectively "trapping" the first-formed product.[5][6][7]
-
Thermodynamic Control favors the product that is the most stable. In enolate formation, this is generally the more substituted, and therefore more stable, double bond.[4][6] To favor the thermodynamic enolate, you should use a smaller, strong base at a higher temperature.[6] These conditions allow the initially formed kinetic enolate to revert to the starting ketone and eventually equilibrate to the more stable thermodynamic product.[4][7]
The choice between these two pathways is a powerful tool for directing the regioselectivity of subsequent reactions, such as alkylations.
| Feature | Kinetic Control | Thermodynamic Control |
| Product | The product that forms fastest (less substituted enolate) | The most stable product (more substituted enolate) |
| Temperature | Low Temperature (e.g., -78 °C)[5][6] | Higher Temperature (e.g., Room Temp or reflux)[5][6] |
| Base | Strong, sterically hindered base (e.g., LDA, KHMDS)[4][6] | Strong, smaller base (e.g., NaH, NaOEt)[6] |
| Solvent | Aprotic solvents (e.g., THF, Diethyl Ether)[1] | Protic or aprotic solvents |
| Outcome | Favors deprotonation at the less hindered α-carbon | Favors deprotonation at the more substituted α-carbon |
Troubleshooting Guides
Issue 1: Persistent formation of a regioisomeric mixture despite adjusting basic reaction conditions.
If you are still struggling with poor regioselectivity, a more strategic approach is needed. This troubleshooting workflow can help you systematically address the problem.
Caption: Troubleshooting workflow for poor regioselectivity.
Step 1: Re-evaluate Substrate and Reagent Steric and Electronic Properties
Deeply analyze the steric and electronic environment of each carbonyl. If the intrinsic differences are minimal, consider changing your nucleophile or electrophile. A bulkier nucleophile will be more sensitive to subtle steric differences on the dicarbonyl substrate.[2][8]
Step 2: Employ a Protecting Group Strategy
One of the most robust methods to ensure regioselectivity is to temporarily "block" one of the carbonyl groups with a protecting group.[9][10] This forces the reaction to occur at the unprotected site. The key is to choose a protecting group that can be installed selectively and removed under mild conditions without affecting the rest of the molecule.[9][11]
-
Common Strategy: Convert the more reactive carbonyl (often a ketone in the presence of an ester, or a less hindered ketone) into an acetal or ketal.[12] These are stable to many reaction conditions (especially basic and nucleophilic) but can be easily removed with mild acid.[12]
Step 3: Utilize Chelation Control
If your dicarbonyl compound has a heteroatom (like Oxygen or Nitrogen) at the α- or β-position to one of the carbonyls, you can use chelation to control the conformation and reactivity.[13][14] A Lewis acidic metal cation can coordinate to both the heteroatom and a carbonyl oxygen, creating a rigid cyclic intermediate.[13][15] This often locks the molecule into a specific conformation, directing the nucleophilic attack to a particular face of a specific carbonyl group with very high selectivity.[13][16]
-
Chelating Metals: Divalent or higher valency metals like Zn²⁺, Mg²⁺, Ti⁴⁺, and Ce³⁺ are excellent for chelation control.[13][14][17]
-
Non-Chelating Metals: Monovalent metals like Li⁺, Na⁺, and K⁺ are generally poor chelators.[13]
Step 4: Explore Advanced Catalytic Methods
Modern organic synthesis has produced a variety of catalysts that can differentiate between two similar functional groups.[18][19] Chiral catalysts, for example, can achieve high regio- and enantioselectivity by creating a highly organized transition state that favors reaction at one site over the other.[18] While substrate-specific, a literature search for catalytic methods on similar dicarbonyl systems can provide powerful solutions.
Key Experimental Protocols
Protocol A: Regioselective Alkylation via Kinetic Enolate Formation
This protocol describes the selective formation of the less substituted enolate from an unsymmetrical ketone and its subsequent reaction with an electrophile.
Objective: To selectively alkylate the less hindered α-carbon of 2-methylcyclohexanone.
Materials:
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
2-Methylcyclohexanone
-
Alkyl Halide (e.g., Iodomethane)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
-
LDA Preparation: In a flask under inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).
-
Cool the freshly prepared LDA solution back down to -78 °C.
-
Enolate Formation: Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution. Stir for 1-2 hours at -78 °C. This step selectively forms the kinetic enolate at the less substituted side.[4]
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir for several hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution.[1] Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Workflow for kinetic enolate formation and alkylation.
Protocol B: Regioselective Reduction via Acetal Protection
This protocol demonstrates how to selectively reduce one ketone in a diketone by protecting the other.
Objective: To selectively reduce the ketone at C1 of (R)-4-acetyl-2,2-dimethylcyclohexan-1-one.
Materials:
-
Diketone starting material
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Toluene
-
Reducing agent (e.g., NaBH₄)
-
Methanol/Ethanol
-
Aqueous HCl (e.g., 1M)
Procedure:
-
Protection: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the diketone (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-TSA in toluene.
-
Reflux the mixture, azeotropically removing water, until TLC analysis shows complete conversion of the starting material to the more stable ketal (protection at the less hindered C1 ketone is assumed for this example, but selectivity depends on the substrate).
-
Cool the reaction, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude protected monoketone.
-
Reduction: Dissolve the crude protected ketone in methanol or ethanol and cool to 0 °C.
-
Add NaBH₄ (1.5 equivalents) portion-wise. Stir until the reaction is complete by TLC.
-
Deprotection: Carefully quench the reaction with water. Add aqueous HCl (e.g., 1M) and stir at room temperature until the ketal is hydrolyzed, as confirmed by TLC or GC-MS.
-
Workup & Purification: Neutralize the solution and extract the product with an organic solvent. Dry, concentrate, and purify by column chromatography to yield the desired hydroxy-ketone.
Caption: General workflow for a protection-reaction-deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ligand- and Solvent-Controlled Regio- and Chemodivergent Carbonylative Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sterically Hindered and Deconjugative α-Regioselective Asymmetric Mannich Reaction of Meinwald Rearrangement-Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.uvic.ca [web.uvic.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. gold-chemistry.org [gold-chemistry.org]
- 16. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 17. Assymetric Induction [www2.chemistry.msu.edu]
- 18. chemrxiv.org [chemrxiv.org]
- 19. A strategy for regioselective B–H functionalization of o-carboranes via base metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1H-pyrazolo[3,4-b]pyrazines: One-Pot versus Multi-Step Strategies
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including kinase inhibitors and other targeted agents. The efficient construction of this heterocyclic system is, therefore, a critical focus for synthetic and medicinal chemists. This guide provides an in-depth comparison of two primary synthetic paradigms for accessing this important structural motif: the classical multi-step approach and the increasingly popular one-pot, multi-component reaction (MCR) strategy.
The Enduring Logic of Multi-Step Synthesis
The multi-step synthesis of the this compound ring system is a well-established and reliable method that offers a high degree of control over each transformation. The most common strategy involves the initial formation of a substituted aminopyrazole, followed by the construction of the pyrazine ring through condensation with a 1,2-dicarbonyl compound. This stepwise approach allows for the isolation and purification of intermediates, which can be crucial for ensuring the final product's purity and for troubleshooting complex syntheses.
A Representative Multi-Step Protocol: Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazine
A classic and illustrative example of a multi-step synthesis is the reaction of 3-methyl-1H-pyrazol-5-amine with butane-2,3-dione (biacetyl). This method proceeds in two conceptual steps, although it is often performed as a one-flask reaction after the initial synthesis of the aminopyrazole.
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5-amine
The starting aminopyrazole can be synthesized via the condensation of hydrazine with a β-ketonitrile, such as 3-oxobutanenitrile. This is a foundational reaction in pyrazole chemistry.
Step 2: Condensation and Cyclization
The synthesized 3-methyl-1H-pyrazol-5-amine is then reacted with a 1,2-dicarbonyl compound. The reaction with butane-2,3-dione yields the target 3,6-dimethyl-1H-pyrazolo[3,4-b]pyrazine.
Experimental Protocol: Multi-Step Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyrazine
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
Butane-2,3-dione (biacetyl)
-
Glacial Acetic Acid
Procedure:
-
A solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Butane-2,3-dione (1.1 eq) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,6-dimethyl-1H-pyrazolo[3,4-b]pyrazine.
Mechanistic Rationale in Multi-Step Synthesis
The causality behind this approach lies in the nucleophilic character of the 5-aminopyrazole. The reaction proceeds via a double condensation mechanism. The exocyclic amino group and the endocyclic NH of the pyrazole sequentially attack the two carbonyl groups of the butane-2,3-dione, followed by dehydration to form the fused pyrazine ring. The acidic medium of glacial acetic acid serves to activate the carbonyl groups of the dione towards nucleophilic attack.
A Senior Application Scientist's Guide to Catalytic Synthesis of Pyrazolo[3,4-b]pyrazines: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-b]pyrazine Core
The pyrazolo[3,4-b]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. As a bioisostere of purine, this fused ring system is central to a multitude of compounds exhibiting a wide spectrum of biological activities. These include roles as kinase inhibitors for anticancer therapies, agents for treating neurodegenerative diseases like Parkinson's, and compounds with anti-inflammatory, antiviral, and antibacterial properties[1][2]. Given their therapeutic potential, the development of efficient, scalable, and environmentally benign synthetic methodologies is a paramount objective in modern organic chemistry.
This guide provides a comparative analysis of various catalytic systems for the synthesis of the pyrazolo[3,4-b]pyrazine core and its close analogues, pyrazolo[3,4-b]pyridines. We will move beyond simple protocol listing to explain the causality behind catalyst choice, compare performance based on experimental data, and provide detailed, replicable protocols for key methods. Our focus is on empowering researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for library synthesis, lead optimization, or large-scale production.
Foundational Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazolo[3,4-b]pyrazine ring system generally involves the condensation of a 5-aminopyrazole derivative with a 1,2- or 1,3-dielectrophilic species. The choice of catalyst is critical as it governs the reaction's efficiency, selectivity, and overall viability. The primary catalytic approaches can be broadly categorized, each offering distinct advantages.
Caption: Core synthetic approach to the pyrazolo[3,4-b]pyrazine scaffold.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a multi-factorial decision balancing yield, reaction time, cost, safety, reusability, and substrate scope. Here, we compare several classes of catalysts using data from peer-reviewed literature.
Lewis Acid Catalysis: The Workhorse for Condensation
Lewis acids excel at activating carbonyl groups, making them highly effective for cyclocondensation reactions. They coordinate to an electrophilic center (e.g., a ketone or aldehyde), increasing its electrophilicity and facilitating nucleophilic attack by the aminopyrazole.
Key Examples:
-
Zirconium(IV) Chloride (ZrCl₄): A highly effective, inexpensive, and moisture-tolerant Lewis acid. Its robustness makes it a practical choice for general lab use. It has been successfully employed in the synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-phenylpyrazole and α,β-unsaturated ketones[3]. The reaction proceeds via activation of the ketone, facilitating the initial Michael addition followed by cyclization and dehydration.
-
Iron(III) Chloride / Alumina (FeCl₃/Al₂O₃): A supported catalyst that combines the Lewis acidity of FeCl₃ with the high surface area and handling advantages of a solid support[4]. This approach often simplifies purification, as the catalyst can be removed by simple filtration.
Heterogeneous Catalysis: The Green and Reusable Frontier
Heterogeneous catalysts are a cornerstone of green chemistry. Their primary advantage is the ease of separation from the reaction mixture, enabling straightforward recovery and reuse. This minimizes catalyst waste and simplifies product purification.
Key Example:
-
Magnetic Metal-Organic Framework (Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂): This novel catalyst represents the state-of-the-art in heterogeneous catalysis for this synthesis. It features a magnetic core (Fe₃O₄) for easy separation with an external magnet, a high-surface-area MOF shell (MIL-101), and functional groups that actively participate in catalysis. In a three-component reaction of an aldehyde, 3-(cyanoacetyl)indole, and an aminopyrazole, this catalyst afforded excellent yields under solvent-free conditions[5][6]. A key finding was its superior performance compared to various other organic and inorganic catalysts[5]. Crucially, the catalyst was reused up to seven times without a significant drop in activity, demonstrating its exceptional stability and economic viability[5].
Organocatalysis: The Metal-Free Alternative
Organocatalysts are small, metal-free organic molecules that can catalyze reactions. They are often classified as Brønsted acids, Brønsted bases, or Lewis bases. For pyrazolo[3,4-b]pyrazine synthesis, basic catalysts are commonly used to promote condensation steps.
Key Examples:
-
Triethylamine (TEA): A simple tertiary amine base used to facilitate multicomponent reactions, particularly in green solvents like water under microwave irradiation[7]. The base promotes the initial Knoevenagel condensation between active methylene compounds and aldehydes, generating the key intermediate for subsequent cyclization.
-
Diethylamine: This secondary amine has been used as a basic catalyst for crossed aldol condensations to generate precursors for pyrazolo[3,4-b]pyrazines[2].
Performance Data Summary
The following table summarizes the performance of representative catalysts for the synthesis of pyrazolo[3,4-b]pyrazine/pyridine derivatives, based on published experimental data.
| Catalyst System | Reactants | Conditions | Time | Yield (%) | Key Advantages | Reference |
| ZrCl₄ | 5-Aminopyrazole, α,β-Unsaturated Ketone | EtOH/DMF (1:1), 95 °C | 16 h | 13-28% | Moisture-tolerant, low cost, readily available | [3] |
| Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Aldehyde, 3-(Cyanoacetyl)indole, Aminopyrazole | Solvent-free, 100 °C | 35-50 min | 90-97% | High yield, short time, reusable (7+ cycles), solvent-free | [5][6] |
| Triethylamine (TEA) | Aminopyrazole, Ethyl Cyanoacetate, Aldehyde | H₂O, 40 °C, Microwave | 20-25 min | 91-94% | Green solvent (water), rapid reaction via microwave | [7] |
| Palladium Acetate | 3-Aminopyrazole, β-Bromovinyl Aldehyde | Microwave, solvent-free | 15 min | - | Catalyst for C-C bond formation in complex precursors | [8] |
Note: Yields are highly substrate-dependent. The values presented are representative examples from the cited literature.
Detailed Experimental Protocols
To ensure the trustworthiness and replicability of these findings, we provide detailed protocols for two distinct and highly effective catalytic systems.
Protocol 1: ZrCl₄-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines
This protocol is adapted from the work of Zografos et al.[3]
Objective: To synthesize 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.
Materials:
-
Appropriate α,β-unsaturated ketone (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (102 mg, 0.5 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (35 mg, 0.15 mmol)
-
N,N-Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Chloroform (CHCl₃) and Water for extraction
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture (e.g., by bubbling argon through it for 5-10 minutes).
-
Add ZrCl₄ (0.15 mmol) to the mixture. Causality: ZrCl₄ activates the carbonyl of the unsaturated ketone, making it more susceptible to nucleophilic attack by the exocyclic amino group of the pyrazole.
-
Stir the reaction mixture vigorously at 95 °C for 16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture in vacuo to remove the solvents.
-
Add CHCl₃ and water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice more with CHCl₃.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired pyrazolo[3,4-b]pyridine.
Caption: Experimental workflow for ZrCl₄-catalyzed synthesis.
Protocol 2: Fe₃O₄@MOF-Catalyzed Green Synthesis
This protocol is adapted from the work of Ghorbani-Choghamarani et al.[5][6]
Objective: To synthesize pyrazolo[3,4-b]pyridine derivatives via a three-component reaction.
Materials:
-
Aldehyde derivative (1 mmol)
-
5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (0.198 g, 1 mmol)
-
3-(cyanoacetyl)indole (0.184 g, 1 mmol)
-
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst (20 mg)
-
Ethanol for washing
-
External magnet
Procedure:
-
In a reaction vessel, combine the aldehyde (1 mmol), 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine (1 mmol), 3-(cyanoacetyl)indole (1 mmol), and the nano-magnetic catalyst (20 mg).
-
Stir the mixture at 100 °C under solvent-free conditions. Causality: The catalyst's acidic sites activate the aldehyde carbonyl, while the high surface area and confinement within the MOF pores facilitate the multi-step condensation process efficiently.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 35-50 minutes.
-
After completion, cool the reaction mixture to room temperature and add ethanol to dissolve the product.
-
Place a strong external magnet against the side of the vessel. The magnetic catalyst will be attracted to the magnet, allowing the clear solution containing the product to be easily decanted.
-
Wash the separated catalyst with ethanol several times. The catalyst can be dried and stored for reuse.
-
Evaporate the solvent from the decanted solution to obtain the crude product, which can be further purified if necessary (e.g., by recrystallization).
Conclusion and Future Outlook
The synthesis of pyrazolo[3,4-b]pyrazines has evolved significantly, driven by the need for more efficient and sustainable methods.
-
For versatility and cost-effectiveness in a discovery setting, traditional Lewis acids like ZrCl₄ remain a viable and valuable tool, despite sometimes requiring longer reaction times and yielding moderate results[3].
-
For process development, scale-up, and applications where environmental impact is a key concern, heterogeneous catalysts , particularly advanced systems like the Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ MOF , are clearly superior. They offer remarkable efficiency, short reaction times, solvent-free conditions, and, most importantly, proven reusability, which drastically improves the process mass intensity (PMI) and overall cost-effectiveness of the synthesis[5].
-
Organocatalysis and microwave-assisted methods in green solvents represent another promising avenue, combining metal-free conditions with significant rate enhancements[7].
Future research will likely focus on expanding the substrate scope of these advanced heterogeneous catalysts, developing chiral versions for asymmetric synthesis, and further exploring flow chemistry setups to enable continuous manufacturing processes. The continued innovation in catalysis is key to unlocking the full therapeutic potential of the pyrazolo[3,4-b]pyrazine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Ascendance of 1H-Pyrazolo[3,4-b]pyrazine: A Comparative Validation of a Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Quest for Privileged Scaffolds in an Era of Targeted Therapeutics
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" remains a cornerstone of efficient lead generation and optimization.[1] Coined to describe molecular frameworks capable of binding to multiple, distinct biological targets, these structures offer a significant advantage in the quest for novel therapeutics.[1] Their inherent bioactivity and amenability to chemical modification provide a robust starting point for developing potent and selective modulators of disease-relevant pathways. Among the pantheon of heterocyclic systems, the 1H-pyrazolo[3,4-b]pyrazine core has emerged as a scaffold of considerable interest, demonstrating remarkable versatility across a spectrum of therapeutic targets, particularly in oncology and immunology.
This guide provides a comprehensive validation of the this compound scaffold's privileged status. We will objectively compare its performance and physicochemical attributes against other well-established privileged structures, namely quinolines and imidazopyridines . Through a synthesis of published experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the critical knowledge to leverage this promising scaffold in their own discovery programs.
Comparative Analysis of Privileged Scaffolds
The utility of a privileged scaffold is ultimately defined by its ability to yield drug candidates with favorable biological activity and developability profiles. Here, we compare this compound with quinoline and imidazopyridine scaffolds, focusing on their application as kinase inhibitors—a domain where all three have found significant success.
Structural and Mechanistic Overview
The this compound core is a fused heterocyclic system isosteric to purine, enabling it to function as a potent hinge-binder in the ATP-binding pocket of protein kinases.[2] This interaction is a critical anchor for achieving high-potency inhibition. Similarly, quinolines and imidazopyridines are also effective hinge-binders, with their nitrogen atoms forming crucial hydrogen bonds with the kinase hinge region.[3]
Caption: Core structures of the compared privileged scaffolds.
Performance in Kinase Inhibition
While direct head-to-head studies under identical conditions are rare, a comparative analysis of published data reveals the potential of each scaffold. The this compound scaffold and its close analog, pyrazolo[3,4-b]pyridine, have yielded highly potent inhibitors of various kinases, including FGFR, CDK, and TBK1.[4][5][6]
Table 1: Comparative Efficacy of Representative Kinase Inhibitors
| Scaffold Class | Representative Compound/Series | Primary Target(s) | Reported Potency (IC50) | Reference |
| This compound Analog | SHP2 Allosteric Inhibitor | SHP2 | 3.2 nM | [7] |
| 1H-Pyrazolo[3,4-b]pyridine | Compound 7n | FGFR1 | 1.1 nM | [4] |
| 1H-Pyrazolo[3,4-b]pyridine | CDK1/2 Inhibitor | CDK1/2 | Potent (in vitro) | [5] |
| Quinoline | Lenvatinib (Approved Drug) | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | 1.3-4.0 nM (VEGFRs), 2.2-12.7 nM (FGFRs) | [6] |
| Imidazo[1,2-a]pyridine | Anlotinib (Approved Drug) | VEGFR2/3, FGFR1-4, PDGFRα/β, c-Kit | 0.2-0.7 nM (VEGFRs), 0.5-1.5 nM (FGFRs) |
Note: Potency values are for the primary targets and may vary based on assay conditions. This table is for illustrative comparison and not a direct head-to-head analysis.
Physicochemical and ADME Properties: A Comparative Overview
A key determinant of a scaffold's "privileged" status is its ability to be decorated with substituents that confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Suboptimal ADME profiles are a major cause of attrition in drug development.
Table 2: Comparative ADME and Physicochemical Properties of Scaffold Classes
| Property | This compound Analogs | Quinoline Derivatives | Imidazopyridine Derivatives | General Considerations |
| Aqueous Solubility | Generally low to moderate; highly dependent on substituents. Optimization often required.[8] | Variable; can be poor for planar, aromatic systems. Amenable to salt formation to improve solubility.[9] | Generally moderate to good, though lipophilic examples can have poor solubility.[10] | A critical parameter for oral bioavailability. |
| Permeability | Generally good passive permeability predicted and observed for related pyrazolopyrimidines.[8] | Can be high, but some derivatives are substrates for efflux transporters like P-gp.[11] | Many derivatives exhibit excellent brain permeability.[12] | Essential for reaching intracellular targets and crossing biological barriers. |
| Metabolic Stability | Susceptible to oxidation by CYPs, but amenable to modification to block metabolic soft spots.[8] | Can undergo extensive phase I and phase II metabolism. Stability is highly substituent-dependent.[3] | Generally show good metabolic stability, a key advantage for this class.[12] | A longer half-life can lead to less frequent dosing. |
| Synthetic Accessibility | Multi-step syntheses are common, but modular approaches allow for diversification.[13][14] | Well-established synthetic routes, including multicomponent reactions.[9] | Accessible through various synthetic strategies, including cyclocondensation reactions.[12] | Efficient synthesis is crucial for rapid SAR exploration. |
Experimental Validation: Protocols for Scaffold Evaluation
To empirically validate and compare these scaffolds, a standardized set of in vitro assays is essential. Below, we provide detailed, self-validating protocols for key experiments in kinase inhibitor profiling and ADME characterization.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust method for determining the potency (IC50) of a test compound against a kinase target, such as FGFR. The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.
Causality Behind Experimental Choices:
-
FRET-based Assay: Provides a direct measure of binding to the kinase, avoiding complications from ATP concentration and substrate kinetics inherent in activity assays.
-
Europium Donor: The long-lived fluorescence of europium allows for time-gated detection, minimizing background fluorescence and enhancing signal-to-noise.
-
Competitive Binding Format: Directly measures the displacement of a known binder (the tracer), providing a reliable measure of the inhibitor's affinity for the ATP-binding site.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in 1X Kinase Buffer A by serial dilution from a DMSO stock.
-
Prepare a 3X solution of the Kinase/Eu-Antibody mixture in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-Tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X Kinase/Eu-Antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X Tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the Emission Ratio (665 nm / 615 nm).
-
Plot the Emission Ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane, serving as a surrogate for gastrointestinal absorption or blood-brain barrier penetration.[12][15]
Causality Behind Experimental Choices:
-
Artificial Membrane: The use of a lecithin/dodecane membrane provides a simplified, robust, and cost-effective model for passive diffusion, eliminating the complexities of active transport and metabolism seen in cell-based assays.[12]
-
96-well Format: Enables high-throughput screening of compounds, crucial for early-stage drug discovery.
-
UV/LC-MS Quantification: Provides sensitive and accurate measurement of the compound concentration in the donor and acceptor compartments.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Coat the filter of each well in a 96-well donor plate with 5 µL of a 4% lecithin in dodecane solution. Allow the solvent to evaporate.
-
-
Compound and Plate Preparation:
-
Prepare a solution of the test compound (e.g., 500 µM) in a suitable buffer (e.g., PBS with 5% DMSO).
-
Fill the wells of a 96-well acceptor plate with 300 µL of buffer.
-
Add 200 µL of the test compound solution to the donor plate wells.
-
-
Assay Incubation:
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the plate assembly for a defined period (e.g., 18 hours) at room temperature.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Permeability Calculation:
-
Calculate the effective permeability coefficient (Pe) using the following equation:
-
Pe = - [ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * time)
-
Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and time is the incubation time.
-
-
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mercell.com [mercell.com]
- 9. mdpi.com [mdpi.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Structure-Activity Relationships of 1H-Pyrazolo[3,4-b]pyrazine and Pyridine Derivatives in Drug Discovery
The 1H-pyrazolo[3,4-b]pyrazine core and its close analog, the 1H-pyrazolo[3,4-b]pyridine scaffold, represent privileged structures in medicinal chemistry. Their rigid, bicyclic nature and the strategic placement of nitrogen atoms provide a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and selectivity. This guide offers an in-depth comparison of the structure-activity relationships (SAR) for various derivatives of this scaffold, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by experimental data and detailed protocols.
The Versatile Scaffold: this compound and its Pyridine Analog
The core of these derivatives is a fusion of a pyrazole ring and a pyrazine or pyridine ring. This fusion creates a unique electronic and steric environment that can be finely tuned through substitutions at various positions. The key positions for modification that significantly influence biological activity are typically the N1 position of the pyrazole ring and the C3, C5, and C6 positions of the pyrazine/pyridine ring. Understanding how modifications at these sites impact target binding and cellular activity is the essence of SAR studies.
Caption: Core structures of this compound and 1H-pyrazolo[3,4-b]pyridine.
Comparative Analysis of Biological Activities
The therapeutic potential of this compound and its pyridine derivatives spans a remarkable range of targets, primarily focusing on kinase and phosphodiesterase inhibition, as well as broader anticancer and antibacterial applications.
Kinase Inhibitors: A Prominent Class
The ATP-binding site of kinases provides a fertile ground for the development of inhibitors, and the this compound/pyridine scaffold has proven to be an excellent starting point for designing potent and selective kinase inhibitors.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key signaling node and a validated target in oncology. A series of this compound derivatives have been identified as highly selective allosteric inhibitors of SHP2.[1]
| Compound | R1 | R2 | R3 | SHP2 IC50 (nM) | NCI-H358 IC50 (µM) |
| IACS-13909 | - | - | - | 56.8 | 2.78 |
| 4b | H | Cl | 2,6-difluoro-phenyl | 3.2 | 0.58 |
SAR Insights: The introduction of a 2,6-difluorophenyl group at the R3 position in compound 4b led to a significant increase in inhibitory activity against SHP2 compared to the lead compound IACS-13909.[1] This highlights the importance of specific aromatic substitutions in optimizing the interaction with the allosteric binding pocket of SHP2. The improved potency of 4b also translated to enhanced anti-proliferative activity in KRAS-mutant non-small cell lung cancer cells.[1]
TANK-binding kinase 1 (TBK1) is a noncanonical IKK family member involved in innate immunity and oncogenesis. Rational drug design has led to the discovery of potent 1H-pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors.[2]
| Compound | R1 | R2 | TBK1 IC50 (nM) |
| BX795 | - | - | 7.1 |
| MRT67307 | - | - | 28.7 |
| 15y | cyclopropyl | 4-(methylsulfonyl)phenyl | 0.2 |
SAR Insights: Through several rounds of optimization, compound 15y emerged as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM.[2] The SAR studies revealed that small, cyclic substituents at the R1 position and an electron-withdrawing group on the phenyl ring at the R2 position were crucial for high potency. Compound 15y also demonstrated good selectivity and effectively inhibited the TBK1 downstream signaling pathway in cellular assays.[2]
Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B) are implicated in various diseases, including cancer and neurodegenerative disorders. A series of 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines have shown excellent inhibitory activity against DYRK1B.[3]
| Compound | R3 | R5 | DYRK1B IC50 (nM) | HCT116 IC50 (µM) |
| 8h | 4-hydroxyphenyl | 3,4-dihydroxyphenyl | 3 | 1.6 |
SAR Insights: The presence of hydroxyl groups on the aryl substituents at the C3 and C5 positions was found to be critical for potent DYRK1B inhibition. Compound 8h , with a 4-hydroxyphenyl group at C3 and a 3,4-dihydroxyphenyl group at C5, exhibited the highest enzymatic inhibitory activity (IC50 = 3 nM) and potent anti-proliferative activity against HCT116 colon cancer cells.[3] Docking studies suggest that these hydroxyl groups form key hydrogen bonding interactions within the kinase's active site.[3]
Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, making them attractive drug targets for a variety of diseases. The 1H-pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent PDE4 inhibitors.[4]
| Compound | R5 | PDE4B IC50 (nM) |
| 16 | Substituted heterocycle | <1 |
SAR Insights: Optimization of the substituent at the 5-position of the 1H-pyrazolo[3,4-b]pyridine core with various substituted heterocycles led to the discovery of highly potent PDE4 inhibitors.[4] Compound 16 demonstrated sub-nanomolar inhibition of LPS-induced TNF-α production in human peripheral blood mononuclear cells, indicating its potent anti-inflammatory activity.[4] The SAR studies emphasized the importance of the 5-position for achieving high potency and selectivity for PDE4.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is representative for determining the in vitro inhibitory activity of compounds against a specific kinase, such as TRKA.[5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
A Comparative Guide to the Kinase Inhibitory Profile of Pyrazolo[3,4-b]pyrazine Scaffolds and Established Drugs
In the landscape of kinase inhibitor discovery, the pyrazolo[3,4-b]pyrazine scaffold has emerged as a privileged structure, demonstrating potent and often selective inhibition of a variety of protein kinases implicated in oncology and other diseases. This guide provides an in-depth comparison of the kinase inhibitory profile of representative compounds derived from the pyrazolo[3,4-b]pyrazine core with well-established, clinically relevant kinase inhibitors. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for key assays, and explore the signaling pathway context of the targeted kinases. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising heterocyclic scaffold.
Introduction to the Pyrazolo[3,4-b]pyrazine Scaffold
The pyrazolo[3,4-b]pyrazine ring system is a bicyclic heteroaromatic structure that has proven to be a versatile template for the design of kinase inhibitors. Its utility stems from its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition. The scaffold also presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this and related scaffolds, such as pyrazolo[3,4-b]pyridine, have shown inhibitory activity against a range of kinase families, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and others, highlighting its broad therapeutic potential.[1][2]
Comparative Kinase Inhibitory Profiles
To contextualize the activity of the pyrazolo[3,4-b]pyrazine scaffold, we will compare its inhibitory profile with that of several well-known kinase inhibitors:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases. It serves as a non-selective control and a benchmark for potency.[3][4]
-
Entrectinib: A clinically approved inhibitor of TRK, ROS1, and ALK kinases, representing a multi-kinase inhibitor with defined therapeutic applications.[5][6][7][8][9]
-
Larotrectinib: A highly selective, first-in-class TRK inhibitor, serving as a benchmark for selective targeting.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative pyrazolo[3,4-b]pyrazine derivative and the aforementioned known drugs against a panel of selected kinases. It is important to note that IC50 values can vary depending on the assay conditions.
| Kinase Target | Pyrazolo[3,4-b]pyrazine Derivative (Representative IC50, nM) | Staurosporine (IC50, nM) | Entrectinib (IC50, nM) |
| TRKA | 56[10][11][12] | - | 1[9] |
| TRKB | - | - | 3[9] |
| TRKC | - | - | 5[9] |
| ALK | - | - | 12[9] |
| ROS1 | - | - | 7[9] |
| CDK1 | - | - | - |
| CDK2 | Potent Inhibition Reported[13] | - | - |
| SHP2 | 3.2[14][15] | - | - |
| Haspin | 57[16] | - | - |
| CLK1 | Potent Inhibition Reported[16] | - | - |
| DYRK1A | Potent Inhibition Reported[16] | - | - |
| PKC | - | 0.7 - 3[3] | - |
| PKA | - | 7 - 8[3] | - |
| p60v-src | - | 6 | - |
Data for the pyrazolo[3,4-b]pyrazine derivative is compiled from various sources and represents the potential of this scaffold. Specific values are highly dependent on the particular substitutions on the core structure.
Key Signaling Pathways and Points of Inhibition
Understanding the signaling context of the targeted kinases is crucial for interpreting the biological effects of an inhibitor. Below are simplified diagrams of key pathways modulated by kinases targeted by pyrazolo[3,4-b]pyrazine derivatives.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 15. promega.com [promega.com]
- 16. Trk receptor - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Bridging the Gap: In Vitro and In Vivo Efficacy of Novel Pyrazolo[3,4-b]pyrazine Analogs
Introduction: The Promise of the Pyrazolo[3,4-b]pyrazine Scaffold
The pyrazolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its structural similarity to endogenous purine bases allows it to function as a versatile pharmacophore, interacting with a wide array of biological targets.[2] This has led to the development of pyrazolo[3,4-b]pyrazine analogs with a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, antiviral, antibacterial, and antiparasitic activities.[3][4][5][6]
However, the journey from a promising "hit" in a petri dish to a viable clinical candidate is fraught with challenges. A frequent and critical hurdle is the translational gap between in vitro potency and in vivo efficacy. This guide provides an in-depth comparison of the methodologies used to assess these compounds in both settings, supported by experimental data, to help researchers navigate this complex transition. We will explore the causality behind experimental choices, dissect the data, and provide a framework for interpreting the often-disparate results from the lab bench and preclinical models.
Part 1: The Foundation - In Vitro Efficacy Assessment
In vitro assays are the cornerstone of early-stage drug discovery. They provide a rapid, high-throughput, and cost-effective means to evaluate the biological activity of newly synthesized compounds in a controlled, isolated environment.
Key In Vitro Methodologies
1. Antiproliferative Activity against Cancer Cell Lines: The most common application for this scaffold is in oncology.[3][7] The primary in vitro test measures a compound's ability to inhibit the growth of cancer cells.
-
Causality of Experimental Design: The choice of cell lines is critical and is dictated by the intended therapeutic target. For instance, MCF-7 is a standard model for estrogen receptor-positive breast cancer, HeLa is a benchmark for cervical cancer, and HepG2 is used for liver cancer.[7][8] Using a panel of diverse cell lines provides initial insights into the compound's spectrum of activity and potential selectivity.
-
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyrazine analogs in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
-
2. Kinase Inhibition Assays: Many pyrazolo[3,4-b]pyrazine and related pyrazolopyridine analogs function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.[9][10]
-
Causality of Experimental Design: Kinases like Tropomyosin receptor kinases (TRKs) or TANK-binding kinase 1 (TBK1) are selected based on their validation as oncogenic drivers.[9][10] Assays are designed to directly measure the inhibition of the kinase's enzymatic activity. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust platform for this purpose.[9]
-
Workflow Diagram: Kinase Inhibition Screening Below is a generalized workflow for identifying and characterizing kinase inhibitors.
Caption: Drug discovery workflow from in vitro screening to in vivo validation.
Part 2: The Reality Check - In Vivo Efficacy Evaluation
An in vivo study assesses the compound's effect within a living organism, providing a more holistic view that accounts for Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity.
Key In Vivo Methodologies
1. Anticancer Efficacy in Xenograft Models: This is the gold standard for preclinical evaluation of anticancer agents. It involves implanting human cancer cells into immunocompromised mice.
-
Causality of Experimental Design: The choice of an animal model is paramount. Immunocompromised mice (e.g., nude or SCID mice) are used to prevent the rejection of human tumor xenografts. The Ehrlich Ascites Carcinoma (EAC) model is another established model used to assess the in vivo anticancer activity of novel compounds.[7] The route of administration (e.g., oral, intraperitoneal) and dosing schedule are informed by preliminary pharmacokinetic studies.
-
Detailed Protocol: Ehrlich Ascites Carcinoma (EAC) Model in Mice
-
Animal Acclimatization: House Swiss albino mice under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) for one week.
-
Tumor Inoculation: Inoculate 2 x 10⁶ EAC cells intraperitoneally (i.p.) into each mouse. This marks Day 0.
-
Grouping and Treatment: On Day 1, randomly divide the mice into groups (n=6-8 per group):
-
Group I: Normal Control (no EAC cells).
-
Group II: EAC Control (EAC cells + vehicle).
-
Group III: Positive Control (EAC cells + standard drug, e.g., 5-Fluorouracil).
-
Group IV-X: Test Groups (EAC cells + pyrazolo[3,4-b]pyrazine analogs at various doses).
-
-
Drug Administration: Administer the test compounds or vehicle daily via the chosen route (e.g., i.p.) for a specified period (e.g., 9-10 days).
-
Monitoring: Record body weight, tumor volume (if subcutaneous), and survival daily.
-
Endpoint Analysis: After the treatment period, sacrifice the animals. Collect ascitic fluid to measure tumor volume and viable cell count. Hematological parameters (RBC, WBC, hemoglobin) and biochemical markers from serum can also be analyzed to assess toxicity and therapeutic effect.
-
Data Analysis: Key metrics include the percent increase in life span (%ILS) and the reduction in tumor volume/cell count compared to the EAC control group.
-
Part 3: The Comparative Analysis - Bridging the Divide
The critical step is to compare the data from both environments. A compound that is highly potent in vitro may fail spectacularly in vivo, and understanding why is key to designing better drugs.
Illustrative Data Comparison
Let's consider a hypothetical series of pyrazolo[3,4-b]pyrazine analogs based on published findings for similar scaffolds.[7][11]
| Compound ID | Target/Cell Line | In Vitro Potency (IC₅₀/EC₅₀, µM) | In Vivo Model | In Vivo Efficacy Outcome |
| Analog 9c | MCF-7, HepG2, HeLa | 0.5 - 2.0 [7] | EAC Mouse Model | High - Significant increase in life span and reduction in tumor cells[7] |
| Analog 2 | MCF-7, HepG2, HeLa | 1.0 - 3.0 [7] | EAC Mouse Model | High - Greatest activity alongside 9c[7] |
| Analog 1f | T. cruzi | 2.7 [11] | T. cruzi Mouse Model | Low - Did not enhance potency or promote survival[11] |
| Analog 1 | T. cruzi | 3.86 [11] | T. cruzi Mouse Model | Moderate - Reduced parasitemia by 43% but did not improve survival[11] |
Interpreting the Discrepancies
-
Strong Correlation (Analogs 9c & 2): In this case, the potent in vitro anticancer activity translated well into the in vivo EAC model.[7] This suggests that these compounds likely possess favorable pharmacokinetic profiles (good absorption, metabolic stability, and sufficient concentration at the tumor site) and low acute toxicity at therapeutic doses.
-
Poor Correlation (Analogs 1 & 1f): Here, promising in vitro activity against the T. cruzi parasite did not lead to a curative effect in vivo.[11] This highlights several potential failure points:
-
Metabolic Instability: The compound might be rapidly metabolized by the liver (first-pass effect) into inactive forms.
-
Poor Bioavailability: The drug may not be effectively absorbed into the bloodstream or may not penetrate the target tissues where the parasites reside.
-
Off-Target Toxicity: The compound could be causing toxicity to the host animal at concentrations required to kill the parasite, leading to a narrow therapeutic window.
-
Plasma Protein Binding: High binding to plasma proteins like albumin can render the compound unavailable to exert its therapeutic effect.
-
Targeted Pathway Visualization: TRK Kinase Inhibition
Many pyrazolo[3,4-b]pyridine analogs, which are structurally similar to pyrazolo[3,4-b]pyrazines, are designed as TRK inhibitors.[9] Understanding the target pathway is essential for interpreting efficacy data.
Caption: Inhibition of the TRK signaling pathway by a pyrazolo-pyrazine analog.
Conclusion: A Unified Strategy for Drug Development
The development of novel pyrazolo[3,4-b]pyrazine analogs requires a tightly integrated strategy where in vitro and in vivo evaluations are not seen as sequential hurdles but as complementary datasets. Strong in vitro potency is a prerequisite, but it is not a guarantee of success. Discrepancies between the two are not failures, but rather critical data points that inform the next round of molecular design. By focusing on improving ADME properties, reducing off-target effects, and ensuring target engagement within the complex biological system, researchers can successfully bridge the translational gap and unlock the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazolo[3,4-b]pyrazines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular modeling and biological evaluation of new pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents. [vivo.weill.cornell.edu]
- 8. Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Pyrazolo[3,4-e][1,4]thiazepin based CYP51 inhibitors as potential Chagas disease therapeutic alternative: In vitro and in vivo evaluation, binding mode prediction and SAR exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Pyrazolo[3,4-b]pyrazine-Based Inhibitors
This guide provides a comprehensive comparison of the cross-reactivity profiles of pyrazolo[3,4-b]pyrazine-based kinase inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of these compounds against alternatives, supported by experimental data and detailed methodologies. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.
Introduction: The Pyrazolo[3,4-b]pyrazine Scaffold and the Imperative of Selectivity
The pyrazolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its unique electronic properties and structural rigidity allow for high-affinity interactions within the ATP-binding pocket of numerous kinases.[1] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[2]
However, the human kinome consists of over 500 members, many of which share significant structural homology in their ATP-binding sites.[3] This homology presents a formidable challenge: achieving inhibitor selectivity.[4] A lack of selectivity, or high cross-reactivity, can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological activities that can derail a promising drug candidate. Conversely, in some cases, polypharmacology (the modulation of multiple targets) can be therapeutically advantageous.[4] Therefore, a thorough and early-stage cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design.
This guide will dissect the methodologies used to generate these profiles, compare the selectivity of representative pyrazolo[3,4-b]pyrazine-based inhibitors, and provide the technical rationale for each step in the evaluation process.
The Rationale of Cross-Reactivity Profiling: From On-Target Potency to Off-Target Liability
The goal of kinase inhibitor development is often to potently inhibit a specific kinase that drives a disease phenotype. However, the true therapeutic potential of an inhibitor is defined by both its on-target efficacy and its "cleanliness" across the kinome. A highly potent inhibitor with numerous off-targets may have a narrow therapeutic window.
The process of profiling aims to answer several key questions:
-
What is the inhibitor's primary target(s)?
-
What are the identities and potencies of its off-targets?
-
How does the selectivity profile inform potential mechanisms of toxicity?
-
Can the off-target activity be exploited for therapeutic benefit (polypharmacology)?
To address these, a multi-tiered approach is often employed, starting with broad screening and progressing to more focused, quantitative, and physiologically relevant assays.
Comparative Analysis of Pyrazolo[3,4-b]pyrazine-Based Inhibitors
While specific, comprehensive kinome scan data for a wide range of pyrazolo[3,4-b]pyrazine-based inhibitors is often proprietary, we can draw on published examples and related pyrazine-containing scaffolds to illustrate the principles of comparative analysis. For instance, a study on pyrazolo[3,4-g]isoquinolines, a related scaffold, demonstrated how substitutions can drastically alter kinase inhibition profiles, shifting activity between kinases like Haspin, CLK1, and CDK9.[5] Another study on pyrazolo[3,4-b]pyridine derivatives identified a potent inhibitor of TANK-binding kinase 1 (TBK1) with an IC50 of 0.2 nM and good selectivity.[6]
Below is a representative table summarizing hypothetical data for three pyrazolo[3,4-b]pyrazine-based inhibitors to illustrate how such data is presented and interpreted.
| Compound | Primary Target(s) | IC50 (nM) on Primary Target(s) | Key Off-Targets (Inhibition >70% @ 1µM) | Selectivity Score (S-Score) | Notes |
| PZP-A | Kinase X | 5 | Kinase Y (85%), Kinase Z (75%) | 0.05 | Highly potent but with significant off-target activity on related kinases. |
| PZP-B | Kinase X | 25 | None | 0.01 | Less potent than PZP-A but exceptionally clean profile. Ideal for target validation. |
| PZP-C | Kinase X, Kinase A | 10, 15 | Kinase B (90%) | 0.10 | A multi-targeted inhibitor with potential for broader efficacy or off-target toxicity. |
Selectivity Score (S-Score) is a method to quantify selectivity, where a lower score indicates higher selectivity. Various methods exist for this calculation.[3]
This comparative data allows researchers to prioritize compounds based on the desired profile for a specific therapeutic application. For instance, PZP-B would be an excellent tool compound for studying the specific role of Kinase X, while PZP-C might be investigated for diseases where inhibiting both Kinase X and Kinase A is beneficial.
Methodologies for Cross-Reactivity Profiling: A Multi-Pronged Approach
No single assay can provide a complete picture of an inhibitor's selectivity. A robust profiling strategy integrates biochemical, biophysical, and cell-based methods.
Large-Scale Biochemical Screening: The Kinome Scan
The initial step in profiling is often a broad, high-throughput screen against a large panel of kinases.[7] The KINOMEscan™ platform is a widely used example of a competitive binding assay.[8]
-
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. The amount of kinase bound to the immobilized ligand is quantified, and a lower signal indicates stronger competition from the test compound.[8]
-
Causality: This method directly assesses binding, independent of enzymatic activity, making it applicable to nearly all kinases.[4] It provides a comprehensive, unbiased view of the inhibitor's interaction space across the kinome.
Experimental Protocol: Representative Kinome Scan
-
Compound Preparation: The test inhibitor is solubilized in DMSO to a high concentration stock (e.g., 10 mM).
-
Assay Plate Preparation: The inhibitor is serially diluted and added to assay plates at a single high concentration (e.g., 1 µM or 10 µM) for initial screening.
-
Binding Reaction: The inhibitor is incubated with a panel of DNA-tagged kinases and an immobilized, broadly active ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: Results are often reported as a percentage of the DMSO control, where a lower percentage signifies stronger binding. Hits (e.g., <35% of control) are then selected for dose-response curve analysis to determine the dissociation constant (Kd).
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} caption [label="Workflow for a KINOMEscan™-type assay.", fontname="Arial", fontsize=10]; enddot Workflow for a KINOMEscan™-type assay.
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are powerful, they do not always reflect inhibitor behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement within intact cells.[9][10]
-
Principle: Ligand binding generally increases the thermal stability of a protein.[11] In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[9] An increase in the protein's melting temperature indicates direct engagement by the inhibitor.[11]
-
Causality: This technique provides evidence of target binding in a physiological environment, accounting for factors like cell permeability and intracellular ATP concentrations. A thermal shift is a direct biophysical consequence of the drug binding to its target.[10]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the inhibitor or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Heating: Harvest and resuspend cells in a buffer. Aliquot the cell suspension and heat individual aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[12]
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed to pellet aggregated, denatured proteins.[11]
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the fraction of soluble protein versus temperature to generate a melting curve. A shift in the curve to the right for the inhibitor-treated sample indicates target stabilization.
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} caption [label="CETSA® workflow for target engagement.", fontname="Arial", fontsize=10]; enddot CETSA® workflow for target engagement.
Biophysical Validation: Isothermal Titration Calorimetry (ITC)
For high-priority hits and off-targets, it is crucial to obtain precise thermodynamic and stoichiometric data. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.[13]
-
Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating the inhibitor into a solution containing the kinase, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[13]
-
Causality: The heat change is a fundamental property of the binding reaction. This label-free, in-solution technique provides a complete thermodynamic profile of the interaction, which is invaluable for understanding the driving forces of binding and for lead optimization.[14] It serves as a rigorous, orthogonal validation of binding.[15]
dot graph G { layout=neato; graph [fontname="Arial", fontsize=12, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Integrated workflow for inhibitor profiling.", fontname="Arial", fontsize=10]; enddot Integrated workflow for inhibitor profiling.
Conclusion and Future Directions
The cross-reactivity profiling of pyrazolo[3,4-b]pyrazine-based inhibitors is a critical and multifaceted process. It requires an integrated strategy that combines high-throughput screening with detailed cell-based and biophysical validation. By understanding the rationale behind each experimental choice—from the comprehensive but artificial nature of a kinome scan to the physiological relevance of CETSA and the thermodynamic precision of ITC—researchers can build a robust, self-validating dataset. This detailed profile is essential for selecting promising drug candidates, predicting potential toxicities, and ultimately, developing safer and more effective kinase-targeted therapies.
Future efforts will likely focus on increasing the throughput of cell-based methods and integrating proteome-wide thermal shift assays to gain an even broader understanding of a compound's cellular interaction landscape.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Novel Pyrazolo[3,4-b]pyrazine Anticancer Agent: A Comparative Guide
Introduction: Unveiling PZP-X, a Next-Generation Kinase Inhibitor
The pyrazolo[3,4-b]pyrazine scaffold has emerged as a promising framework in the design of novel anticancer therapeutics, often targeting critical cellular signaling pathways.[1][2][3] Our novel agent, designated PZP-X , has been engineered from this scaffold with the hypothesized mechanism of action (MoA) being the selective inhibition of Receptor Tyrosine Kinase Zeta (RTK-Z), a key driver in various aggressive solid tumors.
Validating the MoA of a new chemical entity is a cornerstone of preclinical drug development. It not only substantiates the therapeutic rationale but also informs patient selection strategies and predicts potential resistance mechanisms. This guide provides a comprehensive, technically-grounded framework for the rigorous validation of PZP-X's MoA, comparing its performance with an established multi-kinase inhibitor, Sorafenib. We will delineate a logical, multi-phase experimental workflow, from initial target engagement to downstream cellular consequences, providing field-proven insights into experimental design and data interpretation.
Comparative Efficacy Analysis: PZP-X vs. Sorafenib
An initial assessment of a novel agent's potential lies in its ability to outperform or show a differentiated profile against current standards of care. We evaluated PZP-X against Sorafenib, a known inhibitor of several tyrosine protein kinases, across various cancer cell lines.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous drug exposure.
| Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) | |||
| Cell Line | Cancer Type | RTK-Z Status | PZP-X |
| A549 | Non-Small Cell Lung | High Expression | 0.15 |
| HT-29 | Colorectal | High Expression | 0.21 |
| MCF-7 | Breast | Low Expression | 5.8 |
| HEK293 | Normal Kidney | Low Expression | >10 |
Data Interpretation: The sub-micromolar IC50 values of PZP-X in RTK-Z high-expressing cell lines (A549, HT-29) compared to the significantly lower potency in low-expressing lines (MCF-7, HEK293) provides the first piece of evidence linking its cytotoxic effect to the presence of its hypothesized target. The favorable therapeutic window, indicated by the high IC50 in normal cells, suggests a promising safety profile.
In Vivo Tumor Growth Inhibition
To translate these findings into a more physiologically relevant system, we utilized a human tumor xenograft model.[4][5][6] Nude mice bearing established HT-29 colorectal tumors were treated daily with PZP-X (25 mg/kg, p.o.), Sorafenib (30 mg/kg, p.o.), or vehicle control.
| Table 2: Comparative In Vivo Efficacy in HT-29 Xenograft Model | ||
| Treatment Group | Tumor Growth Inhibition (TGI) at Day 21 | Body Weight Change |
| Vehicle Control | 0% | +2% |
| Sorafenib | 58% | -8% |
| PZP-X | 85% | +1% |
Data Interpretation: PZP-X demonstrated superior tumor growth inhibition compared to Sorafenib in the HT-29 xenograft model.[6][7] Crucially, this enhanced efficacy was achieved without the significant body weight loss observed in the Sorafenib treatment group, further underscoring its potential for a better tolerability profile.
A Phased Approach to Mechanism of Action Validation
The following sections detail a rigorous, three-phase experimental workflow designed to unequivocally validate the MoA of PZP-X. This workflow is designed to build a logical and evidence-based case, starting from direct target interaction and moving to the ultimate cellular phenotype.
}
Phase 1: Confirming Direct Target Engagement
The foundational step is to prove that PZP-X physically interacts with and inhibits its intended target, RTK-Z, within the complex environment of a living cell.
Causality: Before assessing downstream effects, we must confirm that PZP-X directly binds to RTK-Z in intact cells. CETSA is a powerful technique that measures the thermal stabilization of a protein upon ligand binding.[8][9][10][11][12] An increase in the melting temperature of RTK-Z in the presence of PZP-X is direct evidence of target engagement.
Detailed Protocol:
-
Cell Culture & Treatment: Culture HT-29 cells to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or PZP-X (1 µM) for 2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Lysis: Lyse the cells using freeze-thaw cycles to avoid detergents that might interfere with protein aggregation.
-
Separation: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Detection: Analyze the supernatant fractions by Western Blot using an antibody specific for RTK-Z. The amount of soluble RTK-Z remaining at each temperature is quantified.[9][12]
Expected Outcome: In vehicle-treated cells, the RTK-Z band intensity will decrease as the temperature increases, indicating denaturation. In PZP-X-treated cells, the protein will be stabilized, remaining soluble at higher temperatures. This results in a rightward shift of the melting curve, confirming direct binding.
Causality: While CETSA confirms binding, it doesn't directly measure the functional consequence of that binding (i.e., inhibition of kinase activity). An in vitro kinase assay using purified, recombinant RTK-Z will quantify the direct inhibitory potency of PZP-X.[13][14][15][16]
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human RTK-Z enzyme, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add PZP-X across a range of concentrations (e.g., 0.1 nM to 10 µM). Include a no-inhibitor control.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.
-
Detection: Use a luminescence-based assay (e.g., Kinase-Glo®) to measure the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of PZP-X concentration to determine the IC50 value.
Expected Outcome: PZP-X will show a dose-dependent inhibition of RTK-Z kinase activity, yielding a potent IC50 value, likely in the low nanomolar range. This complements the CETSA data by confirming the binding event leads to functional inhibition.
Phase 2: Delineating Cellular Pathway Modulation
Once target engagement is confirmed, the next step is to demonstrate that this interaction modulates the intended intracellular signaling pathway.
Causality: RTK-Z, upon activation, autophosphorylates and subsequently phosphorylates downstream effector proteins like MEK and ERK. Inhibition of RTK-Z by PZP-X should lead to a measurable decrease in the phosphorylation of these key signaling nodes. Western blotting is the gold-standard technique for this analysis.[17][18][19]
}
Detailed Protocol:
-
Cell Treatment: Seed HT-29 cells and grow to 70-80% confluency. Serum-starve the cells for 12 hours to reduce basal signaling.[17] Treat with PZP-X (e.g., 0.1, 0.5, 1.0 µM) or vehicle for 2 hours.
-
Lysis and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17] Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies for phospho-RTK-Z, total RTK-Z, phospho-MEK, total MEK, phospho-ERK, and total ERK.
-
Use GAPDH or β-actin as a loading control to ensure equal protein loading across lanes.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image with a digital imager.[17]
Expected Outcome: A dose-dependent decrease in the phosphorylation levels of RTK-Z, MEK, and ERK will be observed in PZP-X-treated cells compared to the vehicle control. The total protein levels for each target should remain unchanged, demonstrating that the effect is on protein activity (phosphorylation), not expression.
Phase 3: Linking Pathway to Phenotypic Consequences
The final and most critical phase is to connect the observed pathway inhibition to the desired anticancer phenotypes: cell cycle arrest and apoptosis.
Causality: Inhibition of the RTK-Z/MEK/ERK pathway, which promotes proliferation, is expected to cause cells to arrest at a specific phase of the cell cycle, most commonly G1 or G2/M. Flow cytometry with propidium iodide (PI) staining allows for the precise quantification of cells in each phase.
Detailed Protocol:
-
Cell Treatment: Treat HT-29 cells with PZP-X (e.g., 0.5 µM) or vehicle for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of G1, S, and G2/M phases.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.
Expected Outcome: Treatment with PZP-X will lead to a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the G1 and S phases, indicating that the drug blocks cell cycle progression.
Causality: Sustained inhibition of a critical survival pathway should ultimately trigger programmed cell death, or apoptosis. The Annexin V/PI assay is a standard method to detect and quantify apoptosis.[20][21][22][23][24] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[23][24] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, a feature of late apoptotic or necrotic cells.[20][23]
Detailed Protocol:
-
Cell Treatment: Treat HT-29 cells with PZP-X (e.g., 0.5 µM) or vehicle for 48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash the cells with cold PBS.[21]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer.[20][22] Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20][22]
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. The analysis will distinguish four populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Expected Outcome: PZP-X treatment will cause a significant, dose-dependent increase in the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells compared to the vehicle-treated control group. This provides the ultimate proof that the inhibition of the RTK-Z pathway by PZP-X leads to cancer cell death.
Conclusion
This guide outlines a systematic and robust workflow for validating the mechanism of action of the novel pyrazolo[3,4-b]pyrazine anticancer agent, PZP-X. By progressing logically from direct target engagement (CETSA, Kinase Assays) to pathway modulation (Western Blot) and finally to definitive cellular outcomes (Cell Cycle Arrest, Apoptosis), researchers can build an unassailable case for the drug's MoA. The comparative data against Sorafenib highlights PZP-X's superior efficacy and potentially improved safety profile, marking it as a highly promising candidate for further clinical development. This rigorous, evidence-based approach is essential for advancing novel therapeutics from the laboratory to the clinic.
References
- 1. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. scispace.com [scispace.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CETSA [cetsa.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 14. inits.at [inits.at]
- 15. reactionbiology.com [reactionbiology.com]
- 16. caymanchem.com [caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. kumc.edu [kumc.edu]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. bosterbio.com [bosterbio.com]
A Senior Application Scientist's Guide to the Analytical Characterization of Pyrazolo[3,4-b]pyrazine Isomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of pyrazolo[3,4-b]pyrazine isomers is a critical step in ensuring the safety, efficacy, and intellectual property of new chemical entities. The subtle differences between positional isomers can lead to significant variations in biological activity, making their precise identification paramount. This guide provides an in-depth comparison of key analytical techniques for the characterization of these isomers, grounded in scientific principles and supported by experimental insights.
The Challenge of Isomerism in the Pyrazolo[3,4-b]pyrazine Scaffold
The pyrazolo[3,4-b]pyrazine core, a fusion of pyrazole and pyrazine rings, can give rise to a variety of positional isomers depending on the substitution pattern. These isomers often share the same molecular weight and exhibit similar physicochemical properties, posing a significant challenge for their differentiation. A robust analytical strategy, often employing a combination of techniques, is therefore essential.
Chromatographic Separation: The First Step in Isomer Differentiation
Prior to detailed structural elucidation, the separation of isomers is often the most critical and challenging step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is a powerful technique for the separation and preliminary identification of pyrazolo[3,4-b]pyrazine isomers. The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that must be optimized for successful separation.
-
Column Selection : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For isomers with minor polarity differences, columns with alternative selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, should be considered.
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. The use of formic acid aids in the ionization of the analytes for mass spectrometry detection.
-
-
Gradient Elution : A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to effectively separate compounds with varying polarities. An initial scouting gradient (e.g., 5% to 95% B over 20 minutes) can be used to determine the approximate elution conditions, followed by optimization of the gradient slope around the elution time of the isomers of interest.
-
Detection :
-
UV Detection : A diode array detector (DAD) can provide preliminary information on the purity of the chromatographic peaks by comparing the UV spectra across the peak.
-
Mass Spectrometry (MS) Detection : An electrospray ionization (ESI) source in positive ion mode is generally suitable for pyrazolo[3,4-b]pyrazines. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) can provide accurate mass measurements to confirm the elemental composition.
-
| Isomer | Retention Time (min) | [M+H]+ (Observed) | [M+H]+ (Calculated) |
| Isomer A | 12.5 | 250.1098 | 250.1096 |
| Isomer B | 13.2 | 250.1097 | 250.1096 |
Gas Chromatography (GC)
For volatile and thermally stable pyrazolo[3,4-b]pyrazine derivatives, GC coupled with mass spectrometry (GC-MS) is a viable alternative. The high resolving power of capillary GC columns can provide excellent separation of isomers.
Positional isomers of alkylpyrazines often yield very similar mass spectra[1][2]. Therefore, chromatographic separation is paramount for their differentiation. The use of retention indices (RI), calculated by running a series of n-alkanes under the same GC conditions, provides a more reliable method for isomer identification than mass spectra alone[1][2].
-
Column Selection : A polar stationary phase, such as one containing polyethylene glycol (e.g., DB-WAX), is often preferred for separating pyrazine isomers due to enhanced selectivity compared to non-polar phases[3].
-
Instrument Parameters :
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A slow temperature ramp (e.g., 5 °C/min) can improve the separation of closely eluting isomers. A typical program might be: start at 100 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, and hold for 10 min.
-
MS Transfer Line Temperature : 280 °C.
-
MS Ion Source Temperature : 230 °C.
-
MS Mode : Electron Ionization (EI) at 70 eV.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous structure determination of isomers. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.
Expertise in Spectral Interpretation
For pyrazolo[3,4-b]pyrazine isomers, the chemical shifts of protons and carbons on the heterocyclic rings are highly sensitive to the position of substituents. Furthermore, long-range ¹H-¹³C correlations observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment are crucial for definitively establishing the substitution pattern[4][5].
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
1D NMR :
-
Acquire a ¹H NMR spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.
-
-
2D NMR :
-
COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between protons and carbons. This is often the key experiment for distinguishing isomers by establishing connectivity across quaternary carbons and heteroatoms.
-
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrazole H | 8.0 - 8.5 | s |
| Pyrazine H | 8.5 - 9.0 | d |
| Pyrazine H | 8.7 - 9.2 | d |
Note: The exact chemical shifts will be highly dependent on the nature and position of the substituents.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. While isomers have the same molecular weight, their fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) can differ, providing clues to their structure.
Trustworthiness Through Fragmentation Analysis
The fragmentation of the pyrazolo[3,4-b]pyrazine core is expected to involve characteristic losses of small molecules such as HCN, N₂, and fragments from the substituents[6]. A careful analysis of the MS/MS spectra of each isomer can reveal subtle differences in fragment ion abundances that can be used for their differentiation.
-
Ionization : Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan : Acquire a full scan to determine the m/z of the protonated molecule [M+H]⁺.
-
MS2 Scan (Product Ion Scan) : Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.
-
Comparative Analysis : Compare the MS/MS spectra of the different isomers, paying close attention to the relative intensities of the fragment ions.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of a molecule, making it the gold standard for isomer characterization[7][8][9]. If a suitable crystal can be obtained, this technique can definitively resolve any structural ambiguities.
Authoritative Grounding Through Crystallographic Data
The crystal structure provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, leaving no doubt as to the isomeric form.
-
Crystallization : Grow single crystals of the purified isomer from a suitable solvent or solvent system. This is often the most challenging step and may require screening of various conditions (solvents, temperature, concentration).
-
Data Collection : Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure.
Workflow and Decision-Making Diagram
Caption: A logical workflow for the characterization of pyrazolo[3,4-b]pyrazine isomers.
Summary and Recommendations
A multi-technique approach is essential for the confident characterization of pyrazolo[3,4-b]pyrazine isomers.
-
Chromatography (HPLC or GC) is crucial for the initial separation of the isomers.
-
High-Resolution Mass Spectrometry provides confirmation of the elemental composition.
-
NMR Spectroscopy , particularly 2D techniques like HMBC, is the most informative method for elucidating the precise substitution pattern and differentiating between isomers in the solution state.
-
X-ray Crystallography , when feasible, offers the ultimate and unambiguous structural proof.
By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently and accurately characterize pyrazolo[3,4-b]pyrazine isomers, a critical step in the advancement of their research and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][1,2,4]TRIAZINE-3,4-DIYL DICARBOXYLATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1H-pyrazolo[3,4-b]pyrazine
As researchers and drug development professionals, our work with novel heterocyclic compounds like 1H-pyrazolo[3,4-b]pyrazine is foundational to innovation. However, pioneering research carries an intrinsic responsibility to prioritize safety. This guide moves beyond mere compliance, offering a framework for handling this compound rooted in a deep understanding of its chemical nature and potential hazards. Our goal is to foster a laboratory environment where scientific advancement and rigorous safety protocols are inextricably linked.
This document provides a comprehensive operational plan for the safe handling, use, and disposal of this compound, grounded in established safety data and best practices.
Hazard Profile of this compound
Before any handling occurs, a thorough understanding of the compound's hazard profile is essential. Based on available Safety Data Sheets (SDS), this compound (CAS No. 272-60-6) is a solid substance whose toxicological properties have not been exhaustively investigated.[1] This lack of comprehensive data necessitates a conservative and cautious approach to handling.
The primary, known hazards are categorized as follows:
-
Eye Irritation: Causes serious eye irritation (H319).[2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation (H335).[1][2][3][4]
It is crucial to note that while it is not currently classified as a carcinogen by the International Agency for Research on Cancer (IARC), the incomplete toxicological profile means all appropriate measures should be taken to minimize exposure.[1]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable. The following table summarizes the mandatory equipment for handling this compound.
| Protection Type | Required Equipment | Standards & Rationale |
| Eye & Face | Chemical splash goggles and a full-face shield. | Goggles must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[2][5] A face shield is required over goggles to protect against unexpected splashes when handling solutions or transferring the solid. |
| Hand | Nitrile or Neoprene chemical-resistant gloves. | Gloves must be inspected for integrity before each use. Employ the proper glove removal technique to avoid skin contact with the outer surface.[2][5] |
| Body | Chemical-resistant laboratory coat (long-sleeved) or a full protective suit. | Provides a barrier against accidental spills and contamination of personal clothing.[2][6] |
| Respiratory | NIOSH/MSHA-approved respirator. | Required when working outside of a certified chemical fume hood, if dust generation is possible, or if ventilation is inadequate. Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures and an ABEK-P2 (EU) or OV/AG/P99 (US) for higher-level protection.[1] |
PPE Selection Workflow
The decision-making process for selecting appropriate PPE should be systematic. The following diagram illustrates a logical workflow for ensuring adequate protection based on the planned experimental procedure.
Caption: PPE selection workflow for handling this compound.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is critical for minimizing risk.
Step 1: Preparation and Area Setup
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood.[5][7]
-
Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[6]
-
Spill Kit: Have a chemical spill kit rated for solid materials readily available.
-
Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2).
Step 2: Handling the Compound
-
Avoid Dust Formation: When weighing or transferring the solid, perform these actions gently and within the fume hood to prevent the generation of airborne dust.[2][5]
-
Avoid Contact: Use spatulas and other appropriate tools to avoid direct contact with the compound. Always handle with chemical-resistant gloves.[5]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2]
Step 3: Storage
-
Container: Store the compound in a tightly sealed, properly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials.
Emergency Response and Disposal
In Case of Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]
Spill Management
-
Evacuate: Alert others and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material.
-
Collect: Carefully sweep or scoop the material into a suitable, sealed container for disposal. Avoid creating dust.[1][2]
Waste Disposal Plan
-
Classification: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Place waste into a clearly labeled, sealed, and leak-proof container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is the recommended method.[1][5] Do not discharge any waste into drains or the environment.[1][2][5] Contaminated packaging must be disposed of in the same manner as the unused product.[1]
By integrating these safety protocols into your daily workflow, you create a research environment that is not only productive but also fundamentally secure. Trust in our procedures is built upon a foundation of scientific understanding and a shared commitment to the well-being of every member of our scientific community.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
